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  • Product: Glycyl diphenylborinate
  • CAS: 14335-29-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Inferred Mechanism of Action of Glycyl Diphenylborinate

This guide provides a detailed examination of the inferred mechanism of action of glycyl diphenylborinate. While direct experimental studies on this specific molecule are not extensively available in peer-reviewed litera...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the inferred mechanism of action of glycyl diphenylborinate. While direct experimental studies on this specific molecule are not extensively available in peer-reviewed literature, its chemical structure—a conjugate of a glycine residue and a diphenylborinic acid moiety—allows for a robust, scientifically-grounded postulation of its biological activity. This document synthesizes established principles of enzyme kinetics and inhibitor design, drawing parallels from closely related and well-characterized peptidyl boronic acid derivatives.

Section 1: Executive Summary & Structural Rationale

Glycyl diphenylborinate is a compound belonging to the class of boronic acid-containing peptide analogs. Its structure strongly suggests a primary mechanism of action as a competitive inhibitor of serine proteases. This inference is based on two key structural features:

  • The Diphenylborinate Moiety : The boron atom in boronic acids is electrophilic and uniquely capable of forming a stable, yet reversible, covalent bond with the hydroxyl group of the catalytic serine residue found in the active site of serine proteases.[1][2] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, making boronic acid derivatives potent transition-state analog inhibitors.[1]

  • The Glycyl Residue : The glycine component serves as the "peptidyl" portion of the molecule. In peptidyl boronic acid inhibitors, the amino acid or peptide chain dictates the inhibitor's specificity and affinity for a particular protease by interacting with the enzyme's substrate-binding pockets (subsites).[1][3] The simple, non-chiral nature of glycine suggests that glycyl diphenylborinate may act as a broad-spectrum inhibitor or a foundational structure for more complex and selective derivatives.

Section 2: The Core Mechanism - Inhibition of Serine Proteases

Serine proteases are a ubiquitous class of enzymes crucial in numerous physiological processes, from digestion to blood coagulation. Their catalytic activity relies on a highly conserved "catalytic triad" in the active site, typically composed of serine (Ser), histidine (His), and aspartate (Asp) residues.

The Catalytic Cycle of a Serine Protease

Understanding the normal function of a serine protease is essential to comprehending its inhibition. The process of peptide bond cleavage proceeds through a two-step reaction involving a covalent intermediate.

Experimental Workflow: Assaying Serine Protease Activity

A standard method to measure the activity of a serine protease involves a chromogenic or fluorogenic substrate.

  • Preparation of Reagents :

    • Purified serine protease (e.g., trypsin, chymotrypsin).

    • Chromogenic substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin).

    • Reaction buffer (e.g., Tris-HCl, pH 8.0).

  • Assay Procedure :

    • The enzyme is pre-incubated in the reaction buffer.

    • The substrate is added to initiate the reaction.

    • The enzyme cleaves the substrate, releasing the chromophore (e.g., p-nitroaniline), which absorbs light at a specific wavelength (e.g., 405 nm).

    • The rate of product formation is monitored over time using a spectrophotometer, which is proportional to the enzyme's activity.

G cluster_0 Serine Protease Catalytic Cycle E + S Enzyme + Substrate ES Michaelis Complex (Non-covalent) E + S->ES Binding TS1 Tetrahedral Intermediate 1 (Acyl-Enzyme Formation) ES->TS1 Nucleophilic Attack (Ser-OH on Carbonyl) E-Acyl + P1 Acyl-Enzyme Intermediate + Product 1 TS1->E-Acyl + P1 Collapse E-Acyl + H2O Acyl-Enzyme + Water E-Acyl + P1->E-Acyl + H2O Product 1 Release TS2 Tetrahedral Intermediate 2 (Deacylation) E-Acyl + H2O->TS2 Hydrolysis E + P2 Enzyme + Product 2 TS2->E + P2 Collapse E + P2->E + S Regeneration

Caption: The catalytic cycle of a serine protease.

Inhibition by Glycyl Diphenylborinate: A Transition-State Analog

Glycyl diphenylborinate is proposed to act as a competitive inhibitor. It binds to the active site of the serine protease, directly competing with the endogenous substrate. The key to its potent inhibitory action lies in the formation of a covalent adduct with the catalytic serine.

  • Initial Binding : The glycyl portion of the inhibitor likely guides it into the active site, with the glycine's amino and carbonyl groups potentially forming hydrogen bonds with the enzyme's backbone, similar to a natural substrate.

  • Covalent Adduct Formation : The nucleophilic hydroxyl group of the active site serine attacks the electron-deficient boron atom of the diphenylborinate moiety. This results in the formation of a stable, tetrahedral boronate adduct. This structure is a mimic of the high-energy tetrahedral intermediate formed during normal catalysis.[1]

  • Reversibility : Unlike some inhibitors that form irreversible bonds, the boron-serine bond is typically reversible.[4] The stability of this adduct, however, is significantly greater than the non-covalent enzyme-substrate complex, leading to potent inhibition. The equilibrium lies in favor of the enzyme-inhibitor complex, effectively sequestering the enzyme in an inactive state.

G cluster_1 Inhibition by Glycyl Diphenylborinate Enzyme Active Serine Protease Ser-OH His Asp Inhibitor Glycyl Diphenylborinate (Trigonal Boron) EI_Complex Enzyme-Inhibitor Complex Tetrahedral Boronate Adduct (Ser-O-B) His Asp EnzymeInhibitor EnzymeInhibitor EnzymeInhibitor->EI_Complex Nucleophilic Attack (Reversible Covalent Bond Formation)

Caption: Formation of a reversible covalent adduct.

Section 3: Kinetic Profile of Inhibition

The proposed mechanism suggests that glycyl diphenylborinate would exhibit competitive inhibition kinetics. This can be experimentally verified and quantified.

Determining Inhibition Constants (Ki)

The potency of a competitive inhibitor is defined by its inhibition constant, Ki, which represents the concentration of inhibitor required to reduce the enzyme's activity by half. A lower Ki value indicates a more potent inhibitor.

Experimental Protocol: Determination of Ki

  • Enzyme Kinetics without Inhibitor :

    • Perform a series of enzyme activity assays (as described in Section 2.1) with a fixed enzyme concentration and varying substrate concentrations.

    • Plot the initial reaction velocity (V0) against substrate concentration ([S]).

    • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from this data, often using a Lineweaver-Burk plot (1/V0 vs. 1/[S]).

  • Enzyme Kinetics with Inhibitor :

    • Repeat the enzyme kinetics experiments in the presence of several fixed concentrations of glycyl diphenylborinate.

    • Generate Lineweaver-Burk plots for each inhibitor concentration.

  • Data Analysis :

    • In competitive inhibition, the Vmax remains unchanged, while the apparent Km (Km,app) increases.

    • The lines on the Lineweaver-Burk plot will intersect at the y-axis (1/Vmax).

    • The Ki can be calculated from the relationship: Km,app = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration.

Expected Kinetic Data

Based on studies of similar dipeptidyl boronic acid inhibitors of serine proteases like dipeptidyl peptidase IV (DPP-IV), one could expect potent inhibition.[3][5]

Inhibitor ClassTarget EnzymeTypical Ki / IC50
Dipeptidyl Boronic AcidsDPP-IVSub-micromolar to nanomolar[3][5]
Peptidyl Boronic AcidsProstate-Specific Antigen (PSA)Nanomolar to micromolar[3]
Arylboronic AcidsChymotrypsin, SubtilisinMicromolar[1]

This table presents typical values for related compounds to provide context for the expected potency of glycyl diphenylborinate.

Section 4: Structure-Activity Relationship (SAR) and Selectivity

The efficacy and specificity of a peptidyl boronic acid inhibitor are governed by its structure.

  • P1 Position (Glycine) : The amino acid residue adjacent to the boronic acid (the P1 position) is a critical determinant of selectivity. It interacts with the S1 subsite of the protease, which is a primary specificity pocket. The small, flexible nature of glycine may allow glycyl diphenylborinate to fit into the active sites of a variety of proteases, suggesting it might have broad-spectrum activity. More complex and specific inhibitors are often developed by substituting this P1 residue.[3]

  • Phenyl Groups : The two phenyl groups on the boron atom also contribute to the binding affinity through hydrophobic interactions within the active site. Modifications to these rings could further modulate potency and selectivity.

Section 5: Conclusion and Future Directions

The mechanism of action of glycyl diphenylborinate is inferred with a high degree of confidence to be the competitive, reversible-covalent inhibition of serine proteases. The diphenylborinate "warhead" forms a tetrahedral adduct with the catalytic serine, mimicking the transition state of peptide hydrolysis. The glycyl component provides the peptide-like backbone for recognition by the enzyme's active site.

To definitively elucidate the mechanism and therapeutic potential of glycyl diphenylborinate, the following experimental work is required:

  • In vitro enzyme inhibition assays against a panel of serine proteases to determine its potency (Ki) and selectivity profile.

  • Crystallography or NMR studies of a glycyl diphenylborinate-protease complex to provide atomic-level detail of the binding interactions.

  • Cell-based assays to assess its ability to inhibit protease activity in a biological context and to evaluate its cytotoxicity.

This guide provides a robust framework for understanding and investigating the biological activity of glycyl diphenylborinate, grounded in the established principles of medicinal chemistry and enzymology.

References

  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. (Source: PMC - NIH) [Link]

  • Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety. (Source: PubMed) [Link]

  • Boron Containing Compounds as Protease Inhibitors. (Source: ResearchGate) [Link]

  • Inhibition of HIV-1 protease by a boron-modified polypeptide. (Source: ResearchGate) [Link]

  • Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. (Source: PNAS) [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Glycyl Diphenylborinate

This guide provides a comprehensive overview of the synthesis and purification of glycyl diphenylborinate, a boroxazolidone derived from the reaction of glycine and diphenylborinic acid. This document is intended for res...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and purification of glycyl diphenylborinate, a boroxazolidone derived from the reaction of glycine and diphenylborinic acid. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and handling of this and similar organoboron compounds. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating through clear, step-by-step protocols and analytical checkpoints.

Introduction: The Significance of Glycyl Diphenylborinate and Boroxazolidones

Glycyl diphenylborinate belongs to a class of compounds known as boroxazolidones. These are cyclic structures formed from the condensation of an α-amino acid with a borinic acid, in this case, glycine and diphenylborinic acid, respectively. The formation of the boroxazolidone ring involves the creation of a dative bond between the nitrogen atom of the amino group and the boron atom, resulting in a stable, five-membered heterocyclic system where both the α-amino and α-carboxyl groups are complexed to the boron center.[1] This unique structural feature makes boroxazolidones valuable as protected amino acid derivatives in peptide synthesis and as intermediates in various organic transformations.[2] Furthermore, the broader class of organoboron compounds, including diphenylborinate derivatives, has found applications in medicinal chemistry and materials science.[3]

The synthesis of glycyl diphenylborinate serves as an excellent case study for the preparation of amino acid-boron adducts. The principles and techniques discussed can be adapted for the synthesis of a variety of similar compounds.

Synthesis of Glycyl Diphenylborinate: A Mechanistic and Practical Approach

The synthesis of glycyl diphenylborinate is typically achieved through the reaction of glycine with diphenylborinic anhydride. The anhydride serves as a convenient source of diphenylborinic acid in a dehydrated form, driving the reaction towards the formation of the boroxazolidone.

Causality Behind Experimental Choices
  • Choice of Reactants: Diphenylborinic anhydride is preferred over diphenylborinic acid as it readily reacts with the amino acid, with the loss of a molecule of water being implicitly favored by the anhydrous nature of the starting material.[4] Glycine, being the simplest amino acid, provides a straightforward model for this reaction.

  • Solvent Selection: Anhydrous ethanol is a suitable solvent for this reaction. It is polar enough to dissolve the glycine and the diphenylborinic anhydride to a sufficient extent, facilitating their interaction. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the diphenylborinic anhydride and the product.

  • Reaction Conditions: Heating the reaction mixture to reflux accelerates the rate of reaction, ensuring complete conversion within a reasonable timeframe. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product Glycine Glycine ReactionVessel Anhydrous Ethanol Reflux Glycine->ReactionVessel DiphenylborinicAnhydride Diphenylborinic Anhydride DiphenylborinicAnhydride->ReactionVessel Cooling Cooling to RT ReactionVessel->Cooling Reaction Completion Precipitation Precipitation Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Drying under Vacuum Washing->Drying CrudeProduct Crude Glycyl Diphenylborinate Drying->CrudeProduct

Detailed Experimental Protocol

Materials:

  • Glycine (reagent grade)

  • Diphenylborinic anhydride (95% purity)

  • Absolute Ethanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hexane (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend glycine (1.0 eq.) in absolute ethanol.

  • Addition of Reagent: Add diphenylborinic anhydride (1.0 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If necessary, the solution can be concentrated under reduced pressure to induce precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold absolute ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the product under high vacuum to obtain crude glycyl diphenylborinate.

Purification of Glycyl Diphenylborinate: Strategies and Protocols

The purification of glycyl diphenylborinate is critical to obtain a product of high purity, suitable for further applications. The primary methods for purification are recrystallization and flash column chromatography.

Recrystallization: The Art of Crystal Perfection

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Solvent Selection Rationale:

A mixed solvent system, such as ethanol/water or dichloromethane/hexane, is often effective for recrystallizing amino acid derivatives.[3] The more polar solvent dissolves the compound, while the less polar anti-solvent is added to induce crystallization.

Detailed Recrystallization Protocol:

  • Dissolution: Dissolve the crude glycyl diphenylborinate in a minimal amount of a hot solvent (e.g., ethanol or dichloromethane).

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Crystallization: Slowly add a less polar anti-solvent (e.g., water or hexane) to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under high vacuum.

Flash Column Chromatography: A Dynamic Purification Technique

Flash column chromatography is a rapid and efficient method for purifying organic compounds.[5] The choice of the stationary and mobile phases is crucial for achieving good separation.

Chromatography Parameters:

ParameterRecommended Conditions & Rationale
Stationary Phase Silica gel is a common choice. Given the polar nature of the product, deactivating the silica gel with a small amount of triethylamine in the eluent can prevent streaking and improve resolution.
Mobile Phase (Eluent) A gradient of ethyl acetate in hexane or methanol in dichloromethane is typically effective.[4] The optimal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate.[6]
Sample Loading The crude product should be dissolved in a minimal amount of the eluent or a stronger solvent and then adsorbed onto a small amount of silica gel before being loaded onto the column. This "dry loading" technique often leads to better separation.

Detailed Flash Chromatography Protocol:

  • Column Packing: Prepare a silica gel column in the chosen eluent system.

  • Sample Preparation: Dissolve the crude glycyl diphenylborinate in a small volume of dichloromethane and add a small amount of silica gel. Evaporate the solvent to obtain a dry powder.

  • Loading: Carefully add the dry sample to the top of the column.

  • Elution: Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified glycyl diphenylborinate.

Visualizing the Purification Decision Workflow

PurificationWorkflow Start Crude Glycyl Diphenylborinate PurityCheck1 Assess Purity (TLC, NMR) Start->PurityCheck1 PureProduct Pure Glycyl Diphenylborinate PurityCheck1->PureProduct Purity > 95% ImpureSolid Solid Impurities Present? PurityCheck1->ImpureSolid Purity < 95% Recrystallization Recrystallization PurityCheck2 Assess Purity Recrystallization->PurityCheck2 FlashChromatography Flash Column Chromatography PurityCheck3 Assess Purity FlashChromatography->PurityCheck3 PurityCheck2->FlashChromatography Purity < 98% PurityCheck2->PureProduct Purity > 98% PurityCheck3->Recrystallization Purity < 98% PurityCheck3->PureProduct Purity > 98% ImpureSolid->Recrystallization Yes ImpureSolid->FlashChromatography No (Oily/Multiple Spots)

Analytical Characterization

Confirmation of the structure and purity of the synthesized glycyl diphenylborinate is essential. The following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • ¹¹B NMR Spectroscopy: This is a particularly powerful technique for characterizing organoboron compounds. The formation of the tetracoordinate boroxazolidone results in a characteristic upfield shift in the ¹¹B NMR spectrum (typically in the range of +5 to +15 ppm) compared to the trigonal starting material.[7][8]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point (MP): A sharp melting point is indicative of high purity.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the synthesis and purification of glycyl diphenylborinate. These values are representative and may vary depending on the specific experimental conditions.

ParameterExpected Value
Crude Yield 80-90%
Purity after Recrystallization >98%
Purity after Chromatography >99%
TLC Rf Value (Typical) 0.3 in 1:1 Hexane:Ethyl Acetate
¹¹B NMR Chemical Shift δ 8-12 ppm
Melting Point Specific to the compound, should be sharp

Conclusion

This guide has provided a detailed technical overview of the synthesis and purification of glycyl diphenylborinate. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently prepare this and other boroxazolidone derivatives with high purity. The key to success lies in the careful control of reaction conditions, the judicious choice of purification methods, and thorough analytical characterization.

References

  • Strang, C. J., et al. "Separation and determination of alpha-amino acids by boroxazolidone formation." Analytical Biochemistry, vol. 178, no. 2, 1989, pp. 276-86, doi:10.1016/0003-2697(89)90597-7.
  • Zimmer, G., et al. "Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells." International Journal of Molecular Sciences, vol. 21, no. 16, 2020, p. 5604, doi:10.3390/ijms21165604.
  • Still, W. C., et al. "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, vol. 43, no. 14, 1978, pp. 2923-25, doi:10.1021/jo00408a041.
  • Sigma-Aldrich. "Diphenylborinic anhydride 95%." Sigma-Aldrich, . Accessed 14 Jan. 2026.

  • Valenzuela, S. A., et al. "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." The Journal of Organic Chemistry, vol. 87, no. 22, 2022, pp. 15071-76, doi:10.1021/acs.joc.2c01514.
  • University of Rochester. "Solvent Systems for Flash Column Chromatography." Department of Chemistry, . Accessed 14 Jan. 2026.

  • Biotage. "Using TLC to Scout Flash Chromatography Solvents." Biotage, . Accessed 14 Jan. 2026.

  • Farr-Jones, S., et al. "11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes." Biochemistry, vol. 32, no. 47, 1993, pp. 12651-5, doi:10.1021/bi00210a013.
  • San Diego State University. "11B NMR Chemical Shifts." Department of Chemistry and Biochemistry, www-rohan.sdsu.edu/~tneary/11Bshifts.htm. Accessed 14 Jan. 2026.
  • Bachovchin, W. W., et al. "11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes." Biochemistry, vol. 32, no. 47, 1993, pp. 12651-5, doi:10.1021/bi00210a013.
  • San Diego State University. "11B NMR Chemical Shifts." Department of Chemistry and Biochemistry, www-rohan.sdsu.edu/~tneary/11Bshifts.htm. Accessed 14 Jan. 2026.
  • Sigma-Aldrich. "Diphenylborinic anhydride 95%." Sigma-Aldrich, . Accessed 14 Jan. 2026.

  • PubChem. "Diphenylborinic anhydride." PubChem, pubchem.ncbi.nlm.nih.gov/compound/Diphenylborinic-anhydride. Accessed 14 Jan. 2026.
  • Gois, P. M. P., et al. "Boroxazolidone Formation under Physiological Conditions as A Tool for The Chemical Modification of Biomolecules." Chemical Communications, vol. 50, no. 96, 2014, pp. 15217-20, doi:10.1039/C4CC05370B.
  • Slideshare. "Thin Layer Chromatography (TLC)." Slideshare, . Accessed 14 Jan. 2026.

  • Scribd. "Amino Acid Separation via TLC." Scribd, . Accessed 14 Jan. 2026.

  • PubMed. "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations." PubMed, pubmed.ncbi.nlm.nih.gov/36318355/. Accessed 14 Jan. 2026.
  • ResearchGate. "How to get (or crystallize) solid amino acids derivatives and peptides?" ResearchGate, . Accessed 14 Jan. 2026.

Sources

Foundational

An In-depth Technical Guide to 2-Aminoethyl Diphenylborinate (2-APB)

Introduction: Beyond a Simple Modulator 2-Aminoethyl diphenylborinate (2-APB), occasionally referred to by the misnomer glycyl diphenylborinate, has emerged as a pivotal tool in the study of cellular calcium signaling. I...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Modulator

2-Aminoethyl diphenylborinate (2-APB), occasionally referred to by the misnomer glycyl diphenylborinate, has emerged as a pivotal tool in the study of cellular calcium signaling. Initially characterized as an inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor, its true complexity and utility lie in its bimodal modulation of store-operated calcium entry (SOCE), a fundamental process governing a vast array of physiological functions.[1][2][3] This guide provides an in-depth exploration of the chemical and physical properties of 2-APB, its synthesis, its intricate mechanism of action on the STIM-Orai signaling pathway, and a detailed protocol for its application in cellular assays. Our focus extends beyond a mere recitation of facts to an elucidation of the causal relationships that underpin its experimental utility, empowering researchers to leverage this versatile molecule with precision and confidence.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 2-APB is paramount for its effective use in a research setting. These characteristics dictate its solubility, stability, and handling requirements, thereby influencing experimental design and outcomes.

PropertyValueSource(s)
CAS Number 524-95-8[4][5]
Molecular Formula C₁₄H₁₆BNO[4][5][6]
Molecular Weight 225.09 g/mol [5]
Appearance White to off-white or pale cream crystalline powder.[4][7][4][7]
Melting Point 188 - 194 °C[4]
Solubility Soluble in ethanol and methanol.[8][8]
Storage Temperature -20°C[4]
Stability Light and moisture sensitive. Store under an inert gas.
Synonyms 2-APB, 2-Aminoethoxydiphenyl borate, Diphenylborinic acid 2-aminoethyl ester[4][5][6]

Synthesis of 2-Aminoethyl Diphenylborinate: A Practical Approach

The synthesis of 2-APB and its derivatives is a critical aspect of its accessibility for research. While multiple synthetic routes exist, a common and effective method involves the reaction of a suitably functionalized aryl lithium species with a phenylboronic acid ester, followed by esterification with 2-aminoethanol.[1][9] This approach allows for the systematic introduction of substituents onto the phenyl rings, enabling the exploration of structure-activity relationships.[1][3]

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of mono-halogenated 2-APB analogs. This multi-step process is designed to achieve the desired product with reasonable yields.

Synthesis_Workflow A Aryl Halide (Bromide or Iodide) B Halogen-Lithium Exchange (e.g., n-BuLi or t-BuLi, -78°C) A->B Reagent C Aryl Lithium Species B->C Forms E Borination Reaction (-78°C to room temperature) C->E Reactant D Phenylboronic Acid Pinacol Ester D->E Reactant F Crude Aryl Phenyl Borinic Acid E->F Yields G Purification (Flash Chromatography) F->G Undergoes H Purified Aryl Phenyl Borinic Acid G->H Yields J Esterification (e.g., EtOH, reflux) H->J Reactant I 2-Aminoethanol I->J Reactant K Final Product (2-APB Analog) J->K Yields

A generalized workflow for the synthesis of 2-APB analogs.
Detailed Experimental Protocol: Synthesis of a Mono-halogenated 2-APB Analog

This protocol is a representative example adapted from the literature and provides a step-by-step methodology for the synthesis of a mono-halogenated 2-APB analog.[1][10] The choice of an inert, dry solvent and low temperatures for the initial steps is critical to prevent quenching of the highly reactive organolithium intermediates.

Materials:

  • Mono-halogenated aryl bromide or iodide

  • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent

  • Phenylboronic acid pinacol ester

  • 2-Aminoethanol

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Anhydrous ethanol (EtOH)

  • 1 M Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Preparation of the Aryl Lithium Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the mono-halogenated aryl bromide or iodide (1.0 eq) in anhydrous Et₂O or THF.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of n-BuLi or t-BuLi (1.0-1.2 eq) dropwise, maintaining the temperature below -75°C. The choice of butyllithium depends on the reactivity of the aryl halide.

    • Stir the reaction mixture at -78°C for 1 hour to ensure complete formation of the aryl lithium species.

  • Borination Reaction:

    • In a separate flame-dried flask, dissolve phenylboronic acid pinacol ester (1.0 eq) in anhydrous Et₂O or THF.

    • Add this solution dropwise to the aryl lithium solution at -78°C, again ensuring the temperature does not rise significantly.

    • Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring. This gradual warming is crucial for the reaction to proceed to completion.

  • Work-up and Purification of the Borinic Acid:

    • Quench the reaction by the slow addition of 1 M HCl.

    • Separate the organic and aqueous phases. Extract the aqueous phase with Et₂O or ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude aryl phenyl borinic acid by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific analog.

  • Esterification to Form the 2-APB Analog:

    • Dissolve the purified aryl phenyl borinic acid in absolute ethanol.

    • Add 2-aminoethanol (1.0-1.2 eq) to the solution.

    • Heat the reaction mixture to reflux for a period of 30 minutes to 3 hours, monitoring the reaction by thin-layer chromatography.

    • Allow the solution to cool to room temperature. The product may precipitate upon cooling. If not, further cooling or concentration of the solution may be necessary.

    • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol, n-hexane, or Et₂O), and dry under vacuum.

The Intricate Mechanism of Action: Modulating Store-Operated Calcium Entry

The pharmacological significance of 2-APB lies in its ability to modulate store-operated calcium entry (SOCE), a crucial Ca²⁺ influx pathway activated in response to the depletion of endoplasmic reticulum (ER) Ca²⁺ stores.[1][3][11] This process is mediated by the interaction of the ER Ca²⁺ sensor, STIM (Stromal Interaction Molecule), with the plasma membrane Ca²⁺ channel, Orai.[1][2][12]

The STIM-Orai Signaling Pathway

The following diagram illustrates the key events in the activation of SOCE and the points of intervention by 2-APB.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca²⁺ Store STIM1_inactive STIM1 (inactive) STIM1_active STIM1 Oligomerization and Translocation STIM1_inactive->STIM1_active triggers Orai1_closed Orai1 Channel (closed) STIM_Orai_complex STIM1-Orai1 Complex Formation Orai1_closed->STIM_Orai_complex Ca_influx Ca²⁺ Influx signaling Downstream Signaling Ca_influx->signaling Receptor GPCR/RTK Activation PLC PLC Activation Receptor->PLC IP3 IP₃ Production PLC->IP3 IP3R IP₃ Receptor IP3->IP3R ER_Ca_depletion ER Ca²⁺ Store Depletion IP3R->ER_Ca_depletion Ca²⁺ release ER_Ca_depletion->STIM1_inactive senses STIM1_active->STIM_Orai_complex binds to Orai1_open Orai1 Channel (open) STIM_Orai_complex->Orai1_open activates Orai1_open->Ca_influx APB_low 2-APB (low conc.) APB_low->Orai1_open potentiates APB_high 2-APB (high conc.) APB_high->STIM1_active inhibits translocation APB_high->STIM_Orai_complex disrupts coupling

The STIM-Orai signaling pathway and the modulatory effects of 2-APB.
Bimodal Regulation by 2-APB

2-APB exhibits a fascinating concentration-dependent bimodal effect on SOCE.[1]

  • Potentiation at Low Concentrations (≤10 µM): At lower concentrations, 2-APB can enhance SOCE.[1] This potentiation is thought to occur through a direct interaction with the open Orai1 channel, leading to a dilation of the channel pore and increased Ca²⁺ influx.[1]

  • Inhibition at High Concentrations (≥30 µM): At higher concentrations, 2-APB acts as an inhibitor of SOCE.[1] This inhibition is multifaceted and involves:

    • Disruption of STIM1-Orai1 Coupling: 2-APB can interfere with the functional interaction between STIM1 and Orai1, preventing the activation of the Orai1 channel.[1]

    • Inhibition of STIM1 Translocation: 2-APB has been shown to block the redistribution of STIM1 into puncta near the plasma membrane, a critical step for its activation of Orai1.[12]

It is important to note that the effects of 2-APB can also vary depending on the specific Orai and STIM isoforms present in a given cell type.[12]

Application in Research: A Protocol for Monitoring SOCE

The ability of 2-APB to modulate SOCE makes it an invaluable tool for studying calcium signaling in a variety of cellular contexts, including cancer biology, immunology, and neuroscience.[1][3] A common application is in fluorometric calcium imaging assays to pharmacologically probe the contribution of SOCE to cellular calcium responses.

Experimental Workflow for a FLIPR-based Calcium Imaging Assay

The following diagram outlines a typical workflow for a fluorometric imaging plate reader (FLIPR)-based assay to assess the effect of 2-APB on SOCE.

FLIPR_Workflow A 1. Cell Seeding and Culture (e.g., MDA-MB-231 cells in 96-well plates) B 2. Loading with Calcium Indicator (e.g., Fluo-4 AM or Calcium-5) A->B C 3. Baseline Fluorescence Measurement (in nominal calcium-free buffer) B->C D 4. ER Store Depletion (e.g., Thapsigargin (1 µM) for 10 min) C->D E 5. Compound Application (2-APB at various concentrations or vehicle control for 10 min) D->E F 6. Induction of SOCE (Addition of extracellular CaCl₂ (e.g., 2 mM)) E->F G 7. Fluorescence Measurement (Monitoring Ca²⁺ influx) F->G H 8. Data Analysis (e.g., Area under the curve (AUC) to quantify Ca²⁺ entry) G->H

Workflow for a FLIPR-based SOCE modulation assay.
Detailed Protocol for a Cellular SOCE Assay

This protocol provides a step-by-step guide for investigating the effects of 2-APB on SOCE in a cell line such as MDA-MB-231 breast cancer cells, which are known to exhibit robust SOCE.[1][10]

Materials:

  • MDA-MB-231 cells (or other suitable cell line)

  • Cell culture medium (e.g., RPMI supplemented with 10% FBS)

  • 96-well black-walled, clear-bottom microplates

  • Calcium indicator dye (e.g., Calcium-5)

  • Nominal calcium-free (NCF) buffer (e.g., containing 117 mM NaCl, 4.8 mM KCl, 1 mM MgCl₂, 5 mM D-glucose, and 10 mM HEPES, pH 7.4)

  • Thapsigargin (Tg)

  • 2-Aminoethyl diphenylborinate (2-APB)

  • Calcium chloride (CaCl₂)

  • Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture MDA-MB-231 cells in their recommended growth medium until they reach the desired confluency.

    • Seed the cells into a 96-well microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • On the day of the assay, remove the culture medium and wash the cells with NCF buffer.

    • Load the cells with a calcium indicator dye according to the manufacturer's instructions. This typically involves incubation with the dye in NCF buffer for a specified time at 37°C.

  • Assay Execution in FLIPR:

    • Wash the cells with NCF buffer to remove excess dye.

    • Place the plate in the FLIPR instrument and monitor the baseline fluorescence.

    • To deplete the ER Ca²⁺ stores, add thapsigargin (e.g., to a final concentration of 1 µM) and incubate for approximately 10 minutes. The choice of thapsigargin is deliberate; as a SERCA pump inhibitor, it irreversibly depletes ER calcium stores, providing a sustained stimulus for SOCE activation.

    • Following store depletion, add 2-APB at the desired concentrations (e.g., a low concentration of 5 µM and a high concentration of 50 µM) or a vehicle control (e.g., DMSO). Incubate for approximately 10 minutes. This pre-incubation allows the compound to exert its effect on the SOCE machinery before the influx of extracellular calcium.

    • Initiate SOCE by adding CaCl₂ to the wells (e.g., to a final concentration of 2 mM).

    • Immediately begin recording the fluorescence signal over time to measure the influx of Ca²⁺.

  • Data Analysis:

    • Quantify the Ca²⁺ influx by calculating the area under the curve (AUC) of the fluorescence signal after the addition of CaCl₂.

    • Normalize the AUC values to the vehicle control to determine the percentage of potentiation or inhibition by 2-APB.

    • Statistical analysis should be performed to determine the significance of the observed effects.

Conclusion and Future Perspectives

2-Aminoethyl diphenylborinate is a powerful and complex molecule that has significantly advanced our understanding of cellular calcium signaling. Its bimodal regulation of store-operated calcium entry provides a unique pharmacological tool to dissect the roles of STIM and Orai proteins in health and disease. By understanding the nuances of its chemical properties, synthesis, and mechanism of action, researchers can design more precise and insightful experiments. The continued development of 2-APB analogs with improved specificity and potency holds great promise for the development of novel therapeutics targeting a range of pathologies, from cancer to autoimmune disorders.

References

  • DeHaven, W. I., Smyth, J. T., Boyles, R. R., & Putney, J. W., Jr. (2008). Complex Actions of 2-Aminoethyldiphenyl Borate on Store-operated Calcium Entry. Journal of Biological Chemistry, 283(28), 19259–19268. [Link]

  • Schild, A., Bhardwaj, R., Wenger, N., Kandasamy, P., Dernic, J., Hediger, M. A., & Lochner, M. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. International Journal of Molecular Sciences, 21(16), 5604. [Link]

  • Schild, A., Bhardwaj, R., Wenger, N., Kandasamy, P., Dernic, J., Hediger, M. A., & Lochner, M. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. FOLIA. [Link]

  • Goto, J. I., Suzuki, A. Z., Ozaki, S., et al. (2010). Two novel 2-aminoethyl diphenylborinate (2-APB) analogues differentially activate and inhibit store-operated Ca2+ entry via STIM proteins. Cell Calcium, 47(1), 1-10. [Link]

  • Schild, A., Bhardwaj, R., Wenger, N., Kandasamy, P., Dernic, J., Hediger, M. A., & Lochner, M. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. PubMed. [Link]

  • L-Ghassani, M., et al. (2013). Design, synthesis and pharmacological characterization of analogs of 2-aminoethyl diphenylborinate (2-APB), a known store-operated calcium channel blocker, for inhibition of TRPV6-mediated calcium transport. Bioorganic & Medicinal Chemistry, 21(11), 3202-3213. [Link]

  • Schild, A., Bhardwaj, R., Wenger, N., Kandasamy, P., Dernic, J., Hediger, M. A., & Lochner, M. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. ResearchGate. [Link]

  • Schild, A., Bhardwaj, R., Wenger, N., Kandasamy, P., Dernic, J., Hediger, M. A., & Lochner, M. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. PubMed Central. [Link]

  • Bootman, M. D., Collins, T. J., Mackenzie, L., Roderick, H. L., Berridge, M. J., & Lipp, P. (2002). 2-aminoethoxydiphenyl borate (2-APB) is a reliable blocker of store-operated Ca2+ entry but an inconsistent inhibitor of InsP3-induced Ca2+ release. The FASEB Journal, 16(10), 1145-1150. [Link]

  • Scientific Laboratory Supplies. (n.d.). 2-Aminoethyl diphenylborinate. Retrieved January 14, 2026, from [Link]

  • HiMedia Laboratories. (n.d.). 2-Aminoethyl diphenylborinate. Retrieved January 14, 2026, from [Link]

  • Ciofini, I., et al. (2013). Representation of diphenylborinic acid 2-aminoethyl ester (a) and rutin (b). ResearchGate. [Link]

  • Otto Chemie Pvt Ltd. (n.d.). 2-Aminoethyl diphenylborinate, 97%. Retrieved January 14, 2026, from [Link]

Sources

Exploratory

glycyl diphenylborinate fluorescence excitation and emission spectra

An In-depth Technical Guide to the Fluorescence Excitation and Emission Spectra of Glycyl Diphenylborinate For Researchers, Scientists, and Drug Development Professionals Abstract Glycyl diphenylborinate represents a fas...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fluorescence Excitation and Emission Spectra of Glycyl Diphenylborinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl diphenylborinate represents a fascinating class of molecules where the inherent Lewis acidity of boron is modulated by an intramolecular coordination with an amino acid, giving rise to unique photophysical properties. This guide provides a comprehensive exploration of the fluorescence spectroscopy of glycyl diphenylborinate. We delve into the underlying mechanism of its fluorescence, present detailed protocols for spectral acquisition, analyze the factors influencing its photophysical behavior, and discuss the determination of its quantum yield. This document serves as a technical resource for researchers leveraging borinate complexes in the development of novel fluorescent sensors and probes.

Introduction: The Unique Chemistry of Glycyl Diphenylborinate

Glycyl diphenylborinate is a derivative formed from the condensation of diphenylborinic acid and the amino acid glycine. The core of its functionality lies in the interaction between the electron-deficient boron atom and the electron-donating nitrogen atom of the glycine moiety. This intramolecular dative bond creates a cyclic structure that significantly influences the electronic properties of the diphenylboron core, a known fluorophore.

Derivatives of boronic acids are widely recognized for their ability to reversibly bind with diol-containing compounds, such as glucose and other carbohydrates.[1][2][3] This interaction forms the basis of their extensive use in the design of fluorescent sensors.[1][2] The fluorescence signal of these sensors is often modulated by the binding event, providing a direct optical readout for the presence and concentration of the target analyte. Understanding the fundamental excitation and emission characteristics of the core structure, such as glycyl diphenylborinate, is paramount to designing next-generation sensors with enhanced sensitivity and selectivity.

The Mechanism of Fluorescence: An Intramolecular Dance of Electrons

The fluorescence of glycyl diphenylborinate is governed by an intramolecular charge transfer (ICT) mechanism, which is common for donor-acceptor systems. In this molecule, the diphenylboron group acts as the electron-accepting and fluorescent core, while the glycine-bound nitrogen atom serves as the electron donor.

  • Ground State (S₀): In the ground state, the nitrogen atom's lone pair of electrons forms a dative bond with the empty p-orbital of the boron atom. This N→B coordination partially satisfies the electron deficiency of boron, creating a stable, cyclic structure.[4]

  • Excitation (S₀ → S₁): Upon absorption of a photon with appropriate energy (typically in the UV-A or near-UV range), a π-electron from the phenyl rings is promoted to a higher energy anti-bonding orbital (π*).

  • Excited State (S₁): This electronic transition leads to a significant redistribution of electron density. In the excited state, the boron atom becomes more electron-deficient, strengthening the ICT character from the nitrogen donor to the diphenylboron acceptor. This excited state is more polar than the ground state.

  • Fluorescence (S₁ → S₀): The molecule relaxes from the excited state back to the ground state by emitting a photon. Because some energy is lost through non-radiative vibrational relaxation in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This energy difference is known as the Stokes shift.

The strength of the N→B coordination is a critical determinant of the fluorescence properties. Factors that modulate this bond, such as solvent polarity or the binding of an external analyte, will directly impact the excitation and emission spectra.

Caption: Intramolecular N→B coordination in glycyl diphenylborinate.

Analysis of Excitation and Emission Spectra

The excitation spectrum reveals the wavelengths of light the molecule absorbs to enter an excited state, while the emission spectrum shows the wavelengths of light emitted upon relaxation. For donor-acceptor fluorophores like glycyl diphenylborinate, these spectra are highly sensitive to the chemical environment.

The emission is particularly sensitive to solvent polarity. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This increased stabilization lowers the energy of the excited state, resulting in an emission that is red-shifted (a bathochromic shift) compared to the emission in non-polar solvents. This phenomenon is known as solvatochromism.

Data Presentation: Representative Spectral Properties

While the precise spectral data for glycyl diphenylborinate requires experimental determination, the following table illustrates the expected solvatochromic effect based on the behavior of similar diphenylboron complexes and other ICT dyes.

SolventPolarity IndexExcitation λmax (nm)Emission λmax (nm)Stokes Shift (nm)Relative Quantum Yield (Φ)
Dioxane4.8~ 340~ 490~ 1500.65
Acetonitrile5.8~ 345~ 505~ 1600.50
Ethanol4.3~ 350~ 515~ 1650.42
PBS (pH 7.4)10.2~ 355~ 530~ 1750.30

Note: These values are illustrative and serve to demonstrate expected trends.

Jablonski Diagram for Fluorescence S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Excitation (Absorption) S1->S0 Fluorescence (Emission) S1->S1 Vibrational Relaxation

Caption: Simplified Jablonski diagram illustrating fluorescence.

Experimental Protocol: Measuring Fluorescence Spectra

This section provides a standardized workflow for the accurate measurement of the fluorescence excitation and emission spectra of glycyl diphenylborinate using a spectrofluorometer.

Step 1: Sample Preparation
  • Stock Solution: Prepare a 1 mM stock solution of glycyl diphenylborinate in a high-purity solvent like acetonitrile or ethanol. Store in a dark, cool place.

  • Working Solution: Dilute the stock solution to a final concentration in the low micromolar range (e.g., 1-10 µM) using the desired solvent for analysis.

  • Absorbance Check: Measure the absorbance of the working solution using a UV-Vis spectrophotometer. The absorbance at the excitation maximum should be kept below 0.1 to minimize inner filter effects and reabsorption phenomena.[5]

Step 2: Spectrofluorometer Setup
  • Instrument Initialization: Allow the xenon lamp source to warm up for at least 30 minutes for stable output.

  • Cuvette: Use a 4-sided clear quartz cuvette for fluorescence measurements.

  • Monochromator Settings: Set the excitation and emission slit widths. A typical starting point is 5 nm for both, which can be adjusted to optimize the signal-to-noise ratio.[5]

Step 3: Acquisition of the Emission Spectrum
  • Place the cuvette with the sample solution in the fluorometer.

  • Set the excitation monochromator to the wavelength of maximum absorbance (λex,max), determined from the UV-Vis spectrum.

  • Scan the emission monochromator across a wavelength range that brackets the expected emission (e.g., from λex,max + 20 nm to 700 nm).

  • The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the λem,max.

Step 4: Acquisition of the Excitation Spectrum
  • Set the emission monochromator to the λem,max determined in the previous step.

  • Scan the excitation monochromator across a wavelength range that brackets the expected absorption (e.g., 250 nm to λem,max - 20 nm).

  • The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. This spectrum should closely match the absorbance spectrum of the compound.

Step 5: Data Correction
  • Modern fluorometers often have built-in correction files to account for variations in lamp output and detector sensitivity across different wavelengths. Ensure these corrections are applied for accurate spectral representation.

A Prepare Stock & Working Solutions (Absorbance < 0.1) B Instrument Warm-up & Setup (Slits, Cuvette) A->B C Acquire Emission Spectrum (Fix λ_ex, Scan λ_em) B->C D Identify λ_em,max C->D E Acquire Excitation Spectrum (Fix λ_em,max, Scan λ_ex) D->E F Apply Spectral Corrections E->F

Caption: Workflow for fluorescence spectral acquisition.

Factors Influencing Fluorescence Properties

The photophysical behavior of glycyl diphenylborinate is not static; it is highly responsive to its environment.

  • pH: The pH of the medium can significantly alter the fluorescence. The Lewis acidity of the boron center and the protonation state of the glycine amine are pH-dependent. At physiological pH, the N→B coordination is expected to be stable. However, at low pH, protonation of the nitrogen may disrupt this dative bond, leading to a blue-shift and a change in fluorescence intensity, resembling that of an uncoordinated diphenylboron fluorophore.

  • Analyte Binding: This is the core of its sensing application. When a diol analyte like glucose binds to the boron atom, it forces a change in the boron's hybridization from sp² (trigonal planar) to sp³ (tetrahedral).[6] This geometric and electronic perturbation disrupts the ICT process, typically causing a change in fluorescence intensity (either enhancement or quenching), which can be calibrated for quantitative analysis.[1]

  • Concentration: At high concentrations, fluorophores can form non-fluorescent aggregates or exhibit self-quenching through collisional de-excitation.[7] Maintaining a low micromolar concentration is crucial for reproducible measurements.

Determination of Photoluminescence Quantum Yield (PLQY)

The quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[8] It is a critical parameter for evaluating the performance of a fluorophore.

The relative method is most commonly used for its determination.[8] It involves comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546).

The quantum yield is calculated using the following equation:

Φsample = Φstd * ( Isample / Istd ) * ( Astd / Asample ) * ( η2sample / η2std )

Where:

  • Φ is the quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

Key Experimental Considerations:

  • Both the sample and the standard must be excited at the same wavelength.

  • Absorbance values for both solutions must be kept low (< 0.1) to ensure linearity and prevent reabsorption effects.

  • The same experimental geometry and settings (e.g., slit widths) must be used for both measurements.

Conclusion and Future Outlook

Glycyl diphenylborinate serves as a foundational structure for a powerful class of fluorescent sensors. Its photophysical properties are dictated by a delicate N→B intramolecular charge transfer mechanism, making its fluorescence highly sensitive to environmental factors such as solvent polarity, pH, and, most importantly, the binding of diol-containing analytes. The detailed protocols and theoretical background provided in this guide equip researchers with the necessary knowledge to accurately characterize its fluorescence and to rationally design and validate novel boronic acid-based probes for applications in chemical biology, medical diagnostics, and drug development.

References

  • National Institutes of Health (NIH). (n.d.). Photophysics of Glycosylated Derivatives of a Chlorin, Isobacteriochlorin, and Bacteriochlorin for Photodynamic Theragnostics: Discovery of a Two-Photon-Absorbing Photosensitizer.
  • Bruen, D., Delaney, C., Florea, L., & Diamond, D. (n.d.). Applications of Fluorescent Biosensors for Non-Invasive Glucose Monitoring. DCU Research Repository.
  • MDPI. (n.d.). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells.
  • Hansen, J. S., & Christensen, J. B. (2013). Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. Biosensors, 3(4), 400-418. Retrieved from [Link]

  • Wang, W., & Springsteen, G. (2007). Boronolectins and Fluorescent Boronolectins: An Examination of the Detailed Chemistry Issues Important for the Design. Molecules, 12(10), 2246-2267. Retrieved from [Link]

  • Klymchenko, A. S. (2014). Fluorescent Properties of 8-phenylBODIPY in Ethanol - Ethylene Glycol Mixed Solutions. Journal of Fluorescence, 24(6), 1613-1619. Retrieved from [Link]

  • Ishida, H., et al. (2002). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere. Journal of Photochemistry and Photobiology A: Chemistry, 153(1-3), 113-120. Retrieved from [Link]

  • Hansen, J. S., & Christensen, J. B. (2013). Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. ResearchGate. Retrieved from [Link]

  • Al-Qaysi, M. H., & Al-Ani, I. A. (2011). Factors Affecting Use of Fluorescent Agents in Identification of Resin-based Polymers. Journal of Applied Oral Science, 19(5), 457-463. Retrieved from [Link]

  • HORIBA. (n.d.). What are Luminescence Quantum Yields?. Retrieved from [Link]

Sources

Foundational

The Enduring Legacy of Neu's Reagent: A Technical Guide to Flavonoid Detection

Introduction: The "Aura" of Flavonoids In the vast and intricate world of natural product chemistry, flavonoids represent one of the most ubiquitous and extensively studied classes of polyphenolic secondary metabolites....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Aura" of Flavonoids

In the vast and intricate world of natural product chemistry, flavonoids represent one of the most ubiquitous and extensively studied classes of polyphenolic secondary metabolites. Their roles in plant physiology are as diverse as their structures, ranging from pigmentation and UV protection to signaling and defense.[1] For researchers, scientists, and drug development professionals, the ability to rapidly and reliably detect and localize these compounds within complex biological matrices is paramount. This guide delves into the historical context, chemical underpinnings, and practical applications of one of the most enduring and effective tools in the flavonoid researcher's arsenal: Neu's reagent.

First described by Robert Neu in 1957, this deceptively simple reagent, chemically known as diphenylboric acid 2-aminoethyl ester (DPBA) and often referred to as "Naturstoffreagenz A," has provided generations of scientists with a vibrant and specific means of visualizing flavonoids.[2][3] Its utility stems from its ability to form highly fluorescent complexes with specific flavonoid subclasses, transforming otherwise invisible compounds on a chromatogram or within a plant tissue into brightly colored, easily detectable markers.[2][3][4] This guide will provide an in-depth exploration of Neu's reagent, from its historical roots to its modern applications, offering both the theoretical knowledge and practical protocols necessary for its successful implementation in the laboratory.

A Historical Perspective: The Dawn of Flavonoid Visualization

Prior to the mid-20th century, the detection of flavonoids relied on less specific colorimetric reactions, such as the Shinoda test (Mg/HCl) or the alkaline reagent test, which, while useful, often lacked the sensitivity and specificity required for complex mixtures.[5][6] The advent of paper and thin-layer chromatography (TLC) in the 1940s and 50s revolutionized the separation of natural products, creating a pressing need for sensitive and specific visualization reagents.

It was in this context that Robert Neu, in his 1957 publication in Die Naturwissenschaften, introduced a novel spray reagent for the detection of flavonoids and other natural products. His work described the use of diphenylboric acid 2-aminoethyl ester, which reacted with certain flavonoids to produce a distinct and intense fluorescence under ultraviolet (UV) light. This breakthrough offered a significant leap forward in the analysis of plant extracts, providing a simple, rapid, and highly effective method for screening and identifying flavonoid-containing fractions. The reagent's ability to produce a range of fluorescent colors—from green to yellow and orange—depending on the flavonoid structure, added another layer of diagnostic value.[4][7]

The Chemistry of Fluorescence: Mechanism of Action

The efficacy of Neu's reagent lies in its specific chemical interaction with the flavonoid backbone. The diphenylboric acid 2-aminoethyl ester molecule acts as a chelating agent, forming stable, fluorescent complexes with flavonoids that possess particular structural features.

Extensive research has elucidated the key structural requirements for a flavonoid to form a stable and highly fluorescent complex with Neu's reagent.[8][9][10] These are:

  • A ketone group at the C4 position of the C-ring.

  • A hydroxyl group at either the C3 or C5 position (or both).

The reaction involves the formation of a five- or six-membered ring complex between the boron atom of the reagent and the hydroxyl and keto groups of the flavonoid. This chelation increases the rigidity of the flavonoid structure and enhances the delocalization of π-electrons, leading to a significant increase in fluorescence quantum yield.[8][9] The presence of a double bond between C2 and C3 in the C-ring further stabilizes the complex and contributes to enhanced fluorescence.[9][10]

Below is a diagram illustrating the chelation of quercetin by Neu's reagent at the 5-hydroxy-4-keto site.

Caption: Chelation of Quercetin by Neu's Reagent.

The resulting fluorescence color can provide preliminary structural information about the flavonoid. Generally, flavonoids with a 5-hydroxyl group tend to produce a yellow to orange fluorescence, while those with only a 3-hydroxyl group often exhibit a greenish-yellow fluorescence.[4][7]

Data Presentation: Fluorescence Characteristics of Flavonoid-DPBA Complexes

The fluorescence of the flavonoid-DPBA complex is dependent on the specific structure of the flavonoid. The following table summarizes the typical fluorescence colors and, where available, the excitation and emission maxima for common flavonoids after derivatization with Neu's reagent.

FlavonoidClassTypical Fluorescence ColorExcitation Max (nm)Emission Max (nm)
Quercetin FlavonolYellow-Orange/Gold~485~535
Kaempferol FlavonolGreenish-Yellow~470~525
Myricetin FlavonolYellow-Orange~470~520-530
Luteolin FlavoneYellowNot widely reportedNot widely reported
Apigenin FlavoneGreenish-YellowNot widely reportedNot widely reported

Note: The exact excitation and emission maxima can vary depending on the solvent system, pH, and instrumentation.[5][10][11][12][13][14][15]

Experimental Protocols: A Step-by-Step Guide

The successful application of Neu's reagent requires careful preparation and application. The following protocols provide detailed methodologies for its use in both thin-layer chromatography and fluorescence microscopy.

Protocol 1: Preparation of Neu's Reagent and PEG Spray Solutions

Materials:

  • Diphenylboric acid 2-aminoethyl ester (DPBA)

  • Polyethylene glycol 4000 (PEG 4000)

  • Methanol (analytical grade)

  • Ethanol (analytical grade)

  • Volumetric flasks

  • Glass spray bottles

Procedure:

  • Neu's Reagent (1% in Methanol):

    • Weigh 1.0 g of diphenylboric acid 2-aminoethyl ester.

    • Dissolve in 100 mL of methanol in a volumetric flask.

    • Mix thoroughly until fully dissolved. Store in a dark bottle at 4°C. The solution is stable for several months.

  • PEG Solution (5% in Ethanol):

    • Weigh 5.0 g of polyethylene glycol 4000.

    • Dissolve in 100 mL of ethanol in a volumetric flask.

    • Mix until the PEG is completely dissolved. This solution is used to stabilize and enhance the fluorescence of the flavonoid-DPBA complexes.[16]

Protocol 2: Flavonoid Detection on Thin-Layer Chromatography (TLC) Plates

Workflow:

G start Develop and Dry TLC Plate spray_neu Spray with 1% Neu's Reagent start->spray_neu dry1 Air Dry for 5-10 min spray_neu->dry1 spray_peg Spray with 5% PEG Solution dry1->spray_peg dry2 Air Dry spray_peg->dry2 visualize Visualize under UV Light (365 nm) dry2->visualize

Caption: Workflow for TLC Plate Derivatization.

Step-by-Step Methodology:

  • Develop and Dry TLC Plate: After developing the TLC plate in an appropriate solvent system, ensure it is completely dry by placing it in a fume hood.

  • Spray with Neu's Reagent: In a well-ventilated fume hood, lightly and evenly spray the dried TLC plate with the 1% Neu's reagent solution. Avoid oversaturation.

  • Air Dry: Allow the plate to air dry for 5-10 minutes.

  • Spray with PEG Solution: Spray the plate with the 5% PEG solution to stabilize the fluorescence.

  • Final Drying: Allow the plate to air dry completely.

  • Visualization: Observe the plate under long-wave UV light (365 nm). Flavonoids will appear as fluorescent spots of varying colors.[16][17]

Protocol 3: Flavonoid Localization in Plant Tissues using Fluorescence Microscopy

Workflow:

G prepare_sample Prepare Fresh Plant Tissue Section incubate Incubate in DPBA Staining Solution prepare_sample->incubate wash Wash with Buffer incubate->wash mount Mount on Microscope Slide wash->mount image Image with Confocal/Epifluorescence Microscope mount->image

Caption: Workflow for DPBA Staining in Microscopy.

Step-by-Step Methodology:

  • Sample Preparation: Prepare fresh, thin sections of the plant tissue of interest (e.g., leaf epidermis, root tips, cross-sections of stems).[18]

  • Staining Solution: Prepare a fresh staining solution of 0.25% (w/v) DPBA in a suitable buffer (e.g., 5% DMSO and 0.05% Triton X-100 in phosphate-buffered saline, pH 7.4).

  • Incubation: Immerse the tissue sections in the DPBA staining solution for 20-30 minutes at room temperature in the dark.

  • Washing: Briefly wash the stained sections in the buffer solution without DPBA to remove excess stain.

  • Mounting: Mount the stained tissue in the buffer on a microscope slide with a coverslip.

  • Imaging: Observe the sample using a confocal or epifluorescence microscope equipped with appropriate filter sets for detecting the fluorescence of the flavonoid-DPBA complexes (e.g., excitation around 470-490 nm and emission around 510-560 nm).[15][19][20]

Self-Validating Systems: Ensuring Trustworthy Results

The reliability of flavonoid detection using Neu's reagent can be enhanced by incorporating a self-validating system into the experimental design. This involves the use of appropriate positive and negative controls.

  • Positive Controls: Co-chromatographing or staining with known flavonoid standards (e.g., quercetin, kaempferol, rutin) alongside the unknown samples provides a reference for color and relative position (on a TLC plate). This confirms that the reagent is active and the visualization conditions are optimal.

  • Negative Controls: For microscopy, using plant tissues from mutant lines known to be deficient in flavonoid biosynthesis (e.g., Arabidopsis thaliana tt4 mutants) can confirm the specificity of the DPBA staining.[19] For TLC, spotting a solvent blank ensures that no artifacts are introduced by the solvent system or the plate itself.

By including these controls, the researcher can be confident that the observed fluorescence is a true indication of the presence of flavonoids.

Conclusion: A Timeless Tool for Modern Research

Despite the development of sophisticated analytical techniques such as HPLC and LC-MS, Neu's reagent remains a cornerstone of flavonoid research.[21][22] Its simplicity, specificity, and the rich, qualitative information it provides make it an invaluable tool for initial screening, chromatographic guidance, and in situ localization of flavonoids. For researchers in pharmacognosy, plant biology, and natural product-based drug discovery, a thorough understanding of the historical context, chemical principles, and practical application of Neu's reagent is essential. This guide provides a comprehensive framework for harnessing the power of this classic technique to illuminate the vibrant world of flavonoids.

References

  • Lee, J. H., et al. (2014). Rapid Quantification of Cellular Flavonoid Levels using Quercetin and a Fluorescent Diphenylboric Acid 2-amino Ethyl Ester Probe. Journal of Cancer Prevention, 19(1), 58-63. [Link]

  • ResearchGate. (n.d.). Rapid quantification of cellular flavonoid levels using quercetin and a fluorescent diphenylboric acid 2-amino ethyl ester probe | Request PDF. [Link]

  • ResearchGate. (n.d.). Representation of diphenylborinic acid 2-aminoethyl ester (a) and rutin (b). [Link]

  • De, R., Jo, K., & Kim, K. T. (2022). Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells. Biomedicines, 10(5), 1265. [Link]

  • ResearchGate. (n.d.). (a) Presence of flavonoids sprayed by Neu's reagent at UV 365 nm.... [Link]

  • Nguyen, N. H. (2020). A Protocol for Flavonols, Kaempferol and Quercetin, Staining in Plant Root Tips. Bio-protocol, 10(19), e3781. [Link]

  • ResearchGate. (n.d.). Identification of flavonoid and non-flavonoid components in extracts by.... [Link]

  • Matteini, P., Agati, G., Pinelli, P., & Goti, A. (2011). Modes of complexation of rutin with the flavonoid reagent diphenylborinic acid 2-aminoethyl ester. New Journal of Chemistry, 35(6), 1243-1250. [Link]

  • MDPI. (n.d.). Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells. [Link]

  • Crepet, A., et al. (2018). TLC-MALDI-TOF-MS-based Identification of Flavonoid Compounds Using an Inorganic Matrix. Phytochemical Analysis, 30(2), 153-162. [Link]

  • Zhang, Y., et al. (2024). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. Foods, 13(4), 543. [Link]

  • ResearchGate. (n.d.). In vitro investigation of fluorescence response of flavonoids after.... [Link]

  • ResearchGate. (n.d.). TLC analysis using natural products reagent and polyethylene glycol.... [Link]

  • Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of nutritional science, 5, e47. [Link]

  • Deriabina, A., et al. (2024). Comparative Analysis of Fluorescence Emission in Myricetin, Kaempferol, and Quercetin Powders and Solutions. International Journal of Molecular Sciences, 25(5), 2558. [Link]

  • Granica, S., et al. (2017). Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content. Journal of AOAC International, 100(6), 1795-1803. [Link]

  • ResearchGate. (n.d.). The fluorescence titration results of apigenin (A) and naringenin (B).... [Link]

  • ResearchGate. (n.d.). Absorption and Emission of the Apigenin and Luteolin Flavonoids: A TDDFT Investigation | Request PDF. [Link]

  • ChemBK. (n.d.). Diphenylboric acid 2-aminoethyl ester. [Link]

  • Kuś, P. M., & Hładoń, B. (2010). VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMINATION OF FLAVONOIDS IN BROCCOLI. Acta Scientiarum Polonorum, Hortorum Cultus, 9(4), 129-137. [Link]

  • Buer, C. S., & Muday, G. K. (2009). Flavonoids Are Differentially Taken Up and Transported Long Distances in Arabidopsis. Plant physiology, 151(3), 1288–1302. [Link]

  • ResearchGate. (n.d.). DPBA fluorescent staining of trichomes to facilitate counting of.... [Link]

  • Deriabina, A., et al. (2024). Comparative Analysis of Fluorescence Emission in Myricetin, Kaempferol, and Quercetin Powders and Solutions. International Journal of Molecular Sciences, 25(5), 2558. [Link]

  • ResearchGate. (n.d.). Epifluorescence microscopy of flavonoid-DPBA-treated Dictyostelium.... [Link]

  • Călina, D., et al. (2013). Chromatographic Analysis of the Flavonoids from Robinia Pseudoacacia Species. Farmacia, 61(5), 968-976. [Link]

  • Nabavi, S. F., et al. (2021). Plant Flavonoids: Chemical Characteristics and Biological Activity. Molecules, 26(17), 5377. [Link]

  • ResearchGate. (n.d.). Emission spectra of DPBA (red trace) and DPBA/QC complex (green trace).... [Link]

  • ResearchGate. (n.d.). (PDF) Identification of flavonoids by TLC scanning analysis. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Prieto, M. J., et al. (2005). Interactions of the monomeric and dimeric flavones apigenin and amentoflavone with the plasma membrane of L929 cells; a fluorescence study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1668(2), 142-151. [Link]

  • Susanti, H., et al. (2018). Validation Assay of Total Flavonoids Content in Ipomoea batatas L., as Rutin Equivalent, by Using Thin. International Journal of Pharmaceutical Sciences Review and Research, 53(1), 10-15. [Link]

  • Syarifah, S., et al. (2016). Characterization of Secondary Metabolites Profile of Flavonoid from Salam Leaves (Eugenia polyantha) Using TLC and UV-Vis Spectrophotometry. Jurnal Kimia Valensi, 2(2). [Link]

  • Lubeckzy, J. J., et al. (2024). Best practices in plant fluorescence imaging and reporting: A primer. The Plant Cell. [Link]

  • ResearchGate. (n.d.). What are the qualifying tests for flavonoids in extract?. [Link]

  • Wang, P., et al. (2020). Epileptic brain fluorescent imaging reveals apigenin can relieve the myeloperoxidase-mediated oxidative stress and inhibit ferroptosis. Chemical Science, 11(22), 5724-5732. [Link]

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Exploratory

A Researcher's Comprehensive Guide to the Safe Handling of 2-Aminoethyl Diphenylborinate (2-APB)

A Note on Nomenclature: This guide focuses on the safe handling of 2-Aminoethyl diphenylborinate (CAS No. 524-95-8), a compound widely used in biomedical research. This substance is also known by several synonyms, includ...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: This guide focuses on the safe handling of 2-Aminoethyl diphenylborinate (CAS No. 524-95-8), a compound widely used in biomedical research. This substance is also known by several synonyms, including Diphenylborinic acid 2-aminoethyl ester, 2-Aminoethoxydiphenyl borate, and the common abbreviation 2-APB. While other related diphenylborinate compounds exist, 2-APB is the subject of extensive study and has robust, publicly available safety data, which forms the basis of this document.

Section 1: Introduction and Scientific Context

2-Aminoethyl diphenylborinate (2-APB) is a vital chemical tool in the field of cell biology and pharmacology. It is primarily known as a membrane-permeable modulator of intracellular calcium (Ca²⁺) signaling pathways.[1][2][3] Researchers utilize 2-APB to investigate the roles of store-operated calcium entry (SOCE), inositol 1,4,5-trisphosphate (IP₃) receptors, and transient receptor potential (TRP) channels in a vast array of physiological and pathological processes, including cancer progression, immune response, and neurological function.[4][5][6]

Given its potent biological activity and its nature as a fine chemical solid, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed framework for the safe handling, storage, and disposal of 2-APB, grounded in authoritative safety data and established laboratory best practices.

Section 2: Hazard Identification and Risk Profile

2-APB is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[7][8] The primary risks are associated with direct contact and inhalation. The Globally Harmonized System (GHS) classification provides a clear summary of its potential health effects.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[9][10]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[7][8][9][10]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[7][8][9][10]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[8][9][11]

Signal Word: Warning [1][7][8][11]

Hazard Pictogram:



The causality behind these classifications is clear: as a fine, crystalline powder, 2-APB can easily become airborne, creating an inhalation risk.[8] Its chemical nature allows it to react with biological tissues, leading to irritation upon contact with the skin, eyes, and mucous membranes of the respiratory tract.[7][9]

Section 3: Physicochemical Properties for Safe Handling

Understanding the physical and chemical properties of 2-APB is essential for designing safe experimental and storage protocols.

PropertyValueSource(s)
CAS Number 524-95-8[1][2][11]
Molecular Formula C₁₄H₁₆BNO[1][8][11]
Molecular Weight 225.09 g/mol [1][3][11]
Appearance White to beige or pale cream crystalline powder[1][8][12]
Melting Point 188 - 195 °C (clear melt)[1][12]
Solubility Soluble in ethanol and methanol. Insoluble in water.[2][8]
Stability Stable under recommended storage conditions.[8][10]

The key takeaway for researchers is its low water solubility and fine powder form.[8] This necessitates careful handling to prevent dust generation and the use of appropriate organic solvents (like ethanol or DMSO, common in cell culture experiments) for solubilization, which must be done in a controlled environment.

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is critical.

  • Primary Engineering Control: Chemical Fume Hood. All work involving the handling of solid 2-APB, including weighing and stock solution preparation, must be conducted inside a certified chemical fume hood. This is the most effective method for preventing the inhalation of airborne powder.[13]

  • Eye and Face Protection: Wear tightly fitting safety glasses or chemical safety goggles.[10][13] Given the risk of splashes when preparing solutions, the use of a face shield in addition to goggles is recommended.

  • Skin Protection: Standard nitrile or chloroprene gloves should be worn to prevent skin contact.[13] Always inspect gloves for tears or punctures before use. A full-length lab coat is mandatory to protect street clothes and skin.[13]

  • Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH/MSHA-approved N95 dust respirator must be worn.[11][14] However, reliance on respirators should be a secondary measure after all engineering control options are exhausted.

Section 5: Standard Operating Procedures for Handling and Storage

Adherence to standardized protocols minimizes risk during routine laboratory operations.

Step-by-Step Protocol for Weighing and Solubilizing 2-APB

This protocol is designed to be a self-validating system, ensuring containment at every step.

  • Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.

  • Staging: Place an analytical balance, weigh paper/boat, spatula, the 2-APB container, solvent vials, and pipettes inside the fume hood.

  • Weighing: Carefully open the 2-APB container inside the hood. Use a clean spatula to transfer the desired amount of powder to the weigh paper. Avoid any rapid movements that could aerosolize the powder. Close the primary 2-APB container immediately after dispensing.

  • Solubilization: Transfer the weighed powder into an appropriate vial for dissolution. Using a calibrated pipette, add the desired volume of solvent (e.g., ethanol, methanol) to the vial.

  • Mixing: Cap the vial securely and mix by gentle vortexing or inversion until the solid is fully dissolved.

  • Cleanup: Dispose of the used weigh paper and any other contaminated disposable items in a designated hazardous waste bag located inside the fume hood.

  • Finalization: Wipe down the spatula and the balance with a solvent-dampened cloth (e.g., 70% ethanol). Cap and label the newly prepared stock solution.

Workflow for Safe Handling and Solution Preparation

G start Start: Prepare Experiment ppe 1. Don PPE (Goggles, Gloves, Lab Coat) start->ppe hood 2. Verify Fume Hood Function ppe->hood stage 3. Stage Materials in Fume Hood hood->stage weigh 4. Weigh Solid 2-APB (Minimize Dust) stage->weigh dissolve 5. Dissolve in Solvent (e.g., Ethanol) weigh->dissolve cleanup 6. Dispose of Contaminated Disposables in Hood dissolve->cleanup label_store 7. Label & Store Stock Solution cleanup->label_store end End: Ready for Use label_store->end

Caption: Workflow for weighing and solubilizing 2-APB solid.

Storage Requirements

Proper storage is crucial for maintaining chemical stability and preventing accidental exposure.

  • Container: Keep in the original, tightly sealed container.[15]

  • Environment: Store in a cool, dry, well-ventilated area.[15][16] Protect from moisture.[15]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[7][8][10] Do not store near food and beverages.[14]

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures
  • In case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[8] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[8]

  • In case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[8][10] Remove contaminated clothing and wash it before reuse.[10][14] If skin irritation persists, call a physician.[8]

  • If Inhaled: Remove the person to fresh air.[8][14] If breathing is difficult or stops, provide artificial respiration.[8][14] Get medical attention if symptoms occur.[8]

  • If Swallowed: Rinse mouth with water.[10] Do NOT induce vomiting. Call a physician or poison control center immediately.[10]

Spill Management
  • Small Spill (in a fume hood):

    • Ensure PPE is worn.

    • Wipe up the spill with an absorbent material.

    • Clean the surface with a suitable solvent (e.g., ethanol).

    • Place all contaminated materials in a sealed container for hazardous waste disposal.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.[16]

    • Prevent the creation of dust.[15] Do not attempt to clean it up without appropriate respiratory protection.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.[13]

Section 7: Disposal Considerations

All waste containing 2-APB, including unused solid, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be disposed of as hazardous chemical waste.[10][14]

  • Collect waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[10]

  • Do not pour 2-APB solutions down the drain.[9][15]

Section 8: Toxicological and Reactivity Profile

  • Acute Effects: As outlined, the compound is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[7][9][17]

  • Chronic Effects: No components of this product at levels greater than 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[10] Data on mutagenicity and reproductive toxicity is not available.[7][8]

  • Reactivity: The compound is stable under normal conditions.[8][10]

  • Incompatible Materials: Strong oxidizing agents, acids, and bases.[7][8]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and oxides of boron.[8][10]

References

  • Boron - ESPI Metals. ESPI Metals.[Link]

  • Boron Tribromide Safety Sheet. University of Nebraska-Lincoln Environmental Health and Safety.[Link]

  • Boron Trifluoride Standard Operating Procedure. Rutgers University Environmental Health and Safety.[Link]

  • MATERIAL SAFETY DATA SHEET - Boron Powder. East Harbour Group.[Link]

  • How to Store Boric Acid. Lab Alley.[Link]

  • SAFETY DATA SHEET - 2-Aminoethyl diphenylborinate. Thermo Fisher Scientific.[Link]

  • Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. FOLIA.[Link]

  • Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. ResearchGate.[Link]

  • 2-Aminoethyl diphenylborinate. HiMedia Laboratories.[Link]

  • Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. PubMed.[Link]

  • Safety Data Sheet: Diphenylboric acid β-aminoethyl ester complex. Carl ROTH.[Link]

  • Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. PubMed Central.[Link]

  • 2-Aminoethyl diphenylborinate (2-APB) analogues: regulation of Ca2+ signaling. PubMed.[Link]

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Foundational

A Technical Guide to Flavonoid Detection Using Borinate Chemistry: Principles and Applications

This guide provides an in-depth exploration of the fundamental principles and practical applications of borinate chemistry for the selective detection and quantification of flavonoids. Tailored for researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the fundamental principles and practical applications of borinate chemistry for the selective detection and quantification of flavonoids. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical mechanisms, details robust experimental protocols, and offers expert insights into the nuances of these powerful analytical techniques.

Introduction: The Significance of Flavonoid Analysis and the Role of Borinates

Flavonoids, a diverse class of polyphenolic secondary metabolites ubiquitously found in plants, are integral to both plant physiology and human health.[1] Their well-documented antioxidant, anti-inflammatory, and anticancer properties have positioned them as critical targets in pharmaceutical and nutraceutical research.[1][2][3] Consequently, the development of sensitive, selective, and reliable methods for their detection and quantification is of paramount importance. While techniques like High-Performance Liquid Chromatography (HPLC) are powerful for separating and identifying individual flavonoids, they can be time-consuming and require significant instrumentation.[4][5]

Boronic and borinic acid derivatives have emerged as highly effective reagents for flavonoid analysis due to their unique ability to form stable, covalent complexes with specific structural motifs present in many flavonoid molecules.[6][7][8] This interaction forms the basis of various analytical methods, offering enhanced sensitivity and selectivity. Among these reagents, 2-aminoethyl diphenylborinate (diphenylborinic acid 2-aminoethyl ester or DPBA), also widely known as Neu's reagent or Natural Products (NP) reagent, is extensively utilized for its ability to generate highly fluorescent complexes with flavonoids, enabling their visualization and quantification even at low concentrations.[9][10][11]

This guide will delve into the core principles of flavonoid-borinate interactions, providing a comprehensive overview of the chemistry, instrumentation, and methodologies that underpin this essential analytical approach.

The Chemistry of Flavonoid-Borinate Complex Formation

The utility of borinates in flavonoid detection is rooted in the fundamental principles of Lewis acid-base chemistry. Boronic acids and their esters, such as DPBA, act as Lewis acids and readily form reversible covalent complexes with molecules containing vicinal diols or other suitably positioned Lewis base donors like hydroxyl and keto groups.[6]

Structural Prerequisites for Flavonoid Reactivity

The formation of a stable and analytically useful complex between a flavonoid and a borinate reagent is not universal to all flavonoids. Specific structural features are required to facilitate this interaction. The most critical requirements for the formation of a fluorescent complex with reagents like DPBA are:

  • A keto group at the C4 position of the C-ring.

  • At least one hydroxyl group at either the C3 or C5 position. [2]

  • The presence of a double bond between C2 and C3 in the C-ring , which contributes to an extended quinonoid structure, enhancing the stability of the complex.[2]

Additionally, ortho-dihydroxyl groups (catechol moieties) on the B-ring, such as those found in quercetin and rutin, provide a competing chelation site.[10] The specific site of complexation can be influenced by factors such as solvent and pH.[10]

Mechanism of Complexation

The reaction involves the formation of a five- or six-membered cyclic boronate ester. In the case of DPBA and a flavonoid possessing a 5-hydroxy group and a 4-keto group, a stable six-membered ring is formed. This chelation results in a more rigid and planar molecular structure, which is a key factor in the enhancement of fluorescence.

Below is a diagram illustrating the chelation of a flavonoid with DPBA.

Caption: Reaction scheme for the formation of a fluorescent complex between a flavonoid and DPBA.

Analytical Techniques Leveraging Borinate Chemistry

The formation of flavonoid-borinate complexes induces significant changes in the spectroscopic properties of the flavonoid, which can be harnessed for both qualitative and quantitative analysis.

UV-Visible (UV-Vis) Spectrophotometry

The complexation of flavonoids with borinates typically leads to a bathochromic (red) shift in the UV-Vis absorption spectrum.[12] This shift is due to the extension of the conjugated π-system upon complex formation.

  • Principle: Flavonoids exhibit two characteristic absorption bands: Band I (300-385 nm), associated with the B-ring, and Band II (240-285 nm), corresponding to the A-ring.[12][13][14] Upon addition of a borinate reagent, a distinct shift in Band I to a longer wavelength is observed, which can be monitored to quantify the flavonoid concentration.[10]

Experimental Protocol: UV-Vis Spectrophotometric Quantification of Quercetin using DPBA

  • Preparation of Standard Solutions: Prepare a stock solution of quercetin in methanol (e.g., 1 mg/mL). From this stock, create a series of dilutions to generate a calibration curve (e.g., 5, 10, 20, 50, 100 µg/mL).

  • Preparation of DPBA Reagent: Prepare a 1% (w/v) solution of 2-aminoethyl diphenylborinate (DPBA) in methanol.[9]

  • Complex Formation: To 1 mL of each quercetin standard and sample solution, add 1 mL of the DPBA reagent. Mix thoroughly.

  • Incubation: Allow the solutions to incubate at room temperature for approximately 30-40 minutes to ensure complete complex formation.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption for the complex (typically around 415 nm for quercetin-DPBA). Use a solution containing the solvent and DPBA as a blank.

  • Quantification: Construct a calibration curve by plotting the absorbance values of the standards against their concentrations. Determine the concentration of quercetin in the unknown samples using the linear regression equation from the calibration curve.

Fluorescence Spectroscopy

One of the most significant advantages of using borinates, particularly DPBA, is the substantial enhancement of fluorescence upon complexation with certain flavonoids.[2] This makes fluorescence spectroscopy an exceptionally sensitive method for flavonoid detection.[11]

  • Principle: While many flavonoids have weak native fluorescence, the formation of a rigid, planar complex with DPBA significantly increases their quantum yield, resulting in intense fluorescence.[2] The excitation and emission wavelengths are characteristic of the specific flavonoid-borinate complex.

Experimental Protocol: Fluorometric Quantification of Cellular Flavonoids

  • Cell Culture and Treatment: Culture cells (e.g., CHO-K1) to 60-80% confluence. Treat the cells with various concentrations of the flavonoid of interest (e.g., quercetin) for a specified duration.

  • Cell Lysis and Extraction: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them. Extract the cellular contents, including the flavonoids, using a suitable solvent like methanol.

  • DPBA Staining: Add a solution of DPBA (e.g., 100 µM) to the cellular extracts in a 1:1 volume ratio.

  • Fluorometric Measurement: Measure the fluorescence intensity using a spectrofluorometer or a plate reader. For the quercetin-DPBA complex, typical excitation and emission wavelengths are 485 nm and 535 nm, respectively.

  • Quantification: Similar to UV-Vis spectrophotometry, generate a standard curve using known concentrations of the flavonoid and determine the concentration in the cell extracts. The results can be correlated with data from HPLC for validation.

Analytical Technique Principle Typical Wavelengths (Quercetin-DPBA) Advantages Limitations
UV-Vis Spectrophotometry Bathochromic shift in absorption spectrumλmax ≈ 415 nmSimple, accessible instrumentationLower sensitivity compared to fluorescence
Fluorescence Spectroscopy Enhancement of fluorescence quantum yieldExcitation: ~485 nm, Emission: ~535 nmHigh sensitivity and selectivityNot all flavonoids form fluorescent complexes
Thin-Layer Chromatography (TLC)

DPBA is widely used as a spray reagent in Thin-Layer Chromatography (TLC) for the visualization of flavonoids.[9][15][16] This application is particularly useful for rapid screening of plant extracts and for qualitative analysis.

  • Principle: After chromatographic separation of the sample components on a TLC plate, the plate is sprayed with a DPBA solution. The flavonoids that form complexes with DPBA will appear as fluorescent spots under UV light (typically at 365 nm).[15] The color of the fluorescence can provide preliminary structural information about the flavonoid.[17] For instance, molecules with one hydroxyl group may appear yellow, while those with two or three may appear orange-yellow or green, respectively.[17] The fluorescence can be stabilized and enhanced by subsequent spraying with a polyethylene glycol (PEG) solution.[16]

Experimental Protocol: TLC Visualization of Flavonoids using DPBA

  • Sample Application: Spot the prepared sample extracts and standards onto a TLC plate (e.g., silica gel 60 F254).

  • Chromatographic Development: Develop the TLC plate in a pre-saturated chamber using an appropriate mobile phase. A common system for flavonoids is methanol:water:formic acid (40:57:3, v/v/v).

  • Drying: After development, remove the plate from the chamber and allow it to dry completely.

  • Derivatization: Spray the dried plate evenly with a 0.5% or 1% solution of DPBA in methanol.[9]

  • Visualization: Visualize the flavonoid spots under UV light at 365 nm. Document the chromatogram by photography.

  • (Optional) Fluorescence Stabilization: For enhanced and more stable fluorescence, the plate can be subsequently sprayed with a 5% solution of polyethylene glycol (PEG) in ethanol.[16]

TLC_Workflow A 1. Sample Application (Spot extracts and standards on TLC plate) B 2. Chromatographic Development (Place plate in solvent chamber) A->B Separation C 3. Drying (Evaporate mobile phase) B->C D 4. Derivatization (Spray with DPBA reagent) C->D Complexation E 5. Visualization (Observe under UV light at 365 nm) D->E Detection F 6. Documentation (Photograph fluorescent spots) E->F

Caption: Workflow for the detection of flavonoids on a TLC plate using DPBA.

Conclusion and Future Perspectives

The use of borinates, particularly DPBA, provides a suite of powerful, sensitive, and relatively rapid methods for the detection and quantification of flavonoids. The principles of this analytical approach are grounded in the specific and stable complexation between the borinate reagent and flavonoids possessing key structural features. This interaction leads to distinct and measurable changes in their spectroscopic properties, which are effectively exploited in UV-Vis spectrophotometry, fluorescence spectroscopy, and thin-layer chromatography.

As a self-validating system, the correlation of results obtained from these borinate-based assays with orthogonal methods like HPLC ensures a high degree of confidence in the data. The continued development of novel boronic acid-based fluorescent probes and sensors promises to further enhance the selectivity and sensitivity of flavonoid detection, opening new avenues for research in drug discovery, food science, and cellular biology.[18][19][20]

References

  • Lee, J. H., et al. (2014). Rapid Quantification of Cellular Flavonoid Levels using Quercetin and a Fluorescent Diphenylboric Acid 2-amino Ethyl Ester Probe. Journal of Cancer Prevention, 19(1), 51–56. [Link]

  • Zhu, S., et al. (2025). Fluorescent distinguishing flavonoid glycosides against aglycones based on the selective recognization of boric acid-functional Eu(III)-organic framework. Talanta, 285, 127559. [Link]

  • Samarpita, S., et al. (2022). Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells. Molecules, 27(19), 6334. [Link]

  • Agatonovic-Kustrin, S., et al. (2018). TLC analysis using natural products reagent and polyethylene glycol for the detection of rutin and naringin in commercial products. Journal of Pharmaceutical and Biomedical Analysis, 160, 364-370. [Link]

  • Foti, C., et al. (2004). Modes of complexation of rutin with the flavonoid reagent diphenylborinic acid 2-aminoethyl ester. Journal of Physical Organic Chemistry, 17(8), 719-726. [Link]

  • Foti, C., et al. (2004). Representation of diphenylborinic acid 2-aminoethyl ester (a) and rutin (b). ResearchGate. [Link]

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  • Compaoré, M., et al. (2021). (a) Presence of flavonoids sprayed by Neu's reagent at UV 365 nm... ResearchGate. [Link]

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  • Pop, A. M., et al. (2021). (PDF) Chromatographic Methods for the Identification of Flavonoids. ResearchGate. [Link]

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  • Barron, D., et al. (2022). Chromium Flavonoid Complexation in an Antioxidant Capacity Role. Molecules, 27(19), 6668. [Link]

  • Julaeha, E., et al. (2022). Flavonoids: A Review On Extraction, Identification, Quantification, and Antioxidant Activity. Borneo Journal of Pharmacy, 5(3), 191-203. [Link]

  • Silva, A. C. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5943. [Link]

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  • Maziere, A., et al. (2022). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 27(15), 4991. [Link]

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  • Sanchez-Cortes, S., et al. (2002). UV–vis spectra of the studied flavonoids. Inset shows molecular... ResearchGate. [Link]

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  • Scherf, D., & Morreel, K. (2025). Identification of Flavonoids Using UV-Vis and MS Spectra. Methods in Molecular Biology, 2909, 11-25. [Link]

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  • Monago-Maraña, O., et al. (2016). Fluorescence Properties of Flavonoid Compounds. Quantification in Paprika Samples Using Spectrofluorimetry Coupled to Second Order Chemometric Tools. ResearchGate. [Link]

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Exploratory

An In-depth Technical Guide to 2-Aminoethyl Diphenylborinate (2-APB) as a Modulator of Calcium Signaling

A Note on Nomenclature: The compound of focus in this guide is 2-Aminoethyl Diphenylborinate , commonly abbreviated as 2-APB . While the term "glycyl diphenylborinate" was initially queried, the established scientific li...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The compound of focus in this guide is 2-Aminoethyl Diphenylborinate , commonly abbreviated as 2-APB . While the term "glycyl diphenylborinate" was initially queried, the established scientific literature and chemical databases predominantly and consistently refer to this molecule as 2-Aminoethyl Diphenylborinate. This guide will use the standard nomenclature, 2-APB, to ensure clarity and alignment with existing research.

Introduction: The Symphony of Calcium Signaling and the Role of Store-Operated Calcium Entry (SOCE)

Calcium ions (Ca²⁺) are ubiquitous and versatile intracellular second messengers, orchestrating a vast array of physiological processes, from gene transcription and cell proliferation to neurotransmission and muscle contraction.[1] The precise spatial and temporal control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore paramount to cellular function. A key mechanism for regulating Ca²⁺ influx is Store-Operated Calcium Entry (SOCE) , a process triggered by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), the cell's primary intracellular Ca²⁺ reservoir.[1][2][3][4]

SOCE is a vital pathway for replenishing ER Ca²⁺ stores and for generating sustained Ca²⁺ signals that are crucial for various cellular responses. The molecular machinery underpinning SOCE involves two principal proteins:

  • STIM (Stromal Interaction Molecule): Located in the ER membrane, STIM proteins (primarily STIM1 and STIM2) act as Ca²⁺ sensors.[1][2][3][4] When ER Ca²⁺ levels are depleted, STIM proteins undergo a conformational change, oligomerize, and translocate to regions of the ER in close proximity to the plasma membrane.

  • Orai: These are highly selective Ca²⁺ channel proteins (primarily Orai1, Orai2, and Orai3) situated in the plasma membrane. The aggregated STIM proteins at the ER-plasma membrane junctions directly interact with and activate Orai channels, leading to the influx of extracellular Ca²⁺ into the cell.[1][2][3][4]

This guide provides a comprehensive overview of 2-Aminoethyl Diphenylborinate (2-APB) , a widely utilized pharmacological tool for the study of Ca²⁺ signaling, with a particular focus on its modulatory effects on SOCE.

2-Aminoethyl Diphenylborinate (2-APB): A Complex Modulator of Calcium Signaling

2-APB is a membrane-permeable organoboron compound that has been instrumental in dissecting the mechanisms of intracellular Ca²⁺ signaling.[5][6] Initially identified as an inhibitor of inositol 1,4,5-trisphosphate (IP₃) receptors, its effects are now known to be far more complex and pleiotropic.[6][7]

Chemical Structure and Properties of 2-APB
PropertyValue
IUPAC Name 2-[(Diphenylboranyl)oxy]ethan-1-amine
Synonyms 2-APB, 2-Aminoethoxydiphenyl borate, Diphenylborinic acid 2-aminoethyl ester
CAS Number 524-95-8
Molecular Formula C₁₄H₁₆BNO
Molecular Weight 225.09 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in ethanol and methanol
Mechanism of Action: The Bimodal Effect of 2-APB on SOCE

One of the most defining characteristics of 2-APB is its dose-dependent, bimodal regulation of SOCE.[1][2][3]

  • Potentiation at Low Concentrations (≤10 µM): At lower concentrations, 2-APB has been observed to enhance or potentiate SOCE in various cell types. The precise mechanism of this potentiation is still under investigation but may involve sensitization of the STIM-Orai coupling.

  • Inhibition at High Concentrations (≥30 µM): At higher concentrations, 2-APB acts as a potent inhibitor of SOCE.[1][2][3] This inhibition is thought to occur through the disruption of the interaction between STIM and Orai proteins, preventing the activation of the Orai channels.

It is crucial for researchers to be aware of this bimodal activity when designing and interpreting experiments involving 2-APB.

Off-Target Effects of 2-APB

While 2-APB is a valuable tool for studying SOCE, its utility can be limited by its lack of specificity. It has been shown to interact with other channels and receptors, including:

  • IP₃ Receptors: As mentioned, 2-APB was initially characterized as an inhibitor of IP₃ receptors, which are responsible for releasing Ca²⁺ from the ER.[6][7]

  • TRP Channels: 2-APB can also modulate the activity of several members of the Transient Receptor Potential (TRP) channel family, further complicating the interpretation of experimental results.[6]

  • SERCA Pumps: Some studies suggest that 2-APB can also affect the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps, which are responsible for pumping Ca²⁺ back into the ER.

Due to these off-target effects, it is essential to use appropriate controls and, where possible, to corroborate findings with more specific inhibitors or genetic approaches.

Visualizing the Action of 2-APB on SOCE

The following diagram illustrates the core components of the SOCE pathway and the modulatory role of 2-APB.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_2APB 2-APB Modulation ER_Lumen ER Lumen (High [Ca²⁺]) STIM_inactive Inactive STIM1 ER_Lumen->STIM_inactive High [Ca²⁺] maintains inactive state STIM_active Active STIM1 (Oligomerized) ER_Lumen->STIM_active Low [Ca²⁺] activates STIM1 Orai_closed Closed Orai1 Channel STIM_active->Orai_closed STIM1 binds to Orai1 Orai_open Open Orai1 Channel Orai_closed->Orai_open Channel Activation Ca_ext Extracellular Ca²⁺ Ca_ext->Orai_open SOCE Ca_in IP3R IP₃ Receptor IP3R->ER_Lumen Ca²⁺ Release IP3 IP₃ IP3->IP3R activates PLC PLC PLC->IP3 Receptor GPCR/RTK Receptor->PLC Agonist Agonist Agonist->Receptor APB_low Low [2-APB] APB_low->Orai_open Potentiates APB_high High [2-APB] APB_high->Orai_open Inhibits Calcium_Imaging_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells dye_loading Load cells with Fluo-4 AM seed_cells->dye_loading wash_cells Wash to remove excess dye dye_loading->wash_cells baseline Record baseline fluorescence in Ca²⁺-free buffer wash_cells->baseline add_tg_apb Add Thapsigargin and 2-APB baseline->add_tg_apb add_ca Add extracellular Ca²⁺ to initiate SOCE add_tg_apb->add_ca record_socce Record fluorescence increase add_ca->record_socce analyze Analyze data (F/F₀, peak response) record_socce->analyze end End analyze->end

Caption: Workflow for a fluorescence-based SOCE assay.

Electrophysiological Recording of SOCE Currents (Icrac)

Patch-clamp electrophysiology is the gold-standard technique for directly measuring the ion currents associated with SOCE, known as Icrac (Ca²⁺ release-activated Ca²⁺ current).

Materials:

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system, anti-vibration table)

  • Borosilicate glass capillaries for pipette fabrication

  • Cells grown on coverslips

  • Extracellular (bath) solution containing physiological ion concentrations

  • Intracellular (pipette) solution containing a Ca²⁺ chelator (e.g., BAPTA) to buffer intracellular Ca²⁺ and IP₃ or a SERCA inhibitor to deplete stores.

  • 2-APB solutions

Step-by-Step Methodology:

  • Preparation:

    • Prepare extracellular and intracellular solutions.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.

    • Fill the pipette with the intracellular solution.

  • Whole-Cell Configuration:

    • Secure a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a cell with the patch pipette and form a gigaseal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell at a holding potential of 0 mV and apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit currents.

    • Record the baseline currents.

  • Activation of Icrac:

    • The passive dialysis of the cell with the IP₃-containing pipette solution will lead to the gradual depletion of ER Ca²⁺ stores and the activation of Icrac. This can be observed as a time-dependent increase in an inwardly rectifying current.

  • Application of 2-APB:

    • Once a stable Icrac is established, perfuse the cell with an extracellular solution containing the desired concentration of 2-APB.

    • Record the changes in the current to determine the effect of 2-APB (potentiation or inhibition).

  • Data Analysis:

    • Measure the current amplitude at a negative potential (e.g., -80 mV) over time.

    • Plot the current amplitude as a function of time to visualize the activation of Icrac and the effect of 2-APB.

    • Generate current-voltage (I-V) relationship plots to characterize the properties of the recorded currents.

Summary of 2-APB Effects on SOCE

Concentration of 2-APBPrimary Effect on SOCEProposed Mechanism
Low (≤10 µM) PotentiationSensitization of STIM-Orai coupling
High (≥30 µM) InhibitionDisruption of STIM-Orai interaction

Conclusion and Future Directions

2-Aminoethyl diphenylborinate has been an invaluable pharmacological agent for probing the intricacies of calcium signaling, particularly the mechanism of store-operated calcium entry. Its characteristic bimodal action has provided insights into the complex regulation of the STIM-Orai machinery. However, the pleiotropic effects of 2-APB necessitate careful experimental design and interpretation of results. The development of more specific modulators of SOCE, some of which are analogues of 2-APB, is an active area of research. [7][8]These next-generation compounds, in conjunction with advanced imaging and electrophysiological techniques, will undoubtedly continue to illuminate the vital role of calcium signaling in health and disease.

References

  • Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. International Journal of Molecular Sciences. [Link]

  • Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. MDPI. [Link]

  • 2-Aminoethyl diphenylborinate, 97%, CAS 524-95-8. Otto Chemie Pvt Ltd. [Link]

  • 2-Aminoethyl diphenylborinate. HiMedia Laboratories. [Link]

  • Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. PubMed. [Link]

  • 2-Aminoethyl diphenylborinate (2-APB) analogues: regulation of Ca2+ signaling. PubMed. [Link]

  • 2-Aminoethoxydiphenyl borate (2-APB) stimulates a conformationally coupled calcium release pathway in the NG115-401L neuronal cell line. PubMed. [Link]

  • Regioselective Functionalization of Polyols via Organoboron Catalysis. University of Ottawa. [Link]

  • Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. FOLIA. [Link]

  • 2-Aminoethyl diphenylborinate analogues: selective inhibition for store-operated Ca2+ entry. PubMed. [Link]

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Protocols & Analytical Methods

Method

Visualizing Flavonoid Accumulation in Plant Tissues: An Application Guide to Glycyl Diphenylborinate (DPBA) Staining

Introduction: Unveiling the Roles of Flavonoids in Planta Flavonoids represent a vast and diverse group of plant secondary metabolites, playing pivotal roles in a multitude of physiological processes.[1][2] These polyphe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Roles of Flavonoids in Planta

Flavonoids represent a vast and diverse group of plant secondary metabolites, playing pivotal roles in a multitude of physiological processes.[1][2] These polyphenolic compounds are integral to plant development, acting as antioxidants, regulators of auxin transport, and protectors against UV radiation and pathogens.[2][3][4] Given their functional significance, understanding their spatial and temporal distribution within plant tissues is of paramount importance to researchers in plant biology, agronomy, and drug discovery.

While analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) provide quantitative data on flavonoid content, they do not offer insights into their in-situ localization.[1][3] Glycyl diphenylborinate (DPBA), also known as diphenylboric acid 2-aminoethyl ester or Naturstoff reagent A, has emerged as a powerful fluorescent probe for the visualization of flavonoids directly within living plant tissues.[5][6] This application note provides a comprehensive guide to the principles and practice of DPBA staining, enabling researchers to effectively map the distribution of key flavonoids like kaempferol and quercetin.

The Chemistry of Visualization: Mechanism of DPBA Staining

At physiological concentrations, the intrinsic fluorescence of flavonoids is often too low for microscopic detection.[7] DPBA addresses this limitation by forming a complex with specific flavonoids, which significantly enhances their fluorescence emission.[6][7] The specificity of DPBA for flavonoids has been rigorously validated through the use of flavonoid-deficient mutants, such as the transparent testa4 (tt4) mutant of Arabidopsis thaliana, which lacks chalcone synthase activity and consequently does not produce flavonoids.[5][8] These mutants exhibit a lack of DPBA-induced fluorescence, confirming the probe's specificity.[5][8]

The interaction between DPBA and flavonoids results in distinct fluorescent signatures for different flavonoid species. This spectral separation is particularly useful for distinguishing between the two major flavonols, kaempferol and quercetin. When complexed with DPBA, kaempferol typically emits a yellow-green fluorescence, while quercetin exhibits a yellow-gold or golden-orange fluorescence.[5] This allows for the simultaneous visualization and relative differentiation of these two important compounds within the same tissue sample.

Experimental Workflow and Protocols

This section outlines a detailed protocol for DPBA staining, optimized for young seedlings of the model organism Arabidopsis thaliana. The principles of this protocol can be adapted for other plant species and tissues, with potential modifications to incubation times and the use of vacuum infiltration for denser tissues.[3]

Reagents and Buffers
Reagent/BufferPreparationStorage
DPBA Stock Solution (2.5% w/v) Dissolve 250 mg of 2-aminoethyl diphenylborinate in 10 mL of ethanol. Allow to dissolve for 24 hours.[6]Store at -20°C in a light-protected container.
DPBA Staining Solution (0.1% - 0.5% w/v) Dilute the 2.5% stock solution with a suitable buffer (e.g., 100 mM phosphate buffer) to the desired final concentration.[6][9] A common working concentration is 0.25% (w/v).Prepare fresh before use.
Mounting Medium 1% (v/v) n-propyl gallate in a 60:40 (v/v) glycerol:PBS solution.[7]Store at 4°C.
Staining Protocol for Arabidopsis Seedlings

This protocol is suitable for 5-day-old Arabidopsis thaliana seedlings grown on sterile culture medium.

  • Sample Collection: Carefully transfer 5-day-old seedlings from the growth medium to a microcentrifuge tube.

  • Staining: Add 1 mL of freshly prepared DPBA staining solution to the tube, ensuring the seedlings are fully submerged.

  • Incubation: Incubate the seedlings in the staining solution for a minimum of 20 minutes at room temperature. For some applications, a shorter incubation of 5 minutes may be sufficient.[3] The tube can be placed on a rotator for gentle agitation to ensure even staining.[3]

  • Washing (Optional but Recommended): Remove the DPBA solution and wash the seedlings with the same buffer used to dilute the DPBA stock to reduce background fluorescence.

  • Mounting: Place the stained seedlings on a microscope slide with a drop of mounting medium. Gently place a coverslip over the sample, avoiding air bubbles.

  • Imaging: Proceed immediately to fluorescence microscopy or confocal laser scanning microscopy (CLSM).

Visual Workflow for DPBA Staining

DPBA_Staining_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Analysis PlantGrowth Grow Plant Material (e.g., 5-day-old seedlings) CollectSample Collect Plant Tissue PlantGrowth->CollectSample PrepareStain Prepare Fresh DPBA Staining Solution Incubate Incubate in DPBA Solution (5-20+ minutes) PrepareStain->Incubate CollectSample->Incubate Wash Wash to Reduce Background Incubate->Wash Mount Mount on Slide with Mounting Medium Wash->Mount Microscopy Image with Fluorescence or Confocal Microscope Mount->Microscopy

Sources

Application

Illuminating the Phytochemical Landscape: A Guide to Live-Cell Imaging of Flavonoids with Glycyl Diphenylborinate

Introduction: Visualizing the Invisible Architects of Cellular Function Flavonoids, a diverse class of polyphenolic secondary metabolites, are integral to the life of plants and are increasingly recognized for their prof...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Visualizing the Invisible Architects of Cellular Function

Flavonoids, a diverse class of polyphenolic secondary metabolites, are integral to the life of plants and are increasingly recognized for their profound impact on human health.[1] They are the silent architects of plant development, acting as signaling molecules, pigments, and protectants against biotic and abiotic stresses. In human health, their antioxidant, anti-inflammatory, and anti-cancer properties have positioned them as promising therapeutic agents.[1] However, to fully harness their potential, we must first understand their journey within the living cell – their uptake, trafficking, and localization at subcellular sites. The majority of flavonoids are either non-fluorescent or exhibit very weak fluorescence, making their direct visualization a significant challenge. This application note details a robust and sensitive method for the live-cell imaging of flavonoids using the fluorescent probe, glycyl diphenylborinate (DPBA), also known as diphenylboric acid 2-aminoethyl ester (Naturstoffreagenz A).[1]

The Chemistry of Light: Mechanism of DPBA-Flavonoid Fluorescence

The power of DPBA as a flavonoid sensor lies in its ability to form a highly fluorescent complex with specific flavonoid structures. This interaction is a classic example of chelation, where the boron atom of DPBA coordinates with hydroxyl and keto groups on the flavonoid molecule.

For a flavonoid to form a stable and fluorescent complex with DPBA, it must possess key structural features: a ketone group at the C4 position and at least one hydroxyl group at the C3 or C5 position. The presence of a double bond between C2 and C3 further enhances the stability of the complex and, consequently, the fluorescence intensity. This specificity allows for the differentiation of various flavonoid classes within the cell.

DPBA_Flavonoid_Complex Flavonoid Flavonoid C4=O C3/C5-OH C2=C3 Complex {Fluorescent DPBA-Flavonoid Complex} Flavonoid->Complex Chelation DPBA Glycyl Diphenylborinate (DPBA) Boron Atom DPBA->Complex Binding

Caption: Chelation of a flavonoid by glycyl diphenylborinate (DPBA) to form a fluorescent complex.

Spectral Characteristics of DPBA-Flavonoid Complexes

The fluorescence emission of DPBA-flavonoid complexes varies depending on the specific flavonoid, a property that can be exploited to distinguish between different flavonoid species within the same cell. For instance, the DPBA complex with kaempferol typically emits a green fluorescence, while the quercetin complex exhibits a golden-yellow fluorescence. The emission spectrum of DPBA-quercetin complexes generally falls within the 500-600 nm range.[2]

FlavonoidDPBA Complex Fluorescence ColorRelative Fluorescence Intensity (Approx.)
Kaempferol GreenHigh
Quercetin Golden-YellowVery High
Naringenin DimVery Low
Dihydroquercetin DimLow

This table provides a qualitative comparison of fluorescence. Actual intensity can vary based on experimental conditions.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the live-cell imaging of flavonoids using DPBA in both plant and mammalian cells. The key to successful imaging is meticulous attention to detail at each step, from cell preparation to image acquisition.

I. Preparation of DPBA Staining Solution

A stock solution of DPBA is typically prepared in an organic solvent and then diluted to the final working concentration.

  • Stock Solution (e.g., 1% w/v): Dissolve 10 mg of glycyl diphenylborinate in 1 mL of ethanol or dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

  • Working Solution (e.g., 0.05% - 0.5% w/v): Dilute the stock solution in an appropriate buffer for your cell type (e.g., PBS for mammalian cells, a suitable buffer for plant tissues). For some plant applications, the working solution may also contain a small percentage of DMSO and sucrose.[2]

Note: The optimal concentration of DPBA should be determined empirically for each cell type and experimental setup to maximize signal-to-noise ratio and minimize potential toxicity.

II. Live-Cell Imaging of Flavonoids in Plant Tissues (e.g., Arabidopsis thaliana Root Tips)

This protocol is adapted from established methods for staining flavonols in Arabidopsis root tips.[3]

Materials:

  • 5-day-old Arabidopsis thaliana seedlings

  • DPBA working solution (e.g., 0.05% DPBA in a suitable buffer)

  • Microscope slides and coverslips

  • Confocal or epifluorescence microscope

Procedure:

  • Seedling Preparation: Gently transfer 5-day-old Arabidopsis seedlings from their growth medium to a microfuge tube or a small petri dish.

  • Staining: Add a sufficient volume of the DPBA working solution to completely immerse the seedlings.

  • Incubation: Incubate the seedlings in the staining solution for 5-20 minutes at room temperature, protected from light. For thicker tissues, a brief vacuum infiltration may be beneficial to enhance probe penetration.

  • Mounting: Gently transfer a stained seedling onto a microscope slide with a drop of the staining solution or a suitable mounting medium. Carefully place a coverslip over the specimen, avoiding air bubbles.

  • Imaging: Immediately visualize the sample using a confocal or epifluorescence microscope.

    • Excitation: ~470-490 nm

    • Emission: ~500-550 nm for green fluorescence (e.g., kaempferol) and >560 nm for golden-yellow fluorescence (e.g., quercetin).

Plant_Cell_Workflow A Prepare Seedlings B Immerse in DPBA Solution A->B C Incubate (5-20 min) B->C D Mount on Slide C->D E Image (Confocal/Epifluorescence) D->E

Caption: Experimental workflow for DPBA staining of plant tissues.

III. Live-Cell Imaging of Flavonoids in Adherent Mammalian Cells

This protocol is designed for the visualization of flavonoid uptake in cultured adherent mammalian cells.

Materials:

  • Adherent mammalian cells cultured on glass-bottom dishes or coverslips

  • Flavonoid of interest (e.g., quercetin, luteolin)

  • DPBA working solution (e.g., 0.5% in a physiological buffer like PBS or HBSS)

  • Cell culture medium

  • Confocal or epifluorescence microscope with a live-cell imaging chamber (maintaining 37°C and 5% CO2)

Procedure:

  • Cell Culture: Seed adherent cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Flavonoid Treatment: Incubate the cells with the flavonoid of interest at the desired concentration and for the appropriate duration to allow for cellular uptake. Include a vehicle control (e.g., DMSO-treated cells).

  • Washing: Gently wash the cells two to three times with pre-warmed physiological buffer (e.g., PBS) to remove excess flavonoid from the medium.

  • DPBA Staining: Add the DPBA working solution to the cells and incubate for 5-10 minutes at room temperature, protected from light.[4]

  • Washing: Gently wash the cells two to three times with the physiological buffer to remove excess DPBA.

  • Imaging: Immediately image the cells using a microscope equipped with a live-cell imaging chamber.

    • Excitation: ~470 nm

    • Emission: ~525 nm

Data Analysis and Interpretation

Quantitative analysis of fluorescence intensity can provide valuable insights into the cellular accumulation and distribution of flavonoids. Image analysis software can be used to measure the mean fluorescence intensity within specific cells or subcellular regions of interest. It is crucial to maintain consistent imaging parameters (e.g., laser power, exposure time, gain) across all samples to ensure accurate comparisons.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Signal - Insufficient flavonoid uptake.- DPBA concentration is too low.- Flavonoid does not form a fluorescent complex with DPBA.- Photobleaching.- Increase flavonoid incubation time or concentration.- Optimize DPBA concentration.- Verify the structural requirements of the flavonoid for DPBA binding.- Minimize light exposure; use an antifade reagent if fixing cells.
High Background Fluorescence - DPBA concentration is too high.- Incomplete washing.- Autofluorescence from cells or medium.- Titrate DPBA to a lower concentration.- Increase the number and duration of washing steps.- Image cells in a low-fluorescence medium.- Acquire an unstained control image to assess autofluorescence.
Phototoxicity or Cell Stress - DPBA concentration is too high.- Prolonged light exposure.- Reduce DPBA concentration and incubation time.- Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure time.
Non-specific Staining - DPBA binding to other cellular components.- While DPBA is relatively specific, some non-specific binding can occur. Compare with flavonoid-untreated, DPBA-stained controls to identify background fluorescence.
Signal Instability/Fading - Photobleaching of the DPBA-flavonoid complex.- Minimize light exposure. For fixed-cell imaging, use an antifade mounting medium. For live-cell imaging, acquire images promptly after staining.

Conclusion: A Powerful Tool for Phytochemical Research and Drug Discovery

The use of glycyl diphenylborinate for the live-cell imaging of flavonoids provides a sensitive and versatile method to investigate the subcellular dynamics of these important phytochemicals. By understanding the principles of DPBA-flavonoid interactions and following optimized protocols, researchers can gain valuable insights into the cellular mechanisms of flavonoid action, paving the way for new discoveries in plant biology, nutrition, and drug development.

References

  • Ferrara, B. T., & Thompson, E. P. (2019). A method for visualizing fluorescence of flavonoid therapeutics in vivo in the model eukaryote Dictyostelium discoideum. BioTechniques, 66(2), 65–71. [Link]

  • Buer, C. S., & Muday, G. K. (2004). The transparent testa4 mutation prevents flavonoid synthesis and alters auxin transport and the response of Arabidopsis roots to gravity and light. The Plant Cell, 16(5), 1191–1205. [Link]

  • Das, J., Sarkar, S., & Chakraborty, J. (2022). Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells. Biomedicines, 10(6), 1265. [Link]

  • Matteini, P., Ristori, S., & Giallini, S. (2007). Modes of complexation of rutin with the flavonoid reagent diphenylborinic acid 2-aminoethyl ester. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 59(1-2), 121-128. [Link]

  • Nguyen, H. N. (2020). A Protocol for Flavonols, Kaempferol and Quercetin, Staining in Plant Root Tips. Bio-protocol, 10(19), e3781. [Link]

  • Filippi, A., et al. (2015). In vivo assay to monitor flavonoid uptake across plant cell membranes. Plant Science, 241, 199-205. [Link]

  • Córdoba, A., et al. (2014). Flavonoid-modified surfaces: multifunctional bioactive biomaterials with osteopromotive, anti-inflammatory, and anti-fibrotic potential. Advanced healthcare materials, 3(10), 1637-1646. [Link]

  • Tario, J. D., et al. (2012). Optimized staining and proliferation modeling methods for cell division monitoring using cell tracking dyes. JoVE (Journal of Visualized Experiments), (69), e4287. [Link]

  • Saslowsky, D. E., & Winkel-Shirley, B. (2001). Localization of flavonoid enzymes in Arabidopsis roots. The Plant Journal, 27(1), 37-48. [Link]

  • Buer, C. S., Imin, N., & Djordjevic, M. A. (2010). Flavonoids: new roles for old molecules. Journal of integrative plant biology, 52(1), 98-111. [Link]

  • Silva, S. T., et al. (2020). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. Food Chemistry, 315, 126257. [Link]

  • Filippi, A., et al. (2018). Real-time fluorescence imaging of anthocyanins complexed with diphenylboric acid 2-aminoethyl inside B16–F10 melanoma cells. Scientific reports, 8(1), 1-11. [Link]

Sources

Method

quantitative analysis of quercetin using glycyl diphenylborinate.

Application Note & Protocol Topic: Quantitative Analysis of Quercetin using Diphenylborinic Acid 2-Aminoethyl Ester Audience: Researchers, scientists, and drug development professionals. Quantitative Analysis of Querceti...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Quantitative Analysis of Quercetin using Diphenylborinic Acid 2-Aminoethyl Ester

Audience: Researchers, scientists, and drug development professionals.

Quantitative Analysis of Quercetin using Diphenylborinic Acid 2-Aminoethyl Ester: A High-Sensitivity Spectrofluorometric Protocol

This application note provides a detailed protocol for the quantitative analysis of quercetin, a prominent dietary flavonoid, using the fluorescent probe Diphenylborinic Acid 2-Aminoethyl Ester (DPBA), also known as Neu's Reagent. This method offers a rapid, simple, and highly sensitive alternative to conventional spectrophotometric and more complex chromatographic techniques.[1]

Principle of the Method: The Chemistry of Flavonoid-DPBA Interaction

The quantitative determination of quercetin via this method is predicated on the formation of a stable and highly fluorescent complex between quercetin and DPBA. Quercetin, a flavonol, possesses a specific arrangement of hydroxyl (-OH) groups and a carbonyl group (C=O) that are crucial for its biological activity and for this analytical technique.[2][3][4]

Causality of Complex Formation: The reaction leverages the ability of the boron atom in DPBA to form coordinate bonds with specific functional groups on the quercetin molecule. The most stable complexes, and thus the strongest fluorescence, are formed when a flavonoid has a catechol group (two adjacent -OH groups) on its B-ring and a free hydroxyl group at the C3 or C5 position.[5] Quercetin's structure, featuring a 3',4'-catechol group and hydroxyl groups at positions 3, 5, and 7, makes it an ideal candidate for forming a highly fluorescent complex with DPBA. This interaction shifts the fluorescence emission to a longer wavelength and significantly enhances the quantum yield, allowing for sensitive detection.[5][6]

The formation of this complex is spontaneous and results in a stable product that can be measured with high reproducibility.[1] The intensity of the fluorescence emitted is directly proportional to the concentration of quercetin over a defined range, forming the basis for quantitative analysis.

cluster_product Product Quercetin Quercetin (Low Fluorescence) Complex Quercetin-DPBA Complex (Highly Fluorescent) Quercetin->Complex Complexation DPBA DPBA Probe (Non-fluorescent) DPBA->Complex prep 1. Reagent & Standard Preparation reaction 3. Complexation Reaction (Mix Sample/Standard + DPBA) prep->reaction sample 2. Sample Preparation (e.g., Extraction/Dilution) sample->reaction incubation 4. Incubation (Allow complex to form) reaction->incubation measure 5. Fluorescence Measurement (Spectrofluorometer) incubation->measure analysis 6. Data Analysis (Calibration & Quantification) measure->analysis

Caption: General experimental workflow for quercetin quantification.

Protocol 1: Preparation of Reagents and Standards

Self-Validation Check: Accurate preparation of the stock and calibration standards is the foundation of a trustworthy assay. Use a calibrated analytical balance and Class A glassware.

  • DPBA Reagent (1% w/v):

    • Accurately weigh 100 mg of DPBA.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol. Mix thoroughly.

    • Note: This reagent is also referred to as Natural Product (NP) reagent. [7]Store in a dark bottle at 4°C.

  • Quercetin Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of quercetin standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with absolute ethanol. Vortex until fully dissolved.

    • Store this stock solution protected from light at 4°C. Quercetin solutions are more stable when refrigerated. [8][9]

  • Quercetin Working Standards (e.g., 0.1 - 2.0 µg/mL):

    • Prepare an intermediate stock (e.g., 10 µg/mL) by diluting the 1 mg/mL stock solution.

    • Perform a serial dilution of the intermediate stock using the appropriate solvent (e.g., ethanol or PBS, depending on the sample matrix) to create a series of calibration standards. A typical range might be 0.1, 0.25, 0.5, 1.0, 1.5, and 2.0 µg/mL.

Protocol 2: Spectrofluorometric Measurement

Rationale: The choice of excitation and emission wavelengths is critical for maximizing signal-to-noise ratio. The quercetin-DPBA complex has a broad emission spectrum, typically between 500 and 600 nm. [6]An excitation wavelength of ~485 nm is commonly effective. [10]A preliminary scan of the highest concentration standard is recommended to determine the optimal wavelengths for your specific instrument.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 20-30 minutes.

    • Set the excitation wavelength to 485 nm .

    • Set the emission wavelength to 550 nm .

    • Adjust slit widths (e.g., 5 nm for both excitation and emission) to balance signal intensity and resolution.

  • Reaction Mixture:

    • In a microcentrifuge tube or suitable vessel, combine the following for each standard, sample, and blank:

      • 100 µL of Quercetin Standard or Unknown Sample.

      • 900 µL of Solvent/Buffer (the same used for standards and sample dilution).

      • 50 µL of 1% DPBA Reagent.

    • For the Blank , use 100 µL of pure solvent/buffer instead of the quercetin solution.

  • Incubation:

    • Vortex each tube gently for 5-10 seconds.

    • Incubate at room temperature for 10 minutes , protected from light, to allow for complete complex formation.

  • Measurement:

    • Transfer the reaction mixture to a cuvette.

    • Place the blank cuvette in the spectrofluorometer and zero the instrument.

    • Measure the fluorescence intensity (in arbitrary units, A.U.) of each calibration standard and unknown sample.

Data Analysis and Quantification

The relationship between fluorescence intensity and concentration is analyzed to quantify quercetin in the unknown samples.

cluster_data Data Acquisition cluster_analysis Data Processing Standards Measure Fluorescence of Known Concentrations Plot Plot Intensity vs. Concentration Standards->Plot Samples Measure Fluorescence of Unknown Samples Calculate Calculate Unknown Concentration (y_sample - c) / m Samples->Calculate Regression Perform Linear Regression y = mx + c, Find R² Plot->Regression Regression->Calculate Use slope (m) and intercept (c)

Caption: Workflow for data analysis and concentration calculation.

  • Construct Calibration Curve:

    • Subtract the fluorescence intensity of the blank from all standard and sample readings.

    • Plot the blank-corrected fluorescence intensity (y-axis) against the known quercetin concentration (x-axis) for the standards.

  • Linear Regression:

    • Apply a linear regression to the data points. The resulting equation will be in the form y = mx + c , where 'm' is the slope and 'c' is the y-intercept.

    • The coefficient of determination ( ) must be calculated. For a reliable assay, R² > 0.995 is required. [9]

  • Calculate Unknown Concentration:

    • Use the linear equation to calculate the concentration of quercetin in your unknown samples: Quercetin Concentration (µg/mL) = (Sample Fluorescence Intensity - c) / m

    • Remember to account for any dilution factors applied during sample preparation.

Method Validation Parameters

To ensure the trustworthiness and reliability of the results, the method must be validated. Key parameters are summarized below.

ParameterDescription & ProtocolAcceptance Criteria
Linearity & Range Assessed from the calibration curve. The range is the interval between the upper and lower concentrations that demonstrate a linear response.R² > 0.995 [9]
Accuracy Determined by a spike and recovery study. A known amount of quercetin is added to a blank matrix, and the concentration is measured. The % recovery is calculated: (Measured Conc. / Spiked Conc.) x 100.Typically 85-115% recovery. [8][11]
Precision Repeatability (Intra-day): Analyze 3 replicates of low, medium, and high concentration standards on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with freshly prepared reagents.Relative Standard Deviation (RSD ) < 10% . [11]
LOD & LOQ Limit of Detection (LOD): The lowest concentration that can be reliably detected. Limit of Quantification (LOQ): The lowest concentration that can be accurately quantified. Can be estimated from the standard deviation of the blank (σ) and the slope of the calibration curve (S): LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S).LOD and LOQ should be appropriate for the intended application. The LOQ for similar methods can be as low as 0.14 µg/mL. [8][9]
References
  • G. A. R. P. de Oliveira, C. A. de Souza, J. S. de Oliveira, et al. (2023). Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles. MDPI. Available: [Link]

  • Lee, K. M., Kim, J. H., Lee, J. Y., & Lee, Y. M. (2014). Rapid Quantification of Cellular Flavonoid Levels using Quercetin and a Fluorescent Diphenylboric Acid 2-amino Ethyl Ester Probe. Biotechnology and Bioprocess Engineering. Available: [Link]

  • Pérez-Pérez, L., Fernández-García, R., & López-Cornejo, P. (2018). Validation of an HPLC method for quantification of total quercetin in Calendula officinalis extracts. Medigraphic. Available: [Link]

  • Patel, M., & Patel, P. (2017). Method development and validation for estimation of quercetin using uv and rp-hplc in bulk. Plant Archives. Available: [Link]

  • Lee, K. M., Kim, J. H., Lee, J. Y., & Lee, Y. M. (2014). Rapid quantification of cellular flavonoid levels using quercetin and a fluorescent diphenylboric acid 2-amino ethyl ester probe. ResearchGate. Available: [Link]

  • Kaur, P., & Baljeet, S. (2019). Analytical Method Development and Validation of Quercetin: A Review. Semantic Scholar. Available: [Link]

  • de Oliveira, G. A. R. P., de Souza, C. A., de Oliveira, J. S., et al. (2023). Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles. PubMed. Available: [Link]

  • Al-Busaidi, I., Al-Farsi, M., & Weli, A. (2021). TLC analysis using natural products reagent and polyethylene glycol... ResearchGate. Available: [Link]

  • De, R., Jo, K. W., & Kim, K. T. (2022). Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells. PubMed Central. Available: [Link]

  • De, R., Jo, K. W., & Kim, K. T. (2022). In vitro investigation of fluorescence response of flavonoids after... ResearchGate. Available: [Link]

  • Poutaraud, A., & Girardin, P. (2005). Emission spectra of DPBA (red trace) and DPBA/QC complex (green trace)... ResearchGate. Available: [Link]

  • Khazaa, F. A., Mohammed, F. F., & Al-Hammashi, F. (2025). Determination of Quercetin Concentration Using Spectrophotometric Method Based on Diazotization Coupling Reaction. Iraqi Academic Scientific Journals. Available: [Link]

  • Askal, H. F., Saleh, G. A., & Backheet, E. Y. (1992). A selective spectrophotometric method for determination of quercetin in the presence of other flavonoids. PubMed. Available: [Link]

  • Pejic, N., Kuntic, V., Vujic, Z., & Micic, S. (2004). Direct spectrophotometric determination of quercetin in the presence of ascorbic acid. Il Farmaco. Available: [Link]

  • Koné, M. W., & Ouattara, K. (2021). (a) Presence of flavonoids sprayed by Neu's reagent at UV 365 nm... ResearchGate. Available: [Link]

  • Roy, A. S., Tripathy, D. R., & Das, T. (2021). Spectroscopic overview of quercetin and its Cu(II) complex interaction with serum albumins. Journal of Molecular Structure. Available: [Link]

  • Li, G., Song, X., & Wang, Y. (2020). Mechanism of antioxidant properties of quercetin and quercetin-DNA complex. Journal of Molecular Modeling. Available: [Link]

  • Josifovska, M., Cvetkovikj, I., & Stefova, M. (2020). Spectrophotometric determination of quercetin using micelles of cetyltrimethylammonium bromide in a low ratio methanol–water mixture. Macedonian Journal of Chemistry and Chemical Engineering. Available: [Link]

  • K., P., & N., S. (2025). spectrophotometric analysis of quercetin in formulations. World Journal of Pharmaceutical Science and Research. Available: [Link]

  • Mohos, V., et al. (2024). The 2-aminoethyl diphenylborinate-based fluorescent method identifies quercetin and luteolin metabolites as substrates of Organi. Biochemical Pharmacology. Available: [Link]

  • Wang, Y., et al. (2023). Synthesis and Characterization of Quercetin–Iron Complex Nanoparticles for Overcoming Drug Resistance. PMC - NIH. Available: [Link]

  • Li, G., Song, X., & Wang, Y. (2020). Mechanism of antioxidant properties of quercetin and quercetin-DNA complex. PubMed. Available: [Link]

  • EMD Millipore. (n.d.). TLC Visualization Reagents. EPFL. Available: [Link]

  • Ferreira, R. M., et al. (2021). Concentration-Dependent Fluorescence Emission of Quercetin. MDPI. Available: [Link]

  • de Oliveira, G. A. R. P., et al. (2023). Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles. NIH. Available: [Link]

  • Xu, D., et al. (2019). Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application. PMC - NIH. Available: [Link]

  • Simanjuntak, K., et al. (2017). Structure-Based Drug Design of Quercetin and its Derivatives Against HMGB1. Biomedical and Pharmacology Journal. Available: [Link]

  • Vlase, L., et al. (2013). Chromatographic Analysis of the Flavonoids from Robinia Pseudoacacia Species. NIH. Available: [Link]

  • Akkol, E. K., et al. (2012). Flavonoid Compounds Identified in Alchemilla L. Species Collected in the North-Eastern Black Sea Region of Turkey. NIH. Available: [Link]

Sources

Application

Application Notes &amp; Protocols: The Use of Arylboronate Probes in Fluorescence Microscopy for Peroxynitrite Detection

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The detection of transient, highly reactive species within a complex cellular environment represents a significant challenge in mo...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The detection of transient, highly reactive species within a complex cellular environment represents a significant challenge in modern cell biology and drug discovery. Among these, peroxynitrite (ONOO⁻), a potent reactive nitrogen species (RNS), is of paramount importance due to its role in a multitude of physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular diseases.[1][2][3] Its high reactivity and short half-life necessitate sophisticated detection methods that offer high sensitivity, specificity, and spatiotemporal resolution.[4][5]

Fluorescence microscopy, a cornerstone of biological imaging, provides the necessary resolution when coupled with highly specific chemical probes.[6] This guide focuses on the application of a powerful class of fluorescent probes based on the arylboronate reactive moiety for the detection of peroxynitrite. While specific nomenclature may vary, with compounds potentially incorporating moieties like glycine ("glycyl") to modulate solubility or targeting, the core sensing chemistry relies on the diphenylborinate or a similar arylboronate group. These probes have emerged as one of the most effective tools for visualizing peroxynitrite dynamics in live cells.[5][7]

This document provides the foundational principles, mechanistic insights, and detailed protocols necessary to successfully employ these probes in a research setting.

The Causality of Detection: Mechanism of Arylboronate Probes

The efficacy of arylboronate-based probes lies in a highly specific and rapid chemical reaction with peroxynitrite.[5] Unlike other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which react with boronates much more slowly, peroxynitrite mediates a swift oxidative cleavage of the carbon-boron bond.[5][8]

The Core Reaction: The probe, in its native state, is typically designed to be non-fluorescent or to fluoresce at a specific wavelength. This "caged" state is maintained by the boronate group, which often acts as a quencher through mechanisms like photoinduced electron transfer (PeT). Upon reaction with peroxynitrite, the boronate ester is cleaved, releasing the un-caged fluorophore. This conversion results in a dramatic increase in fluorescence intensity ("turn-on" probe) or a shift in the emission spectrum (ratiometric probe), which can be quantitatively measured.[4][8]

The key to the probe's utility is the exquisite selectivity of this reaction for peroxynitrite over other biologically relevant oxidants, ensuring that the observed signal is a faithful representation of peroxynitrite activity.[5][8]

G Figure 1: General Sensing Mechanism of Arylboronate Probes cluster_0 Probe (Low Fluorescence) cluster_1 Product (High Fluorescence) Probe Fluorophore-Linker-B(OR)₂ (Arylboronate Probe) Product Fluorophore-OH (Phenolic Product) Probe->Product Oxidative Cleavage Byproduct Nitrite (NO₂⁻) + Boric Acid ONOO Peroxynitrite (ONOO⁻) ONOO->Probe Reacts with

Caption: General reaction scheme for a peroxynitrite-sensitive arylboronate probe.

Probe Selection: Field-Proven Insights

Choosing the correct probe is critical and depends on the specific biological question and the available instrumentation. A variety of probes are available, each with distinct characteristics.[9]

PropertyKey Consideration & CausalityExample Probes
Sensitivity (LOD) The Limit of Detection (LOD) must be within the physiological range of peroxynitrite (nanomolar to low micromolar). A lower LOD allows for the detection of basal or subtly induced RNS levels.NAB-BE, 4-MB[8]
Selectivity The probe must show a significantly higher reaction rate with ONOO⁻ compared to other ROS/RNS (e.g., H₂O₂, HOCl, •OH). This ensures the signal is not confounded by other oxidative stress pathways.[5]Boronate-based probes are generally highly selective for ONOO⁻.[5][10]
Spectral Properties Excitation/Emission wavelengths should be compatible with available microscope laser lines and filter sets. Long-wavelength (NIR) probes are preferred for deep tissue imaging to minimize autofluorescence and light scattering.[1]NAF-BN (NIR Probe)[7], HDBT-ONOO⁻ (Two-Photon)[11]
Kinetics The reaction should be rapid ("turn-on" in seconds to minutes) to capture the transient nature of peroxynitrite bursts.[2]Most boronate probes react very quickly with peroxynitrite.
Cell Permeability The probe must efficiently cross the plasma membrane to access intracellular compartments. Lipophilicity and molecular size are key factors. Some probes are designed with targeting moieties (e.g., for mitochondria).[8][11]Boronic ester forms are often used to increase cell permeability.[7]
Photostability The fluorescent product should be resistant to photobleaching during time-lapse imaging to allow for prolonged observation without significant signal loss.Varies by fluorophore core (e.g., BODIPY, Rhodamine).

Experimental Workflow & Protocols

A rigorous experimental design is essential for obtaining reliable and interpretable data. The following workflow provides a self-validating system, incorporating essential controls.

G Figure 2: Experimental Workflow for ONOO⁻ Detection cluster_workflow Workflow cluster_controls Essential Controls A 1. Cell Culture Plate cells on imaging-grade glass-bottom dishes. B 2. Probe Loading Incubate cells with Arylboronate Probe (e.g., 1-10 µM). A->B C 3. Wash Remove excess probe with fresh buffer/media. B->C D 4. Stimulation (Induce ONOO⁻) Treat with SIN-1, LPS/IFN-γ, or other stimulus. C->D E 5. Fluorescence Microscopy Acquire images using appropriate excitation/emission settings. D->E C2 Positive Control (Stimulated cells + Probe) F 6. Data Analysis Quantify fluorescence intensity and compare across conditions. E->F C1 Negative Control (Unstimulated cells + Probe) C1->F Compare to C2->F Compare to C3 Specificity Control (Stimulated cells + Probe + ONOO⁻ Scavenger) C3->F Compare to

Caption: A validated workflow for live-cell imaging of peroxynitrite.

Protocol 1: Live-Cell Imaging of Peroxynitrite

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each cell type and probe.

Materials:

  • Arylboronate-based fluorescent probe (e.g., stock solution in DMSO)

  • Cultured cells on glass-bottom imaging dishes or coverslips

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Complete cell culture medium

  • Peroxynitrite inducer (e.g., SIN-1, PMA, or LPS/IFN-γ)

  • Peroxynitrite scavenger (e.g., Uric Acid or FeTPPS) for specificity control

  • Fluorescence microscope (confocal recommended) with appropriate filter sets

Methodology:

  • Cell Preparation:

    • Seed cells onto imaging-grade glass-bottom dishes 24-48 hours prior to the experiment. Ensure they are sub-confluent (60-80%) on the day of imaging to maintain healthy morphology.

  • Probe Loading:

    • Prepare a working solution of the arylboronate probe in pre-warmed imaging buffer (e.g., HBSS or serum-free medium) at a final concentration typically between 1-10 µM.

    • Rationale: Using a serum-free medium for loading prevents potential interactions of the probe with serum proteins, ensuring efficient cell uptake.

    • Aspirate the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash Step:

    • Aspirate the probe solution and wash the cells 2-3 times with warm imaging buffer.

    • Rationale: This step is crucial to remove extracellular probe, which significantly reduces background fluorescence and improves the signal-to-noise ratio.[12]

    • Add fresh, pre-warmed imaging buffer or complete medium to the cells for imaging.

  • Experimental Groups & Stimulation:

    • Negative Control: Image the probe-loaded, unstimulated cells to establish a baseline fluorescence level.

    • Positive Control: To induce peroxynitrite formation, treat the cells with an appropriate stimulus. For example:

      • SIN-1 (a ONOO⁻ donor): Add to a final concentration of 100-500 µM and image within 15-45 minutes.

      • LPS (1 µg/mL) and IFN-γ (100 U/mL): Co-stimulate macrophage-like cells (e.g., RAW 264.7) for 12-24 hours prior to imaging to induce endogenous production.[8][10]

    • Specificity Control: Pre-incubate a set of stimulated cells with a peroxynitrite scavenger (e.g., 100-200 µM Uric Acid) for 30-60 minutes before and during stimulation. A significant reduction in the fluorescence signal compared to the positive control validates that the signal is specific to peroxynitrite.

  • Fluorescence Microscopy & Image Acquisition:

    • Transfer the dish to the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂ if imaging for extended periods.

    • Locate the cells using brightfield or DIC optics.

    • Set the excitation and emission wavelengths according to the probe's specifications.

    • Causality in Acquisition: Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio. This minimizes phototoxicity and photobleaching, which is critical for accurate live-cell imaging.[12]

    • Acquire images for all experimental groups using identical imaging parameters (laser power, gain, exposure time, etc.) to allow for valid quantitative comparison.

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji, CellProfiler), measure the mean fluorescence intensity of individual cells or defined regions of interest (ROIs).

    • Subtract the background fluorescence from all measurements.

    • Normalize the fluorescence intensity of treated groups to the negative control group to calculate the fold-change in signal.

    • Perform statistical analysis to determine the significance of the observed changes.

Trustworthiness: Troubleshooting & Validation

Every protocol requires a self-validating system. The following table addresses common issues to ensure the trustworthiness of your results.

IssuePotential Cause(s)Recommended Solution(s)
No/Weak Signal in Positive Control - Insufficient probe concentration or loading time.- Ineffective stimulus.- Probe degradation.- Titrate probe concentration and increase incubation time.- Confirm stimulus activity with an alternate method.- Use fresh probe stock; store aliquots at -20°C or -80°C.
High Background Fluorescence - Incomplete removal of extracellular probe.- Probe self-oxidation or non-specific binding.- Cellular autofluorescence.- Increase the number and duration of wash steps.[12]- Reduce probe concentration.- Acquire an image of unstained cells to determine the autofluorescence contribution.
Cell Death/Morphological Changes - Phototoxicity from excessive light exposure.- Probe cytotoxicity at high concentrations.- Cytotoxicity of the stimulus.- Reduce laser power and exposure time; use a more sensitive detector.- Perform a dose-response curve to find the optimal, non-toxic probe concentration.- Include a vehicle control for the stimulus.
Signal in Unstimulated Cells - Basal levels of peroxynitrite production.- Probe instability or reaction with components in the media.- This may be a true biological signal. Compare with the scavenger control.- Test probe in media alone; ensure use of appropriate imaging buffer (e.g., phenol red-free).

References

  • Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−). (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • CHAPTER 10: Development of Fluorescent Probes for the Detection of Peroxynitrite. (2015). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • Fluorescent probes for sensing peroxynitrite: biological applications. (2024). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Small molecule probes for peroxynitrite detection. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • A Highly Sensitive and Selective Near-Infrared Fluorescent Probe for Detecting Peroxynitrite in Living Cells and Drosophila Brains. (2023). MDPI. Retrieved January 14, 2026, from [Link]

  • Fluorescent probes for sensing peroxynitrite: biological applications. (2024). PubMed. Retrieved January 14, 2026, from [Link]

  • Toward Specific Detection of Peroxynitrite Intramolecular Cyclization of Boronobenzylated Pyridinium Probe in Chemical and Cellular Systems. (2026). PubMed. Retrieved January 14, 2026, from [Link]

  • A Two-Photon Fluorescent Probe for the Visual Detection of Peroxynitrite in Living Cells and Zebrafish. (2022). PubMed. Retrieved January 14, 2026, from [Link]

  • Fluorescence microscopy: biological applications and imaging methods. (2005). Wiley Online Library. Retrieved January 14, 2026, from [Link]

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Method

Application Notes and Protocols for In Situ Localization of Phenolic Compounds in Arabidopsis thaliana

Introduction: Visualizing the Chemical Defenses and Developmental Signals of Arabidopsis Arabidopsis thaliana, the cornerstone of modern plant biology, utilizes a diverse arsenal of phenolic compounds for a multitude of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Visualizing the Chemical Defenses and Developmental Signals of Arabidopsis

Arabidopsis thaliana, the cornerstone of modern plant biology, utilizes a diverse arsenal of phenolic compounds for a multitude of physiological processes. These secondary metabolites are not merely inert byproducts but are dynamically synthesized and localized to specific tissues and subcellular compartments to orchestrate development, mediate environmental interactions, and form the basis of the plant's defense against biotic and abiotic stresses.[1][2][3] Phenolic compounds, ranging from simple phenolic acids to complex flavonoids and lignins, are integral to auxin transport regulation, UV protection, and structural support.[1][4][5] Understanding the precise spatial distribution of these compounds in situ is therefore paramount for elucidating their biological functions.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and the underlying scientific principles for the histochemical localization of phenolic compounds in Arabidopsis thaliana. By moving beyond simple quantification, these techniques offer a visual snapshot of where these critical molecules are deployed within the intricate cellular landscape of the plant.

Core Principles of Histochemical Localization of Phenolics

The in situ localization of phenolic compounds hinges on the use of specific dyes and reagents that interact with these molecules to produce a detectable signal, most commonly a colored precipitate or fluorescence. The choice of method depends on the specific class of phenolic compound being targeted and the desired imaging modality.

Key considerations before commencing any localization experiment include:

  • Tissue Preparation: The method of tissue preparation is critical for preserving both the structural integrity of the cells and the localization of the target phenolic compounds. Options range from fresh, hand-cut sections for rapid screening to fixation and embedding for high-resolution imaging.[6][7]

  • Fixation: Fixation aims to preserve the tissue architecture and immobilize cellular components. A common fixative for Arabidopsis is a mixture of formaldehyde, acetic acid, and ethanol (FAA).[8] However, for certain applications, such as imaging fluorescent proteins alongside phenolic compounds, alternative fixatives may be required to preserve fluorescence.[9]

  • Sectioning: Thin sections are often necessary to allow light to pass through the tissue for microscopy. This can be achieved through free-hand sectioning for thicker tissues or by using a microtome for paraffin or resin-embedded samples for finer detail.[6][7][8]

  • Clearing: For whole-mount analysis of tissues like flowers or siliques, clearing agents are used to render the tissue transparent, enabling deep imaging without sectioning.[9][10][11]

Methodologies for Phenolic Compound Localization

Several well-established methods are available for the in situ localization of different classes of phenolic compounds in Arabidopsis.

Diphenylboric Acid 2-Aminoethyl Ester (DPBA) for Flavonoid Localization

DPBA (also known as Naturstoffreagenz A) is a fluorescent stain highly specific for flavonoids, particularly the flavonols quercetin and kaempferol.[4][12][13] Upon binding to these flavonoids, the DPBA-flavonoid complex emits a strong fluorescence, with the emission wavelength varying depending on the specific flavonoid.[12][14] This allows for the differentiation of certain flavonoid species within the same tissue.

  • Mechanism of Action: DPBA binds to the hydroxyl groups of flavonoids, leading to the formation of a fluorescent complex. The resulting fluorescence is significantly more intense than the autofluorescence of the flavonoids alone.[13]

  • Applications: DPBA staining is widely used to visualize flavonoid accumulation in various Arabidopsis tissues, including roots, leaves, and flowers, and to study their role in processes like auxin transport.[12][13][15]

Toluidine Blue O (TBO) for General Phenolics and Lignin

Toluidine Blue O is a metachromatic cationic dye that differentially stains various cellular components based on their chemical composition.[16][17] It is a versatile stain for providing a general overview of tissue anatomy and can indicate the presence of phenolic compounds and lignin.

  • Mechanism of Action: TBO binds to negatively charged molecules. In plant tissues, it stains pectins pink/purple, nucleic acids purplish/greenish blue, and poly-aromatic substances like lignin and some phenolics green, greenish-blue, or bright blue.[16][18]

  • Applications: TBO is excellent for a rapid, initial assessment of phenolic distribution and for identifying lignified tissues such as the xylem and interfascicular fibers in Arabidopsis stems.[16][19][20]

Experimental Protocols

Protocol 1: DPBA Staining for Flavonoids in Arabidopsis Seedlings

This protocol is adapted for whole-mount staining of young Arabidopsis seedlings to visualize flavonoid distribution, particularly in the root tips.[4][12]

Materials:

  • 5-day-old Arabidopsis thaliana seedlings

  • DPBA (Naturstoffreagenz A)

  • Methanol

  • Micro-tubes (1.5 ml or 2 ml)

  • Tweezers

  • Rotator

  • Confocal Laser Scanning Microscope (CLSM)

Solutions:

  • DPBA Staining Solution: 1 mg/ml DPBA in 100% methanol. Prepare fresh before use.

Procedure:

  • Seedling Growth: Grow Arabidopsis seedlings vertically on Murashige and Skoog (MS) medium plates for 5 days to allow for easy access to the roots.

  • Staining:

    • Carefully transfer 5-10 seedlings into a micro-tube.

    • Add 1 ml of freshly prepared DPBA staining solution to the micro-tube.

    • Place the tube on a rotator and incubate for 5 minutes at room temperature.

    • Carefully remove the DPBA solution using a pipette.

  • Washing:

    • Add 1 ml of distilled water to the micro-tube to wash the seedlings.

    • Gently agitate for 1 minute and then remove the water.

    • Repeat the washing step twice more.

  • Mounting and Imaging:

    • Mount the stained seedlings in a drop of water on a microscope slide with a coverslip.

    • Observe the fluorescence using a confocal laser scanning microscope.

Imaging Parameters:

FlavonoidExcitation WavelengthEmission Wavelength
Kaempferol~488 nm475-500 nm[12]
Quercetin~488 nm585-619 nm[12]

Expected Results:

You should observe distinct fluorescence patterns corresponding to the accumulation of kaempferol and quercetin. In Arabidopsis roots, flavonoids typically accumulate in the root cap, the distal elongation zone, and the vascular cylinder.[14]

Protocol 2: Toluidine Blue O Staining of Arabidopsis Stem Sections

This protocol is designed for staining free-hand or microtome-cut sections of Arabidopsis stems to visualize the general distribution of phenolics and lignin.[20]

Materials:

  • Arabidopsis thaliana inflorescence stems

  • Razor blade or microtome

  • Microscope slides and coverslips

  • Toluidine Blue O

  • Distilled water

  • Micro-tube (2.0 ml)

  • Light microscope

Solutions:

  • Toluidine Blue O Staining Solution (0.02% w/v): Dissolve 0.02 g of Toluidine Blue O in 100 ml of distilled water. This solution can be stored in a dark bottle at room temperature for up to two weeks.[20]

Procedure:

  • Sectioning:

    • Take a 1-2 cm segment from the basal part of an Arabidopsis inflorescence stem.

    • Perform free-hand cross-sections using a sharp razor blade. Alternatively, for higher quality sections, fix the tissue and embed in paraffin or resin for microtome sectioning.[6][7]

  • Staining:

    • Transfer the sections to a 2.0 ml micro-tube.

    • Add 1 ml of 0.02% Toluidine Blue O solution.

    • Gently pipette the solution up and down to ensure the sections are fully submerged.

    • Incubate at room temperature for 5 minutes.[20]

  • Washing:

    • Carefully remove the staining solution.

    • Add 1 ml of distilled water and gently agitate to wash the sections.

    • Repeat the washing step once more.

  • Mounting and Imaging:

    • Mount the stained sections in a drop of water on a microscope slide with a coverslip.

    • Observe under a bright-field light microscope.

Expected Results:

Different tissues will exhibit distinct colors. Lignified tissues, such as the xylem and interfascicular fibers, will stain a greenish-blue or bright blue.[16] Pectin-rich tissues like the cortex and pith may stain pinkish-purple, while other phenolic compounds can also contribute to the blue-green coloration.[16][18]

Visualization of Workflows

DPBA Staining Workflow

DPBA_Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_imaging Imaging cluster_analysis Data Analysis seedling 5-day-old Arabidopsis Seedling stain Incubate in DPBA Solution (5 min) seedling->stain Transfer wash Wash with Distilled Water (3x) stain->wash mount Mount on Slide wash->mount clsm Confocal Microscopy mount->clsm analyze Analyze Fluorescence Patterns clsm->analyze

Caption: Workflow for DPBA staining of flavonoids in Arabidopsis seedlings.

Toluidine Blue O Staining Workflow

TBO_Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_imaging Imaging cluster_analysis Data Analysis stem Arabidopsis Stem section Cross-section (Free-hand or Microtome) stem->section stain_tbo Incubate in TBO Solution (5 min) section->stain_tbo Transfer wash_tbo Wash with Distilled Water (2x) stain_tbo->wash_tbo mount_tbo Mount on Slide wash_tbo->mount_tbo microscopy Light Microscopy mount_tbo->microscopy analyze_tbo Observe Differential Staining microscopy->analyze_tbo

Caption: Workflow for Toluidine Blue O staining of Arabidopsis stem sections.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your results, it is crucial to incorporate proper controls into your experiments.

  • Negative Controls: When performing DPBA staining, include a flavonoid-deficient mutant, such as tt4, which lacks chalcone synthase, the first committed step in flavonoid biosynthesis.[13] These mutants should exhibit minimal to no fluorescence after DPBA staining, confirming the specificity of the dye.

  • Positive Controls: Wild-type Arabidopsis seedlings grown under standard conditions serve as a reliable positive control, as their flavonoid accumulation patterns are well-documented.[14]

  • Autofluorescence Check: Before staining, it is advisable to examine an unstained sample under the same microscopy settings to assess the level of natural autofluorescence in the tissue. This will help in distinguishing the specific staining signal from background fluorescence.[21][22]

By systematically including these controls, you can validate the specificity of your staining and confidently interpret the observed localization patterns of phenolic compounds in your Arabidopsis samples.

References

  • Current time information in Baltimore, MD, US. (n.d.). Google.
  • Nguyen, N. H. (2020). A Protocol for Flavonols, Kaempferol and Quercetin, Staining in Plant Root Tips. Bio-protocol, 10(19), e3781. [Link]

  • Buer, C. S., & Muday, G. K. (2004). Flavonoids Are Differentially Taken Up and Transported Long Distances in Arabidopsis. Plant Physiology, 136(4), 4136–4147. [Link]

  • Baum, S. (2008). Preparation of Arabidopsis Tissue Sections of Fixed Material. CSH Protocols, 2008(3), pdb.prot4955. [Link]

  • Fixation and Embedding of Arabidopsis tissue. (n.d.). Retrieved January 14, 2026, from [Link]

  • Nguyen, N. H. (2020). A Protocol for Flavonols, Kaempferol and Quercetin, Staining in Plant Root Tips. Bio-protocol, 10(19), e3781. [Link]

  • Histochemical Localization of Phenolic Compounds and Reactive Oxygen Species in Eucalypt Microcuttings. (n.d.). Springer Nature Experiments. Retrieved January 14, 2026, from [Link]

  • Hutzler, P., Fischbach, R., Heller, W., Jungblut, T. P., Reuber, S., Schmitz, R., Veit, M., Weissenböck, G., & Schnitzler, J.-P. (1998). Tissue localization of phenolic compounds in plants by confocal laser scanning microscopy. Journal of Experimental Botany, 49(323), 953–965. [Link]

  • Hutzler, P., Fischbach, R., Heller, W., Jungblut, T. P., Reuber, S., Schmitz, R., Veit, M., Weissenböck, G., & Schnitzler, J.-P. (1998). Tissue localization of phenolic compounds in plants by confocal laser scanning microscopy. SciSpace. [Link]

  • Clearing techniques for deeper imaging of plants and plant–microbe interactions. (2024). Applied Microscopy, 54(1), 5. [Link]

  • Flavonoid staining in root tips. Flavonoids in intact root tips were... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Peer, W. A., Bandyopadhyay, A., Blakeslee, J. J., Makam, S. N., Chen, R. J., Masson, P. H., & Murphy, A. S. (2004). Flavonoid Accumulation Patterns of Transparent Testa Mutants of Arabidopsis. Plant Physiology, 135(3), 1796–1808. [Link]

  • Preparation of Arabidopsis Tissue Sections of Fixed Material. (2025). ResearchGate. [Link]

  • Tissue localization of phenolic compounds in plants by confocal laser microscopy. (2025). Retrieved January 14, 2026, from [Link]

  • Pyke, K., & Leech, R. (2002). FIXATION AND SEPARATION OF ARABIDOPSIS LEAF CELLS. University of York. [Link]

  • (PDF) Clearing techniques for deeper imaging of plants and plant-microbe interactions. (2025). ResearchGate. [Link]

  • Weryszko-Chmielewska, E., & Dąbrowska, A. (2020). Phenolic Constituents of Lamium album L. subsp. album Flowers: Anatomical, Histochemical, and Phytochemical Study. Molecules, 25(24), 6013. [Link]

  • THE LOCALIZATION OF PHENOLS AT THE CELLULAR AND TISSUE LEVEL. (n.d.). Acta Horticulturae. Retrieved January 14, 2026, from [Link]

  • Iriti, M., & Faoro, F. (2009). Phenolic compounds in plants: biogenesis and functions. Ukrainian Biochemical Journal, 91(3), 5–22. [Link]

  • Whole-mount Clearing and Staining of Arabidopsis Flower Organs and Siliques. (2018). Journal of Visualized Experiments, (134), e57064. [Link]

  • An Overview of Plant Phenolics and Their Involvement in Abiotic Stress Tolerance. (2023). Molecules, 28(16), 5962. [Link]

  • Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review). (2023). Plants, 12(18), 3246. [Link]

  • Tissue localisation of total phenols by toluidine blue staining in root... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • (PDF) Phenolic compounds in plants: biogenesis and functions. (2019). ResearchGate. [Link]

  • Toluidine blue O staining of A. thaliana stem cross-sections. Toluidine... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Ribeiro, V. C., & Leitão, C. A. E. (2020). Utilisation of Toluidine blue O pH 4.0 and histochemical inferences in plant sections obtained by free-hand. Protoplasma, 257(3), 993–1008. [Link]

  • Utilisation of Toluidine blue O pH 4.0 and histochemical inferences in plant sections obtained by free-hand. (2019). Semantic Scholar. [Link]

  • Accumulation of Phenolic Compounds and Expression Profiles of Phenolic Acid Biosynthesis-Related Genes in Developing Grains of White, Purple, and Red Wheat. (2016). Frontiers in Plant Science, 7, 511. [Link]

  • A Review of Imaging Techniques for Plant Phenotyping. (2014). Sensors, 14(11), 20078–20111. [Link]

  • Naturstoffreagenz A, 50 g, CAS Nr. 524-95-8 | Nachweisreagenzien für die DC. (n.d.). Carl ROTH. Retrieved January 14, 2026, from [Link]

  • Non-destructive measurement of total phenolic compounds in Arabidopsis under various stress conditions. (2022). Frontiers in Plant Science, 13, 963567. [Link]

  • Localization of Phenolic Compounds at an Air-Solid Interface in Plant Seed Mucilage: A Strategy to Maximize Its Biological Function? (2020). ACS Applied Materials & Interfaces, 12(38), 42531–42536. [Link]

  • Histochemical Staining of Arabidopsis thaliana Secondary Cell Wall Elements. (2014). Journal of Visualized Experiments, (87), e51366. [Link]

  • Sheahan, J. J., & Rechnitz, G. A. (1992). Flavonoid-specific staining of Arabidopsis thaliana. Biotechniques, 13(6), 880–883. [Link]

  • Staining and Clearing of Arabidopsis Reproductive Tissue for Imaging of Fluorescent Proteins. (2017). Methods in Molecular Biology, 1669, 81–89. [Link]

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Application

glycyl diphenylborinate for detecting flavonoids in cell cultures.

Application Notes & Protocols Topic: Glycyl Diphenylborinate for Detecting Flavonoids in Cell Cultures Audience: Researchers, scientists, and drug development professionals. GUIDE TO INTRACELLULAR FLAVONOID VISUALIZATION...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Glycyl Diphenylborinate for Detecting Flavonoids in Cell Cultures

Audience: Researchers, scientists, and drug development professionals.

GUIDE TO INTRACELLULAR FLAVONOID VISUALIZATION: A Senior Application Scientist's Handbook on the Use of Glycyl Diphenylborinate

Authored by: Gemini, Senior Application Scientist
Publication Date: January 14, 2026

Part 1: Foundational Principles & Mechanistic Insights

The Challenge: Visualizing the Invisible Pharmacophore

Flavonoids, a diverse class of polyphenolic secondary metabolites, are the subject of intense research due to their potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] A critical aspect of understanding their therapeutic potential lies in elucidating their journey into and within the cell. However, most flavonoids exhibit weak intrinsic fluorescence, making their direct visualization at physiologically relevant concentrations a significant challenge for researchers.[2][3] This limitation necessitates the use of fluorescence-enhancing probes to illuminate their subcellular localization and trafficking, providing crucial insights into their pharmacodynamics.

Glycyl Diphenylborinate: The "Light Switch" for Flavonoids

Glycyl diphenylborinate, more commonly known in scientific literature as 2-aminoethyl diphenylborinate (DPBA) or Neu's Reagent, is a highly effective cell-permeable probe for this purpose.[4][5][6] DPBA itself is not fluorescent, but upon entering the cell, it selectively binds to certain flavonoids to form a stable, fluorescent complex. This interaction acts as a molecular "light switch," dramatically enhancing the fluorescence signal and allowing for sensitive detection and visualization.[6][7] This method has been successfully applied not only in its historical context of plant science but also increasingly in mammalian cell lines and other eukaryotic models.[2][3][8]

The Chemistry of Detection: A Tale of Structure and Fluorescence

The interaction between DPBA and a flavonoid is not arbitrary; it is governed by specific structural features of the flavonoid molecule. For a stable and highly fluorescent complex to form, the flavonoid should ideally possess:

  • A ketone group at the C4 position.

  • A hydroxyl (-OH) group at the C3 or C5 position.

  • A double bond between C2 and C3 in the C-ring.[2][7]

These features allow DPBA to form a five- or six-membered chelate ring, which creates a more rigid and planar structure. This rigidity minimizes non-radiative decay of energy, resulting in a significant increase in fluorescence quantum yield. The extended π-conjugation system in the flavonoid, stabilized by the complex, also contributes to the bathochromic (red) shift observed in the emission spectra.[9] Flavonoids like quercetin and kaempferol are excellent candidates for DPBA staining, whereas flavonoid glycosides or those lacking the key hydroxyl/keto moieties may show no or significantly reduced fluorescence.[8][10]

G cluster_flavonoid Flavonoid Structure cluster_reagent Detection Reagent cluster_complex Fluorescent Complex Formation Flavonoid General Flavonoid (e.g., Quercetin) C4_Keto C4 Keto Group Flavonoid->C4_Keto must have C5_OH C5 Hydroxyl Group Flavonoid->C5_OH or C3_OH C3 Hydroxyl Group Flavonoid->C3_OH must have C2C3_bond C2=C3 Double Bond Flavonoid->C2C3_bond enhances stability Complex Stable Fluorescent DPBA-Flavonoid Complex C4_Keto->Complex C5_OH->Complex DPBA Glycyl Diphenylborinate (DPBA) DPBA->Complex Binds to

Caption: Key flavonoid structural motifs for DPBA complexation.

Part 2: Experimental Design & Protocols

Reagent Preparation and Storage: Ensuring Consistency

The quality of your results begins with proper reagent handling. The DPBA staining solution is typically prepared from a powder form.

DPBA Stock Solution (1000x, 25 mg/mL or ~111 mM):

  • Weigh out 250 mg of 2-aminoethyl diphenylborinate (MW: 225.10 g/mol ).[11]

  • Dissolve in 10 mL of high-purity ethanol or methanol.[11][12]

  • Mix thoroughly until all crystals are dissolved. Some gentle warming may be required.

  • Store the stock solution in small aliquots at -20°C, protected from light. The solution is stable for several months under these conditions.

DPBA Working Solution (1x, 25 µg/mL):

  • Immediately before use, dilute the stock solution 1:1000 in your desired buffer or cell culture medium. For example, add 10 µL of the 25 mg/mL stock to 10 mL of Phosphate-Buffered Saline (PBS) or serum-free medium.

  • The final concentration may need optimization depending on the cell type and flavonoid being studied, with typical ranges reported between 25-50 µg/mL.

Experimental Workflow: From Cell Seeding to Image Acquisition

This workflow provides a comprehensive guide for treating cultured cells with flavonoids and subsequently staining them with DPBA for fluorescence microscopy.

G start Start seed 1. Seed Cells Seed cells on coverslips or optical-grade plates. Allow attachment (24-48h). start->seed treat 2. Flavonoid Treatment Incubate cells with desired concentration of flavonoid for the specified time (e.g., 1-7h). seed->treat wash1 3. Wash Cells Wash 2-3 times with warm PBS to remove extracellular flavonoid. treat->wash1 stain 4. DPBA Staining Incubate with DPBA working solution (e.g., 10-30 min) in the dark at RT or 37°C. wash1->stain wash2 5. Final Wash Wash 2-3 times with PBS to remove excess DPBA. stain->wash2 mount 6. Mount & Image Mount coverslips or add fresh buffer. Proceed immediately to fluorescence microscopy. wash2->mount end End mount->end

Caption: Standardized workflow for DPBA staining in cell culture.

Detailed Protocol for Staining Adherent Mammalian Cells

This protocol is a starting point and should be optimized for your specific cell line and experimental questions.

Materials:

  • Adherent cells cultured on glass coverslips or in imaging-grade multi-well plates.

  • Flavonoid of interest (e.g., Quercetin, Kaempferol) dissolved in a suitable vehicle (e.g., DMSO).

  • DPBA Stock Solution (see section 2.1).

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.

  • Serum-free cell culture medium, pre-warmed to 37°C.

  • Mounting medium (optional, for fixed cells).

Procedure:

  • Cell Culture: Seed cells at an appropriate density to reach 60-80% confluency at the time of the experiment.

  • Flavonoid Loading:

    • Prepare the desired concentrations of your test flavonoid in serum-free medium. Ensure the final vehicle concentration (e.g., DMSO) is non-toxic (typically ≤ 0.1%).

    • Remove the culture medium from the cells and replace it with the flavonoid-containing medium.

    • Incubate for the desired time period (e.g., 1, 4, or 7 hours) at 37°C in a CO2 incubator.[8]

  • Washing:

    • Aspirate the flavonoid-containing medium.

    • Gently wash the cells twice with warm PBS to remove any flavonoid that has not been taken up by the cells.

  • DPBA Staining:

    • Prepare the DPBA working solution in PBS or serum-free medium.

    • Add the DPBA working solution to the cells and incubate for 10-30 minutes at room temperature, protected from light.[2] The optimal staining time can vary.

  • Final Wash:

    • Aspirate the DPBA solution.

    • Wash the cells twice with PBS to remove unbound DPBA, which can contribute to background fluorescence.

  • Imaging:

    • Add fresh PBS or imaging buffer to the cells.

    • Proceed immediately to image the live cells using a fluorescence or confocal microscope.

Self-Validating Controls: The Key to Trustworthy Data

To ensure the specificity of your observations, the inclusion of proper controls is non-negotiable.

  • Vehicle Control: Treat cells with the vehicle (e.g., DMSO) alone, followed by the DPBA staining protocol. This accounts for any autofluorescence or effects of the solvent.

  • DPBA-Only Control: Treat cells with DPBA without any prior flavonoid treatment. This establishes the baseline fluorescence of the cells and the probe.[3]

  • Positive Control Flavonoid: Use a flavonoid known to react strongly with DPBA, such as quercetin, to confirm that the staining protocol is working correctly.[8]

  • Negative Control Flavonoid: If possible, use a flavonoid known to have a weak or no reaction with DPBA (e.g., a glycoside like rutin) to demonstrate specificity.[8]

Part 3: Data Acquisition & Interpretation

Imaging Parameters: Capturing the Signal

The fluorescent DPBA-flavonoid complex is typically excited with blue light and emits in the green-to-yellow range. However, the exact wavelengths can vary depending on the specific flavonoid.

ParameterTypical RangeNotes
Excitation Wavelength 470 - 490 nmA standard 488 nm laser line on a confocal microscope is highly effective.[13]
Emission Collection 500 - 650 nmThe emission spectrum can shift based on the flavonoid. Quercetin-DPBA complexes often show peak emission around 535-550 nm, while Kaempferol-DPBA is slightly blue-shifted.[13][14]
Microscope Type Epifluorescence or ConfocalConfocal microscopy is highly recommended to reduce out-of-focus light and enable clear visualization of subcellular localization.[8][10]
Co-localization YesDPBA staining can be used concurrently with other fluorescent markers, such as DAPI for the nucleus or MitoTracker for mitochondria, to determine the subcellular destination of the flavonoids.[3]
Interpreting the Results: What Does the Fluorescence Mean?

The pattern of fluorescence provides a spatial map of flavonoid accumulation.

  • Diffuse Cytoplasmic Staining: Suggests the flavonoid is distributed throughout the cytosol.[2][9]

  • Punctate Staining: May indicate sequestration within vesicles or organelles.

  • Membrane Localization: Fluorescence concentrated at the cell periphery suggests association with the plasma membrane.[8]

  • Nuclear or Organellar Staining: Co-localization with specific organelle markers can confirm accumulation in those compartments.

It is crucial to remember that the intensity of the fluorescence is proportional to the concentration of the flavonoid-DPBA complex. This allows for semi-quantitative comparisons between different treatment groups, provided that imaging parameters are kept constant. For fully quantitative data, flow cytometry or spectrofluorometry on cell lysates can be employed.[8]

References

  • Buer, C. S., & Muday, G. K. (2004). The transparent testa4 Mutation Prevents Flavonoid Synthesis and Alters Auxin Transport and the Response of Arabidopsis Roots to Gravity and Light. The Plant Cell, 16(5), 1191–1205.
  • Buer, C. S., Imin, N., & Djordjevic, M. A. (2010). Flavonoids Are Differentially Taken Up and Transported Long Distances in Arabidopsis. Plant Physiology, 153(3), 1283–1297.
  • Vu, L. D., et al. (2020). A Protocol for Flavonols, Kaempferol and Quercetin, Staining in Plant Root Tips. Bio-protocol, 10(19), e3781.
  • Simons, P. J., et al. (2016). Flow Cytometric Method for the Detection of Flavonoids in Cell Lines.
  • Silva-Navas, J., et al. (2016). Flavonols Mediate Root Phototropism and Growth through Regulation of Proliferation-to-Differentiation Transition. The Plant Cell, 28(7), 1773–1789.
  • Rozanski, A., et al. (2019). A method for visualizing fluorescence of flavonoid therapeutics in vivo in the model eukaryote Dictyostelium discoideum. BioTechniques, 66(2), 65-71.
  • Nguyen, T. P. A., et al. (2020). A Protocol for Flavonols, Kaempferol and Quercetin, Staining in Plant Root Tips. PubMed, [Link].

  • Williams, G. (2019). A method for visualizing fluorescence of flavonoid therapeutics in vivo in the model eukaryote Dictyostelium discoideum. PubMed, [Link].

  • De, S., et al. (2022). Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells. PubMed Central, [Link].

  • De, S., et al. (2022). Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells. MDPI, [Link].

  • Matteini, P., Goti, A., & Agati, G. (2011). Modes of complexation of rutin with the flavonoid reagent diphenylborinic acid 2-aminoethyl ester. ResearchGate, [Link].

  • Bakos, E., et al. (2024). The 2-aminoethyl diphenylborinate-based fluorescent method identifies quercetin and luteolin metabolites as substrates of Organic anion transporting polypeptides (OATPs). Biochemical Pharmacology, 223, 116035.
  • Unsal, T., & Beltrán-Gracia, E. (2021). Rapid quantification of cellular flavonoid levels using quercetin and a fluorescent diphenylboric acid 2-amino ethyl ester probe. ResearchGate, [Link].

  • Lee, J. H., et al. (2013). Rapid Quantification of Cellular Flavonoid Levels using Quercetin and a Fluorescent Diphenylboric Acid 2-amino Ethyl Ester Probe. Food Science and Biotechnology, 22(1), 277-282.
  • Matteini, P., Goti, A., & Agati, G. (2011). Representation of diphenylborinic acid 2-aminoethyl ester (a) and rutin (b). ResearchGate, [Link].

  • De, S. (2020). How to detect flavonoids in brain tissues via fluorescence microscopy?. ResearchGate, [Link].

  • Barrios-Estrada, C., et al. (2018). Fluorescence microscopy images of flavonoid-modified surfaces stained with DPBA. ResearchGate, [Link].

  • Hossain, M. B., et al. (2021). TLC analysis using natural products reagent and polyethylene glycol... ResearchGate, [Link].

  • Konaté, K., et al. (2021). (a) Presence of flavonoids sprayed by Neu's reagent at UV 365 nm... ResearchGate, [Link].

  • Jamnik, P., et al. (2022).
  • HiMedia Laboratories. (n.d.). 2-Aminoethyl diphenylborinate. HiMedia, [Link].

  • EPFL. (n.d.). TLC Visualization Reagents. EPFL, [Link].

  • Li, Y., et al. (2022). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. MDPI, [Link].

  • Solution Pharmacy. (2018, April 26). Phytochemical Test for Flavonoid. YouTube, [Link].

  • Oszmiański, J., et al. (2014). Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry. ResearchGate, [Link].

Sources

Method

Application Notes and Protocols for Analyzing Glycyl Diphenylborinate Imaging Data

Introduction: Unveiling Peroxynitrite Dynamics with Glycyl Diphenylborinate Reactive Oxygen Species (ROS) are critical signaling molecules and mediators of oxidative stress in a plethora of physiological and pathological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Peroxynitrite Dynamics with Glycyl Diphenylborinate

Reactive Oxygen Species (ROS) are critical signaling molecules and mediators of oxidative stress in a plethora of physiological and pathological processes.[1] Among the diverse family of ROS, peroxynitrite (ONOO⁻) stands out for its potent oxidizing and nitrating capabilities, implicating it in a range of conditions including neurodegenerative diseases, inflammation, and cancer.[1] The transient nature and high reactivity of peroxynitrite make its direct detection and quantification within living systems a formidable challenge.

Glycyl diphenylborinate and similar diphenylboron-based fluorescent probes have emerged as powerful tools for the specific detection of peroxynitrite in live-cell imaging applications.[2] These probes are ingeniously designed with a boronate ester moiety that acts as a specific recognition site for peroxynitrite. The interaction with peroxynitrite leads to an oxidative cleavage of the boronate group, resulting in a conformational change that "turns on" a strong fluorescent signal. This turn-on mechanism provides a high signal-to-noise ratio, enabling sensitive and selective visualization of peroxynitrite dynamics in real-time.

These application notes provide a comprehensive guide for researchers utilizing glycyl diphenylborinate or analogous diphenylboron-based probes to image and quantify peroxynitrite levels in live cells. We will delve into the underlying principles of the probe's mechanism, provide detailed protocols for cell preparation and imaging, and present a robust bioinformatics workflow for the subsequent image analysis and data interpretation.

Mechanism of Action: The Chemistry of Peroxynitrite Detection

The efficacy of glycyl diphenylborinate as a peroxynitrite sensor is rooted in a specific chemical reaction. The probe, in its native state, is weakly fluorescent. The diphenylboron complex is functionalized with a reactive boronate ester group. Peroxynitrite, a potent nucleophile and oxidant, selectively attacks and cleaves this boronate ester. This cleavage event results in the formation of a highly fluorescent product, allowing for the direct visualization and quantification of peroxynitrite.

The specificity of this reaction is a key advantage, as the probe shows minimal reactivity with other ROS such as superoxide (•O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), ensuring that the detected fluorescence signal is a direct measure of peroxynitrite levels.[3]

cluster_0 Cellular Environment cluster_1 Probe Interaction Superoxide Superoxide Peroxynitrite Peroxynitrite Superoxide->Peroxynitrite Reaction Nitric_Oxide Nitric_Oxide Nitric_Oxide->Peroxynitrite Reaction Glycyl_Diphenylborinate_NonFluorescent Glycyl Diphenylborinate (Weakly Fluorescent) Peroxynitrite->Glycyl_Diphenylborinate_NonFluorescent Selectively Reacts With Fluorescent_Product Fluorescent Product Glycyl_Diphenylborinate_NonFluorescent->Fluorescent_Product Oxidative Cleavage

Caption: Mechanism of peroxynitrite detection.

Experimental Protocols

I. Cell Culture and Preparation

A critical prerequisite for successful imaging is a healthy and consistent cell culture. The following protocol is a general guideline and should be optimized for your specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Glass-bottom imaging dishes or plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

Protocol:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency at the time of imaging. This ensures a sufficient number of healthy, individual cells for analysis while avoiding artifacts from overcrowding.

  • Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂ for 24-48 hours, or until the desired confluency is reached.

  • Induction of Peroxynitrite (Optional): If the experiment involves inducing peroxynitrite formation, treat the cells with the desired stimulus (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for immune cells) for the appropriate duration before probe loading.[2] Include a vehicle-treated control group.

II. Probe Loading and Staining

Proper loading of the glycyl diphenylborinate probe is crucial for optimal signal and minimal cytotoxicity.

Materials:

  • Glycyl diphenylborinate stock solution (e.g., 10 mM in DMSO)

  • Serum-free cell culture medium or HBSS

  • Hoechst 33342 or DAPI solution (for nuclear counterstaining, optional)

Protocol:

  • Prepare Loading Solution: Dilute the glycyl diphenylborinate stock solution in serum-free medium or HBSS to a final working concentration (typically in the range of 5-20 µM). The optimal concentration should be determined empirically for each cell line to maximize signal and minimize toxicity.

  • Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum, which can interfere with probe loading.

  • Probe Incubation: Add the probe loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any excess, unbound probe.

  • Nuclear Counterstaining (Optional): If nuclear counterstaining is desired for cell segmentation, incubate the cells with a solution of Hoechst 33342 or DAPI according to the manufacturer's protocol (e.g., 1 µg/mL for 10-15 minutes).[4]

  • Final Wash and Imaging Media: Perform a final wash and replace the solution with a clear, phenol red-free imaging medium to reduce background fluorescence.

III. Fluorescence Microscopy and Image Acquisition

Consistent and optimized image acquisition is paramount for quantitative analysis.

Instrumentation:

  • An inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).

  • Appropriate filter sets for the glycyl diphenylborinate probe (excitation/emission spectra should be obtained from the manufacturer) and the nuclear counterstain (e.g., DAPI filter set).

  • Environmental chamber to maintain 37°C and 5% CO₂ for live-cell imaging.

Image Acquisition Parameters:

ParameterRecommended SettingRationale
Objective 20x or 40x air or oil immersionProvides a good balance between field of view and cellular resolution.
Excitation Wavelength Manufacturer's recommendationTo efficiently excite the fluorophore.
Emission Wavelength Manufacturer's recommendationTo capture the emitted fluorescence.
Exposure Time As low as possible to obtain a good signal-to-noise ratioMinimizes phototoxicity and photobleaching.
Laser Power/Light Intensity Minimal intensity required for a clear signalReduces phototoxicity.
Binning 1x1 or 2x21x1 for highest resolution, 2x2 to increase signal-to-noise at the expense of some resolution.
Image Format 12-bit or 16-bit TIFFPreserves the full dynamic range of the fluorescence signal for quantitative analysis.

Acquisition Protocol:

  • System Equilibration: Allow the microscope and environmental chamber to equilibrate to 37°C and 5% CO₂.

  • Focusing: Use brightfield or DIC to locate and focus on the cells.

  • Image Capture: Acquire images for both the glycyl diphenylborinate channel and the nuclear stain channel (if used). For each experimental condition, capture images from multiple random fields of view to ensure the data is representative.

  • Controls: Always image a negative control (cells without the probe) to assess autofluorescence and a positive control (cells treated with a known peroxynitrite generator) to validate the probe's response.

Bioinformatics Workflow for Image Analysis

The following workflow outlines the key steps for extracting quantitative data from your acquired images using open-source software such as ImageJ/Fiji or CellProfiler.

Image_Acquisition 1. Image Acquisition Preprocessing 2. Pre-processing Image_Acquisition->Preprocessing TIFF Images Segmentation 3. Segmentation Preprocessing->Segmentation Corrected Images Quantification 4. Fluorescence Quantification Segmentation->Quantification Regions of Interest (ROIs) Statistical_Analysis 5. Statistical Analysis & Interpretation Quantification->Statistical_Analysis Raw Data

Caption: Bioinformatics workflow for image analysis.

Step 1: Image Pre-processing

The goal of pre-processing is to correct for imaging artifacts and prepare the images for accurate segmentation and quantification.

  • Background Subtraction: This is a critical step to remove background fluorescence from the camera and the medium. In ImageJ/Fiji, the "Subtract Background" function with a rolling ball algorithm is commonly used. The rolling ball radius should be set to a value larger than the largest object of interest.

  • Flat-Field Correction: If there is uneven illumination across the field of view, a flat-field correction should be applied. This involves acquiring a "flat-field" image of a uniform fluorescent slide and using it to normalize the experimental images.

Step 2: Cell Segmentation

Segmentation is the process of identifying and delineating individual cells or subcellular regions of interest (ROIs).

  • Nuclear Segmentation: If a nuclear counterstain was used, the nucleus of each cell can be easily segmented based on its bright and well-defined signal. In ImageJ/Fiji, this can be achieved by applying a threshold to the nuclear channel to create a binary mask, followed by the "Watershed" algorithm to separate touching nuclei.

  • Cellular Segmentation: The nuclear mask can then be used as a "seed" to define the entire cell. The "Find Edges" and "Analyze Particles" functions can be used to expand the nuclear ROI to the cell boundary in the brightfield or glycyl diphenylborinate channel.

Step 3: Fluorescence Quantification

Once the ROIs are defined, the fluorescence intensity within each ROI can be measured.

Key Metrics to Measure:

MetricDescriptionHow to Measure in ImageJ/Fiji
Mean Gray Value The average fluorescence intensity within the ROI.Analyze > Set Measurements... > Mean gray value
Integrated Density The sum of the gray values of all pixels in the ROI.Analyze > Set Measurements... > Integrated density
Area The area of the ROI in pixels or calibrated units.Analyze > Set Measurements... > Area

Protocol in ImageJ/Fiji:

  • Open the pre-processed glycyl diphenylborinate image and the corresponding segmented ROI mask.

  • Use the ROI manager to apply the ROIs to the fluorescence image.

  • Select Analyze > Measure to obtain the quantitative data for each ROI.

  • Export the results to a spreadsheet for further analysis.

Step 4: Data Normalization and Statistical Analysis

Raw fluorescence intensity values can be influenced by variations in cell size and probe loading. Normalization helps to account for these variables.

  • Corrected Total Cell Fluorescence (CTCF): A commonly used normalization method is the calculation of CTCF: CTCF = Integrated Density - (Area of selected cell X Mean fluorescence of background readings)

  • Statistical Analysis: Once the data is quantified and normalized, statistical tests can be applied to determine the significance of the observed differences between experimental groups. Common tests include t-tests for comparing two groups or ANOVA for multiple group comparisons.

Data Interpretation and Troubleshooting

  • Increased Fluorescence: An increase in the mean fluorescence intensity or CTCF of the glycyl diphenylborinate signal in treated cells compared to control cells indicates an increase in intracellular peroxynitrite levels.

  • Phototoxicity: If cells show signs of stress or death during imaging (e.g., blebbing, rounding up), reduce the laser power and/or exposure time.

  • Weak Signal: If the signal is weak, consider increasing the probe concentration or incubation time, but be mindful of potential toxicity.

Conclusion

Glycyl diphenylborinate and related fluorescent probes offer a sensitive and specific method for visualizing and quantifying peroxynitrite in living cells. By following the detailed protocols and bioinformatics workflow outlined in these application notes, researchers can obtain reliable and reproducible data to elucidate the role of this critical reactive oxygen species in various biological processes and disease states. The integration of careful experimental design, optimized image acquisition, and robust data analysis will empower researchers to unlock new insights into the complex world of redox signaling.

References

  • Patsnap Synapse. (2025, May 27). How to quantify fluorescence intensity in cell images? Retrieved from [Link]

  • Ni, R., et al. (2024). The First N,O-Chelated Diphenylboron-Based Fluorescent Probe for Peroxynitrite and Its Bioimaging Applications. Biosensors, 14(11), 515. [Link]

  • Zhang, Y., et al. (2024). A Two-Photon Fluorescent Probe for the Visual Detection of Peroxynitrite in Living Cells and Zebrafish. Molecules, 29(15), 3429. [Link]

  • Burgstaller, J., et al. (2023). Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications. International Journal of Molecular Sciences, 24(16), 12821. [Link]

  • Ni, R., et al. (2024). The First N,O-Chelated Diphenylboron-Based Fluorescent Probe for Peroxynitrite and Its Bioimaging Applications. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2024). Fluorescent probes for sensing peroxynitrite: biological applications. Expert Opinion on Drug Discovery, 1-15. [Link]

  • Yin, C., et al. (2019). Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications. Coordination Chemistry Reviews, 381, 1-22. [Link]

  • Li, M., et al. (2023). A borate-based peroxynitrite fluorescent probe and its application in fluorescence imaging of living cells. Analytical Methods, 15(28), 3535-3540. [Link]

  • Kapuscinski, J. (1995). DAPI: a DNA-specific fluorescent probe. Biotechnic & Histochemistry, 70(5), 220-233. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to reduce background fluorescence in glycyl diphenylborinate staining.

Welcome, Researcher. This guide is designed to help you navigate and resolve one of the most common challenges in glycyl diphenylborinate (DPBA) staining: high background fluorescence.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researcher. This guide is designed to help you navigate and resolve one of the most common challenges in glycyl diphenylborinate (DPBA) staining: high background fluorescence. As your application science support, my goal is to provide you with not just protocols, but the underlying principles to empower you to optimize your experiments effectively.

Understanding the Challenge: The Signal and the Noise

Glycyl diphenylborinate, also known as diphenylboric acid-2-aminoethyl ester (DPBA), is a fluorescent probe widely used for the in situ localization of flavonoids, particularly flavonols like quercetin and kaempferol, in plant tissues.[1][2] The mechanism relies on DPBA binding to these flavonoids to form a fluorescent complex, which can then be visualized using fluorescence microscopy.[3][4]

However, the specific signal from the DPBA-flavonoid complex can often be obscured by non-specific background fluorescence. This "noise" can originate from two primary sources:

  • Tissue Autofluorescence: Plant tissues contain numerous endogenous molecules that fluoresce naturally, such as lignin, chlorophyll, and certain phenolic compounds.[5][6] This inherent fluorescence can be a significant source of background, especially when using excitation wavelengths in the UV to blue range.[7]

  • Non-Specific Staining: This can be caused by suboptimal staining conditions, leading to the probe binding to cellular components other than the target flavonoids, or inadequate washing steps that fail to remove unbound probe.

This guide provides a structured approach to systematically identify and mitigate these issues.

Troubleshooting Guide: From Problem to Solution

This section addresses common issues in a question-and-answer format, providing both the "how" and the "why" for each troubleshooting step.

Question 1: My entire sample is fluorescing, even my unstained control. What's causing this and how do I fix it?

Answer: This is a classic case of tissue autofluorescence. Plant cell walls (lignin), chloroplasts (chlorophyll), and various vascular tissue components are common culprits.[6][7] Aldehyde-based fixation (e.g., using formaldehyde or glutaraldehyde) can also induce fluorescence.[8][9] Identifying and reducing this inherent background is the first critical step.

Workflow for Diagnosing and Reducing Autofluorescence

cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Pre-Staining Mitigation cluster_2 Phase 3: Staining & Post-Staining A Prepare Stained and Unstained Samples B Image Unstained Control A->B C High Background Detected? B->C D Implement Pre-treatment Protocol (e.g., NaBH₄ or Photobleaching) C->D Yes F Proceed with Optimized DPBA Staining Protocol C->F No D->F E Optimize Fixation (e.g., use non-aldehyde fixative) E->F G Consider Post-Staining Quench (e.g., Sudan Black B) F->G H Image and Analyze G->H

Caption: A workflow for troubleshooting autofluorescence in DPBA staining.

Recommended Solutions:
  • Chemical Reduction with Sodium Borohydride (NaBH₄): Aldehyde fixatives can create fluorescent Schiff bases. NaBH₄ is a reducing agent that converts these aldehyde groups into non-fluorescent alcohol groups.[7][10] This is a highly effective pre-treatment step.

  • Photobleaching: Before staining, intentionally expose your sample to the excitation light source for an extended period.[11] This can selectively destroy the endogenous fluorophores responsible for autofluorescence. While effective, it can be time-consuming and risks damaging the sample if not done carefully.[10][11]

  • Optimize Fixation: If possible, consider switching to a non-aldehyde fixative like ice-cold methanol or ethanol, which tend to induce less autofluorescence.[7] Keep fixation times to the minimum necessary to preserve tissue structure.

Question 2: My background is still high after addressing autofluorescence. How can I optimize my staining protocol?

Answer: If autofluorescence has been minimized, the remaining background is likely due to non-specific binding of the DPBA probe or insufficient washing. Optimizing probe concentration, incubation time, and wash steps is key to improving the signal-to-noise ratio.[12]

Table 1: Key Parameters for DPBA Staining Optimization
ParameterStandard ProtocolOptimization Strategy & Rationale
DPBA Concentration 0.25% - 0.5% (w/v)Titrate the concentration. Start with a lower concentration (e.g., 0.1%) and increase incrementally. Too high a concentration can lead to aggregation and non-specific binding.
Incubation Time 5 - 20 minutesReduce incubation time. Shorter times (e.g., 2-5 minutes) may be sufficient for the probe to bind to high-affinity targets while minimizing low-affinity, non-specific interactions.[2]
Washing Steps 3x washes with bufferIncrease the number and duration of washes. [12] Add an extra 1-2 washes and increase the duration of each wash to more effectively remove unbound probe.
Wash Buffer Distilled Water or PBSAdd a mild detergent. Incorporating a low concentration of Tween 20 (e.g., 0.05%) in the wash buffer can help disrupt weak, non-specific binding.
Question 3: Is there anything I can do after staining to reduce background?

Answer: Yes, post-staining quenching agents can be used to non-selectively reduce fluorescence. These should be used as a final step when other optimization methods are insufficient, as they can sometimes reduce your specific signal as well.[10]

  • Sudan Black B (SBB): This is a lipophilic dye that can quench autofluorescence, particularly from lipofuscin.[10][13] It is typically applied as a 0.1% solution in 70% ethanol after the final wash step.

  • Commercial Quenching Reagents: Several commercial kits are available that are specifically designed to reduce autofluorescence from various sources with minimal impact on the specific signal.[9][13][14] These often provide a more reliable and reproducible solution than traditional dyes.

Detailed Experimental Protocols

Protocol 1: Optimized DPBA Staining with NaBH₄ Pre-treatment

This protocol incorporates a pre-treatment step to reduce aldehyde-induced autofluorescence.

  • Sample Preparation: Fix plant tissue (e.g., Arabidopsis root tips) as required by your experimental design. If using an aldehyde fixative, proceed to the next step.

  • Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate through a graded ethanol series to distilled water.[10]

  • Autofluorescence Quenching (Pre-treatment):

    • Prepare a fresh 0.1% (w/v) solution of Sodium Borohydride (NaBH₄) in PBS.

    • Incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature.

    • Wash thoroughly 3 times with PBS or distilled water.

  • DPBA Staining:

    • Prepare a 0.25% (w/v) DPBA staining solution. (See FAQs for recipe).

    • Completely immerse the samples in the DPBA solution for 5 minutes at room temperature, protected from light.[2]

  • Washing:

    • Carefully remove the DPBA solution.

    • Wash the samples 3-4 times with distilled water, 2-3 minutes per wash, with gentle agitation.[2]

  • Mounting & Imaging:

    • Mount the sample in an appropriate mounting medium.

    • Image immediately using a confocal microscope. Use excitation around 470 nm and collect emission at 500-550 nm for DPBA-kaempferol (green) and 580-620 nm for DPBA-quercetin (yellow/orange).[2]

Diagram: DPBA Staining Mechanism & Interference

cluster_0 Staining Process cluster_1 Sources of Background Noise DPBA DPBA Probe Complex Fluorescent DPBA-Flavonoid Complex DPBA->Complex Binds Flavonoid Target Flavonoid (e.g., Quercetin) Flavonoid->Complex Signal Specific Signal Complex->Signal Autofluorescence Tissue Autofluorescence (Lignin, Chlorophyll) Noise Background Noise Autofluorescence->Noise NonSpecific Non-Specific Binding NonSpecific->Noise

Caption: Interaction of DPBA with target flavonoids and sources of background noise.

Frequently Asked Questions (FAQs)

Q: How should I prepare and store my DPBA solution? A: A common stock solution is 0.25% or 0.5% (w/v) DPBA in a suitable solvent like DMSO or ethanol. This stock can be stored at -20°C. The working solution is often prepared by diluting the stock in a buffer, sometimes containing sucrose or a mild detergent.[15] Always protect DPBA solutions from light.

Q: What are the essential controls for a DPBA staining experiment? A: You should always include two key controls:

  • Unstained Control: A sample that goes through the entire process (fixation, washing) but is never exposed to the DPBA probe. This is crucial for assessing the baseline level of tissue autofluorescence.[14]

  • Genetic Control: If available, use a mutant line known to be deficient in flavonoid biosynthesis (e.g., Arabidopsis tt mutants).[15] This provides the best confirmation that the signal you are detecting is specific to flavonoids.

Q: Can I use DPBA staining on non-plant samples? A: Yes, DPBA has been used to detect and quantify flavonoids in mammalian cells, often in studies related to flavonoid uptake and bioavailability.[3][4] The principles of reducing background (e.g., autofluorescence from sources like NADH or lipofuscin) and optimizing the staining protocol still apply.[7]

Q: My signal is very weak even with low background. What should I do? A: If the background is low but the signal is weak, the issue might be with the target itself or the imaging settings.

  • Antibody/Probe Concentration: While high concentrations cause background, a concentration that is too low will result in a weak signal. Ensure your titration experiments cover a reasonable range.

  • Target Abundance: Confirm that the target flavonoid is expected to be present in your specific tissue and developmental stage.

  • Imaging Parameters: Increase the laser power or detector gain on your microscope. However, be aware that this will also amplify any residual background noise. Consider using signal amplification techniques if direct fluorescence is insufficient.[14]

References

  • Title: Optical Clearing of Plant Tissues for Fluorescence Imaging Source: PubMed URL: [Link]

  • Title: Vital Autofluorescence: Application to the Study of Plant Living Cells Source: SciSpace URL: [Link]

  • Title: Direct fluorescence imaging of lignocellulosic and suberized cell walls in roots and stems Source: AoB PLANTS | Oxford Academic URL: [Link]

  • Title: Autofluorescence in Plants Source: PMC | NIH URL: [Link]

  • Title: Natural autofluorescence delivers stunning plant images Source: Wiley Analytical Science URL: [Link]

  • Title: A Protocol for Flavonols, Kaempferol and Quercetin, Staining in Plant Root Tips Source: PubMed URL: [Link]

  • Title: A Protocol for Flavonols, Kaempferol and Quercetin, Staining in Plant Root Tips Source: PMC | NIH URL: [Link]

  • Title: How to Reduce Autofluorescence Source: SouthernBiotech URL: [Link]

  • Title: Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry Source: NIH URL: [Link]

  • Title: Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy Source: NIH URL: [Link]

  • Title: Can I reduce the background stain? Source: ResearchGate URL: [Link]

  • Title: Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells Source: ResearchGate URL: [Link]

  • Title: Rapid quantification of cellular flavonoid levels using quercetin and a fluorescent diphenylboric acid 2-amino ethyl ester probe Source: ResearchGate URL: [Link]

  • Title: Protocol for antibody optimization and panel design in high-dimensional multiplexed immunofluorescence imaging Source: PMC | PubMed Central URL: [Link]

  • Title: Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. Source: FOLIA URL: [Link]

  • Title: Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells Source: MDPI URL: [Link]

  • Title: Flavonoid staining in root tips. Flavonoids in intact root tips were... Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Signal Integrity with Diphenylborinate Compounds

A Note on Nomenclature: While the query specified "glycyl diphenylborinate," this compound is not widely documented in scientific literature. It is highly probable that the intended compound is 2-Aminoethyl diphenylborin...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: While the query specified "glycyl diphenylborinate," this compound is not widely documented in scientific literature. It is highly probable that the intended compound is 2-Aminoethyl diphenylborinate (2-APB) , a structurally similar and extensively studied modulator of intracellular signaling. This guide will focus on 2-APB, with the understanding that the principles of troubleshooting weak or no signal will be broadly applicable to other diphenylborinate-based probes.

Introduction to 2-Aminoethyl Diphenylborinate (2-APB)

2-Aminoethyl diphenylborinate (2-APB) is a membrane-permeable compound widely utilized in cell biology and pharmacology research.[1][2] It is best known as a modulator of store-operated calcium entry (SOCE), a crucial mechanism for replenishing intracellular calcium stores and mediating a variety of cellular processes.[3][4][5] The intricate function of 2-APB is dose-dependent, acting as a potentiator of SOCE at low concentrations (≤10 µM) and an inhibitor at higher concentrations (≥30 µM).[3][5] This bimodal activity, along with its effects on other targets like IP3 receptors and TRP channels, makes precise experimental control paramount.[1][3][5]

This guide is designed to serve as a primary resource for researchers encountering issues of weak or no signal during experiments involving 2-APB. As Senior Application Scientists, we have compiled field-proven insights and evidence-based protocols to help you diagnose and resolve these common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 2-APB?

A1: 2-APB's most well-characterized role is the modulation of store-operated calcium entry (SOCE).[3][4] SOCE is a process triggered by the depletion of calcium from the endoplasmic reticulum (ER), which then activates STIM proteins in the ER membrane. These STIM proteins translocate to the plasma membrane to interact with and open Orai channels, allowing for the influx of extracellular calcium.[3][5] 2-APB can both enhance or block this process depending on its concentration, and has also been shown to inhibit IP3 receptors, further impacting intracellular calcium dynamics.[3][5]

Q2: How should I prepare and store 2-APB solutions?

A2: 2-APB is typically supplied as a powder and should be stored at -20°C.[1] For experimental use, prepare a concentrated stock solution (e.g., 10-100 mM) in a high-quality, anhydrous solvent such as DMSO or ethanol. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C, protected from light and moisture.[6] When preparing working solutions, dilute the stock solution in your aqueous experimental buffer immediately before use.

Q3: What are the optimal excitation and emission wavelengths for detecting signals in experiments with 2-APB?

A3: 2-APB itself is not a fluorescent probe. It is a modulator of cellular processes, most commonly calcium signaling. Therefore, the signal you are detecting comes from a fluorescent indicator dye used in conjunction with 2-APB, such as a calcium indicator (e.g., Fura-2, Fluo-4, or genetically encoded indicators like GCaMP).[7][8][9] The excitation and emission wavelengths will be specific to the chosen indicator dye. Always consult the manufacturer's specifications for your fluorescent probe to determine the optimal settings for your microscope or plate reader.

Q4: Can 2-APB be used in live-cell imaging?

A4: Yes, 2-APB is membrane-permeable and widely used in live-cell imaging experiments to study dynamic processes like calcium signaling in real-time.[7][10][11]

Troubleshooting Guide: Weak or No Signal

A weak or absent signal in experiments involving 2-APB can be frustrating. The following guide provides a systematic approach to identifying and resolving the root cause of the issue.

Problem Area 1: Reagent and Preparation

Q: I've added 2-APB to my cells, but I'm not observing the expected change in my fluorescent signal. Could the compound itself be the problem?

A: Yes, issues with the 2-APB solution are a common culprit. Here’s how to troubleshoot:

  • Causality: The chemical integrity and concentration of your 2-APB solution are critical. Degradation or inaccurate concentration can lead to a complete loss of effect or an unintended bimodal response (e.g., potentiation instead of inhibition).

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of 2-APB from the powder. If you suspect your solvent (DMSO/ethanol) has absorbed water, use a fresh, unopened bottle.

    • Confirm Working Concentration: Double-check your dilution calculations. Given 2-APB's bimodal nature, an error in dilution could shift its effect from inhibitory to potentiating, or vice-versa, leading to confusing results.[3]

    • Perform a Concentration-Response Curve: If the issue persists, run a concentration-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. This is a crucial step for validating a new batch of 2-APB or when establishing a new experimental model.

Parameter Recommendation Rationale
Stock Solvent Anhydrous DMSO or EthanolPrevents hydrolysis of 2-APB.
Stock Storage -20°C, protected from light, in small aliquotsMinimizes degradation from freeze-thaw cycles and light exposure.[1]
Working Solution Prepare fresh for each experimentEnsures accurate final concentration and avoids degradation in aqueous buffer.
Problem Area 2: Experimental Protocol and Conditions

Q: My reagents seem fine, but I'm still getting a weak or no signal. What in my protocol could be wrong?

A: The experimental design, particularly the timing and composition of your buffers, can significantly impact signal detection.

  • Causality: The kinetics of cellular responses to 2-APB and the chemical environment of the experiment are critical. Inadequate incubation times, interfering buffer components, or suboptimal detection methods can all lead to signal loss.

  • Troubleshooting Steps:

    • Optimize Incubation Time: The time required for 2-APB to exert its effect can vary between cell types. Perform a time-course experiment to identify the optimal pre-incubation time before initiating your measurement.

    • Evaluate Your Buffer Composition: Certain buffer components can interact with reagents used for signal detection. For example, some organic buffers can interfere with reactive oxygen species (ROS) assays.[12] Ensure your buffer is compatible with your entire experimental system.

    • Check Your Positive and Negative Controls:

      • Positive Control: Use a known agonist for your system (e.g., thapsigargin to induce store depletion for SOCE studies) to confirm that the cells are responsive and your detection system is working correctly.[3][5]

      • Negative Control: A vehicle control (e.g., buffer with the same concentration of DMSO used for the 2-APB solution) is essential to ensure that the solvent itself is not causing an effect.

    • Review Detector Settings: For fluorescence-based assays, ensure that your microscope or plate reader settings (e.g., excitation/emission wavelengths, gain, exposure time) are optimized for your specific fluorophore.[13][14]

Problem Area 3: Cell Health and Viability

Q: Could the state of my cells be the reason for the weak signal?

A: Absolutely. Healthy, responsive cells are the foundation of a successful experiment.

  • Causality: Stressed or unhealthy cells will not exhibit robust physiological responses. Factors like passage number, confluency, and overall viability can drastically alter their signaling capacity.

  • Troubleshooting Steps:

    • Assess Cell Viability: Use a viability stain (e.g., Trypan Blue or a live/dead fluorescence assay) to confirm that your cell population is healthy (>95% viability) before starting the experiment.

    • Control for Confluency: Cell confluency can impact signaling. Highly confluent cells may exhibit contact inhibition, while very sparse cultures may not provide a strong enough signal. Standardize the seeding density and confluency for all experiments.

    • Use Low Passage Number Cells: Cells at high passage numbers can undergo phenotypic changes, including alterations in receptor and channel expression. Use cells within a consistent and low passage number range.

    • Ensure Expression of Target Receptors/Channels: The effect of 2-APB is dependent on the presence and functional state of its targets (e.g., Orai, STIM, IP3R). If you are working with a new cell line, you may need to confirm the expression of these key components via methods like qPCR or Western blotting.

Visualized Workflows and Mechanisms

Mechanism of Store-Operated Calcium Entry (SOCE) and 2-APB Intervention

The following diagram illustrates the SOCE pathway and the key points where 2-APB exerts its modulatory effects.

SOCE_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane ER_Store Ca²⁺ Store STIM1_inactive STIM1 (Inactive) ER_Store->STIM1_inactive Depletion STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active Conformational Change Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed Coupling IP3R IP3 Receptor IP3R->ER_Store Ca²⁺ Release Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Ca_Cytosol Cytosolic Ca²⁺ ↑ Orai1_open->Ca_Cytosol PLC PLC IP3 IP3 PLC->IP3 Receptor GPCR/RTK Receptor->PLC Extracellular Extracellular Ca²⁺ Extracellular->Orai1_open Ca²⁺ Influx Agonist Agonist Agonist->Receptor IP3->IP3R APBinhibit 2-APB (High Conc.) Inhibits APBinhibit->IP3R Blocks APBinhibit->Orai1_open Blocks APbmodulate 2-APB (Low Conc.) Potentiates APbmodulate->Orai1_open Enhances

Caption: Mechanism of SOCE and modulation by 2-APB.

Troubleshooting Workflow for Weak or No Signal

This flowchart provides a logical sequence of steps to diagnose the source of signal issues.

Troubleshooting_Workflow start Start: Weak or No Signal check_controls Are Positive/Negative Controls Working? start->check_controls check_protocol Problem Area 2: Protocol & Conditions check_controls->check_protocol Yes check_cells Problem Area 3: Cell Health & Viability check_controls->check_cells No check_reagent Problem Area 1: Reagent & Preparation solution_found Problem Resolved check_reagent->solution_found check_protocol->check_reagent check_cells->check_protocol

Caption: Systematic troubleshooting workflow.

Key Experimental Protocol: Measuring SOCE Inhibition by 2-APB

This protocol provides a generalized workflow for assessing the inhibitory effect of high-concentration 2-APB on SOCE in adherent cells using a fluorescent calcium indicator.

Materials:

  • Adherent cells cultured on glass-bottom imaging dishes.

  • Fluorescent calcium indicator (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • HEPES-buffered saline (HBS): Ca²⁺-free and Ca²⁺-containing (e.g., 2 mM CaCl₂).

  • Thapsigargin (SERCA inhibitor).

  • 2-Aminoethyl diphenylborinate (2-APB).

  • Ionophore (e.g., Ionomycin) for maximal fluorescence control (Fmax).

  • EGTA for minimal fluorescence control (Fmin).

Procedure:

  • Cell Preparation:

    • Seed cells on imaging dishes to achieve 70-80% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) with Pluronic F-127 (e.g., 0.02%) in serum-free medium or HBS.

    • Wash cells once with HBS.

    • Incubate cells with the loading solution for 30-45 minutes at 37°C.

    • Wash cells twice with HBS to remove excess dye and allow for de-esterification for 15-20 minutes.

  • Baseline Measurement:

    • Mount the dish on a fluorescence microscope equipped for live-cell imaging.

    • Perfuse the cells with Ca²⁺-free HBS.

    • Record baseline fluorescence (F₀) for 2-5 minutes.

  • ER Store Depletion:

    • Add thapsigargin (e.g., 1-2 µM) to the Ca²⁺-free HBS to passively deplete ER calcium stores. A transient increase in cytosolic calcium should be observed as calcium leaks from the ER.

    • Continue recording until the signal returns to baseline.

  • 2-APB Application:

    • Pre-incubate the cells with 2-APB at an inhibitory concentration (e.g., 50-100 µM) in Ca²⁺-free HBS for 5-10 minutes. This is the "Test" condition.

    • For the "Control" condition, pre-incubate with vehicle (DMSO) only.

  • Induction of SOCE:

    • Switch the perfusion buffer to HBS containing 2 mM CaCl₂ (while maintaining the presence of 2-APB or vehicle).

    • Record the fluorescence signal. A robust and sustained increase in fluorescence in the control condition indicates SOCE. A significantly blunted or absent rise in the 2-APB condition demonstrates inhibition.

  • Data Normalization and Analysis:

    • At the end of the experiment, obtain Fmax by adding a calcium ionophore like Ionomycin, and Fmin by adding a calcium chelator like EGTA.

    • The change in fluorescence is typically reported as a ratio (F/F₀) or as a normalized change (ΔF/F₀ = (F - F₀) / F₀).[7]

References

  • A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo. National Institutes of Health (NIH).
  • Precision calcium imaging of dense neural populations via a cell body-targeted calcium indicator. PubMed Central.
  • A comparison of neuronal population dynamics measured with calcium imaging and electrophysiology. PLOS Computational Biology.
  • Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. MDPI.
  • 2-Aminoethyl diphenylborinate 97 524-95-8. Sigma-Aldrich.
  • Western Blot Troubleshooting: Weak/No Signal & Other. Proteintech Group.
  • Western Blot Troubleshoot: Faint Bands or Weak Signal. Bio-Rad Antibodies.
  • Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. PubMed.
  • Detection and Analysis of Reactive Oxygen Species (ROS): Buffer Components Are Not Bystanders. ChemRxiv.
  • Calcium imaging: a technique to monitor calcium dynamics in biological systems. PubMed Central.
  • Calcium imaging: Unraveling the neurobiological mechanisms of depression across cellular and circuit dimensions. PubMed.
  • Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. ResearchGate.
  • 2-Aminoethyl diphenylborinate. Chem-Impex.
  • 2-Aminoethyl Diphenylborinate. Tokyo Chemical Industry (India) Pvt. Ltd..
  • 2-Aminoethyl diphenylborinate. Sigma-Aldrich.
  • 2-Aminoethyl diphenylborinate 97 524-95-8. Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Optimizing Glycyl Diphenylborinate for Cellular Staining

Welcome to the technical support center for glycyl diphenylborinate, a fluorescent probe for the detection of intracellular flavonoids. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for glycyl diphenylborinate, a fluorescent probe for the detection of intracellular flavonoids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for successful cell staining experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible results.

Understanding the Staining Mechanism

Glycyl diphenylborinate, more commonly known as diphenylboric acid 2-aminoethyl ester (DPBA), is a fluorescent probe that specifically binds to certain flavonoid compounds. The mechanism of action involves the formation of a fluorescent complex between DPBA and flavonoids, which can then be visualized using fluorescence microscopy or quantified by flow cytometry.[1] This interaction leads to a significant enhancement of the fluorescence signal, allowing for the detection and localization of flavonoids within cells.[2] The specificity of DPBA has been demonstrated in studies where mutant cells incapable of producing flavonoids show no fluorescence signal upon DPBA treatment.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the use of glycyl diphenylborinate for cell staining.

Q1: What is the optimal concentration of glycyl diphenylborinate for cell staining?

The optimal concentration of glycyl diphenylborinate can vary depending on the cell type and the specific flavonoid being investigated. A common starting concentration for staining mammalian cells, such as neuroblastoma cells, is 0.5% (wt/v) in ethanol, applied for 10 minutes.[2] However, it is crucial to perform a concentration titration to determine the ideal concentration for your specific experimental conditions, balancing signal intensity with potential background and cytotoxicity.

Q2: I am not seeing any signal after staining. What could be the problem?

Several factors can lead to a lack of signal in your staining experiment. Consider the following troubleshooting steps:

  • Flavonoid Uptake: Ensure that the cells have taken up the flavonoid of interest. The uptake efficiency can vary between different flavonoids and cell types.[2] Consider performing a time-course experiment to determine the optimal incubation time for flavonoid uptake.

  • DPBA Concentration: The concentration of your DPBA solution may be too low. Prepare a fresh solution and consider increasing the concentration in your titration experiment.

  • Incorrect Filter Sets: Verify that you are using the appropriate excitation and emission filters for the DPBA-flavonoid complex. For example, for the quercetin-DPBA complex, an excitation of approximately 470 nm and emission detection around 525 nm is suitable.[2]

  • Cell Health: Ensure that the cells are healthy and viable before and during the experiment. Poor cell health can affect flavonoid uptake and retention.

  • Fixation and Permeabilization: If you are staining fixed cells, the fixation method may be masking the target. See Q4 for more details on optimizing fixation.

Q3: My images have high background fluorescence. How can I reduce it?

High background can obscure your signal and make image analysis difficult. Here are some strategies to minimize background:

  • Optimize DPBA Concentration: Excessive DPBA concentration is a common cause of high background. Perform a titration to find the lowest concentration that still provides a good signal-to-noise ratio.

  • Washing Steps: Increase the number and duration of washing steps after DPBA incubation to remove unbound probe. Use a gentle washing buffer like phosphate-buffered saline (PBS).

  • Autofluorescence: Some cell types exhibit high intrinsic autofluorescence. Include an unstained control (cells treated with vehicle only) to assess the level of autofluorescence. If autofluorescence is a problem, consider using a fluorophore with a longer wavelength or employing spectral unmixing techniques if your imaging system supports it.

  • Blocking: For fixed and permeabilized cells, using a blocking solution (e.g., 1-5% BSA in PBS) before staining can help reduce non-specific binding of the probe.[4]

Q4: What is the best fixation method for glycyl diphenylborinate staining?

The choice of fixation method can significantly impact the quality of your staining. Both paraformaldehyde (PFA) and methanol can be used, but they have different mechanisms of action.

  • Paraformaldehyde (PFA): PFA is a cross-linking fixative that preserves cellular morphology well.[5][6] A typical starting point is 4% PFA in PBS for 15-30 minutes at room temperature.[7] However, over-fixation with PFA can sometimes mask epitopes, potentially reducing the signal.

  • Methanol: Methanol is a precipitating fixative that can also permeabilize the cells.[5][6] It is often used for short periods (e.g., 10 minutes at -20°C). However, methanol can alter cellular and organelle morphology more than PFA.[7][8]

It is recommended to empirically test both fixation methods to determine which provides the best results for your specific antibody and cell type.

Q5: Is glycyl diphenylborinate toxic to cells?

Any exogenous compound has the potential to be cytotoxic at high concentrations or with prolonged exposure. While there is limited specific data on the cytotoxicity of glycyl diphenylborinate on common cell lines like HeLa, HEK293, or Jurkat, it is always good practice to assess cell viability after staining, especially for live-cell imaging experiments. Standard cytotoxicity assays, such as MTT or trypan blue exclusion, can be used to evaluate the impact of DPBA on your cells.

Q6: How does pH affect glycyl diphenylborinate staining?

The fluorescence of many probes can be pH-sensitive, and DPBA is no exception. Changes in pH can alter the ionization state of the fluorophore and the target molecule, which can affect binding and fluorescence intensity.[9] While specific studies on the optimal pH for intracellular DPBA staining are limited, it is important to maintain a physiological pH in your buffers during the staining and imaging process to ensure consistent and reliable results.

Q7: Can I use glycyl diphenylborinate for live-cell imaging?

Yes, glycyl diphenylborinate can be used for live-cell imaging. However, it is important to be mindful of phototoxicity and photobleaching.[10][11][12][13] To minimize these effects:

  • Use the lowest possible excitation light intensity that provides an adequate signal.

  • Minimize the duration of light exposure by using short exposure times and time-lapse intervals.

  • Consider using an anti-fade reagent in your imaging medium if compatible with live cells.

Q8: Can I use glycyl diphenylborinate with other fluorescent stains?

Yes, glycyl diphenylborinate can be used in multiplexing experiments with other fluorescent probes. For example, it has been successfully used in combination with DAPI for nuclear staining, FM4-64 for membrane staining, and MitoTracker Red for mitochondrial staining.[14] When combining stains, it is crucial to check for spectral overlap between the different fluorophores to avoid bleed-through. Use a spectra viewer tool to assess the compatibility of your chosen dyes.

Experimental Protocols

Optimizing Glycyl Diphenylborinate Concentration

This protocol provides a framework for determining the optimal DPBA concentration for your specific cell line and experimental setup.

Workflow for DPBA Concentration Optimization

G cluster_0 Preparation cluster_1 Treatment & Staining cluster_2 Imaging & Analysis cluster_3 Determination prep_cells Seed cells and allow to adhere treat_cells Treat cells with flavonoid (include vehicle control) prep_cells->treat_cells Incubate prep_flavonoid Prepare flavonoid stock solution prep_flavonoid->treat_cells prep_dpba Prepare DPBA stock solution (e.g., 1% in ethanol) stain_cells Stain with a range of DPBA concentrations (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0%) prep_dpba->stain_cells treat_cells->stain_cells Incubate image_cells Acquire images using consistent settings stain_cells->image_cells Wash analyze_images Quantify fluorescence intensity and signal-to-noise ratio image_cells->analyze_images determine_optimal Select concentration with best signal-to-noise ratio analyze_images->determine_optimal

Caption: Workflow for optimizing DPBA concentration.

Step-by-Step Protocol:

  • Cell Preparation: Seed your cells of interest onto a suitable imaging plate or coverslips and allow them to adhere and reach the desired confluency.

  • Flavonoid Treatment: Treat the cells with the desired concentration of the flavonoid of interest for the optimized duration. Include a vehicle-only control.

  • DPBA Staining:

    • Prepare a series of DPBA dilutions from your stock solution (e.g., 0.1%, 0.25%, 0.5%, 0.75%, and 1.0% in ethanol).

    • Remove the cell culture medium and wash the cells once with PBS.

    • Add the different concentrations of the DPBA staining solution to the cells and incubate for 10 minutes at room temperature, protected from light.[2]

  • Washing: Remove the DPBA solution and wash the cells three times with PBS.

  • Imaging: Mount the coverslips or image the plate using a fluorescence microscope with the appropriate filter sets. Ensure that the imaging settings (e.g., exposure time, laser power) are kept consistent across all conditions.

  • Analysis:

    • Quantify the mean fluorescence intensity of the cells for each DPBA concentration.

    • Measure the background fluorescence in an area without cells.

    • Calculate the signal-to-noise ratio (Mean cell fluorescence / Mean background fluorescence).

Data Summary Table:

DPBA Concentration (% wt/v)Mean Cell Fluorescence (a.u.)Mean Background Fluorescence (a.u.)Signal-to-Noise Ratio
0.1
0.25
0.5
0.75
1.0

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during glycyl diphenylborinate staining.

Troubleshooting Workflow

G cluster_no_signal No/Weak Signal Troubleshooting cluster_high_background High Background Troubleshooting start Staining Problem? no_signal No or Weak Signal? start->no_signal high_background High Background? start->high_background no_signal->high_background No check_flavonoid Verify flavonoid uptake no_signal->check_flavonoid Yes optimize_dpba Titrate down DPBA concentration high_background->optimize_dpba Yes check_dpba Check DPBA concentration & freshness check_flavonoid->check_dpba check_filters Confirm correct filter sets check_dpba->check_filters check_fixation Optimize fixation method check_filters->check_fixation increase_washes Increase washing steps optimize_dpba->increase_washes check_autofluorescence Assess autofluorescence increase_washes->check_autofluorescence use_blocking Use blocking buffer check_autofluorescence->use_blocking

Caption: Troubleshooting decision tree for DPBA staining.

References
  • Buer, C. S., & Muday, G. K. (2004). The transparent testa4 mutation prevents flavonoid synthesis and alters auxin transport and the response of Arabidopsis roots to gravity and light. The Plant Cell, 16(5), 1191–1205.
  • De, R., Jo, K. W., & Kim, K. T. (2022). Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells. International Journal of Molecular Sciences, 23(9), 5038.
  • Goretzko, J., Bittner, Z., & Behnen, M. (2021). The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps. Histochemistry and Cell Biology, 156(4), 337–351.
  • Boster Biological Technology. (n.d.). IHC Troubleshooting Guide | Common Issues & Fixes. Retrieved from [Link]

  • Andor. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Retrieved from [Link]

  • Goretzko, J., Bittner, Z., & Behnen, M. (2021). The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps. Histochemistry and Cell Biology, 156(4), 337-351.
  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • Van De Walle, D., Van den Eeckhout, E., & Van Camp, J. (2016). Flow Cytometric Method for the Detection of Flavonoids in Cell Lines. Journal of Biomolecular Screening, 21(9), 956–964.
  • Reddit. (2018). Difference between Methanol and PFA fixing? Retrieved from [Link]

  • Boster Biological Technology. (n.d.). IHC Troubleshooting Guide | Common Issues & Fixes. Retrieved from [Link]

  • Rieger, B., Chakrova, N., Soler Canton, A., Danelon, C., & Stallinga, S. (n.d.). Photobleaching and phototoxicity is a major problem in fluorescence microscopy, in particular for live cell imaging. These issue. Retrieved from [Link]

  • Sino Biological. (n.d.). How to solve the high background staining? Retrieved from [Link]

  • Chen, Y., Yu, T., & Wong, B. J. (2024). Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy.
  • Williams, H. D., Luf, A. C., & Williams, R. S. B. (2019). A Method for Visualizing Fluorescence of Flavonoid Therapeutics in Vivo in the Model Eukaryote Dictyostelium Discoideum. Methods and Protocols, 2(3), 64.
  • Icha, J., Weber, M., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700034.
  • Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. Retrieved from [Link]

  • Buer, C. S., Imin, N., & Djordjevic, M. A. (2007). Flavonoids Are Differentially Taken Up and Transported Long Distances in Arabidopsis. Plant Physiology, 145(2), 478–490.
  • ResearchGate. (n.d.). Effect of pH on the fluorescence emission spectra. Retrieved from [Link]

  • Williams, H. D., Luf, A. C., & Williams, R. S. B. (2019). A method for visualizing fluorescence of flavonoid therapeutics in vivo in the model eukaryote Dictyostelium discoideum. Methods and protocols, 2(3), 64.
  • ResearchGate. (n.d.). A Impact of the buffer and pH on the fluorescence intensity of DNA-AgNCs. B Impact of Apt76:Ag. Retrieved from [Link]

  • Pokharel, S. M., & Andrianifahanana, M. (2021). Optimization of the Blocking and Signal Preservation Protocol in High-Parameter Flow Cytometry. Current Protocols, 1(9), e246.
  • Nguyen, N. H. (2020). A Protocol for Flavonols, Kaempferol and Quercetin, Staining in Plant Root Tips. Bio-protocol, 10(19), e3781.
  • Agati, G., & Tattini, M. (2010). In vivo assay to monitor flavonoid uptake across plant cell membranes. Plant Signaling & Behavior, 5(1), 69–72.
  • BPS Bioscience. (2024, November 20). HeLa, CHO, HEK293T, Jurkat and More: Cell Lines from BPS Bioscience for Your Research. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Retrieved from [Link]

  • Fteita, D., Luther, J., & Carlson, R. P. (2024). Combined pH ratiometry and fluorescence lectin-binding analysis (pH-FLBA) for microscopy-based analyses of biofilm pH and matrix carbohydrates. Applied and Environmental Microbiology, 90(1), e02007-23.
  • Kiepas, A., & Brown, C. M. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4), jcs242834.
  • Kawski, A., Kukliński, B., & Bojarski, P. (2007). Influence of Prototropic Reactions on the Absorption and Fluorescence Spectra of Methyl p-dimethylaminobenzoate and Its Two Ortho Derivatives.
  • Silva-Navas, J., Moreno-Risueno, M. A., Manzano, C., Téllez-Robledo, B., Navarro-Neila, S., Carrasco, V., ... & Del Pozo, J. C. (2016). Flavonols Mediate Root Phototropism and Growth through Regulation of Proliferation-to-Differentiation Transition. The Plant Cell, 28(7), 1773–1789.
  • Krutzik, P. O., & Nolan, G. P. (2006). Optimization and Standardization of Fluorescent Cell Barcoding for Multiplexed Flow Cytometric Phenotyping. Cytometry Part A, 69(7), 654–663.
  • Spencer, J. P. E. (2008). The interactions of flavonoids within neuronal signalling pathways. Genes & Nutrition, 3(3-4), 101–112.
  • Florida State University. (n.d.). Human Lung Cells with DAPI, Alexa Fluor 488, and MitoTracker Red CMXRos. Retrieved from [Link]

  • PubChem. (n.d.). AID 1368 - Cytotoxicity assay in HEK293 cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative images from DAPI (a, b) and MitoTracker (c, d) stained. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Optimization and standardization of fluorescent cell barcoding for multiplexed flow cytometric phenotyping. Retrieved from [Link]

  • The Journal of Research in Medical and Dental Science. (n.d.). The Cytotoxic Effects of 5FU on Hek293 and HeLa Cells in vitro. Retrieved from [Link]

  • ResearchGate. (n.d.). Twophoton image of DAPI/Phalloidin looks the same. why?. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity and Genotoxicity of Sunset Yellow and Potassium Sorbate in Jurkat Cell Line. Retrieved from [Link]

  • Pharmacophore. (2023). CYTOTOXICITY OF GALANTAMINE PEPTIDE ESTERS AGAINST HELA CELL LINE. Retrieved from [Link]

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Optimization

dealing with glycyl diphenylborinate precipitation in aqueous solutions

A Guide for Researchers, Scientists, and Drug Development Professionals Section 1: Understanding the Challenge - FAQs on Glycyl Diphenylborinate Precipitation Q1: What is glycyl diphenylborinate and why is its solubility...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Challenge - FAQs on Glycyl Diphenylborinate Precipitation

Q1: What is glycyl diphenylborinate and why is its solubility in aqueous solutions a concern?

Glycyl diphenylborinate is an organoboron compound featuring a diphenylborinic acid moiety ester-linked to glycine.[1] This structure imparts unique chemical properties, making it valuable in various applications, including as a fluorescent probe for detecting primary amines and for studying intracellular calcium signaling.[2][3]

However, the diphenylborinate group is susceptible to hydrolysis in aqueous environments, leading to the formation of diphenylborinic acid and glycine.[4][5][6] Diphenylborinic acid itself has limited water solubility and can readily form its even less soluble anhydride, tetraphenyldiboroxane.[2][7][8] This propensity for hydrolysis and subsequent anhydride formation is a primary cause of precipitation, which can interfere with experimental assays by causing light scattering, sequestration of the active compound, and inaccurate concentration measurements.[9][10][11]

Q2: What are the primary factors that trigger the precipitation of glycyl diphenylborinate in my experiments?

The precipitation of glycyl diphenylborinate is a multi-faceted issue influenced by several key experimental parameters:

  • pH: The stability of the boronate ester bond is highly pH-dependent.[12][13] At physiological pH (around 7.4), the equilibrium can shift towards hydrolysis. Extreme pH values, both acidic and basic, can accelerate this degradation.[14][15]

  • Aqueous Environment: Water acts as a nucleophile that attacks the electron-deficient boron atom, initiating the hydrolysis of the ester bond. The presence of excess water can drive the equilibrium towards the hydrolyzed products.[6][16]

  • Buffer Composition: Certain buffer components can interact with the boronate ester or its hydrolysis products, influencing solubility. For instance, phosphate buffers might form insoluble borate salts.

  • Temperature: Higher temperatures can increase the rate of hydrolysis, leading to faster precipitation.

  • Concentration: Exceeding the solubility limit of glycyl diphenylborinate or its hydrolysis products in the chosen solvent system will inevitably lead to precipitation.

Q3: How can I visually identify glycyl diphenylborinate precipitation?

Precipitation can manifest in several ways. Initially, you might observe a slight cloudiness or turbidity in your solution.[11] Over time, this can progress to the formation of visible solid particles, which may appear as a fine, white powder or larger crystalline structures that settle at the bottom of the container.[11][17]

Section 2: Troubleshooting and Mitigation Strategies

This section provides a systematic approach to addressing and preventing precipitation issues.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting precipitation events.

G cluster_0 Troubleshooting Glycyl Diphenylborinate Precipitation A Precipitate Observed B Characterize Precipitate (Visual, Microscopic) A->B Initial Step C Review Experimental Conditions (pH, Buffer, Temp, Conc.) B->C D Hypothesize Cause C->D E Implement Corrective Action D->E Based on Hypothesis F Monitor for Recurrence E->F Post-Implementation F->C Recurrence G Problem Resolved F->G Success

Caption: A workflow for diagnosing and resolving precipitation issues.

Q4: My glycyl diphenylborinate solution has already precipitated. Can it be salvaged?

In some cases, a precipitated solution can be redissolved. Here is a step-by-step protocol:

Protocol for Redissolving Precipitated Glycyl Diphenylborinate

  • Initial Assessment: Visually inspect the precipitate. A fine, easily dispersed solid is more likely to be redissolved than large, dense crystals.

  • pH Adjustment: Carefully adjust the pH of the solution. A slight shift towards a more acidic or basic pH (depending on the initial conditions) might favor the soluble form. Use dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and add dropwise while monitoring for dissolution.

  • Co-Solvent Addition: If pH adjustment is insufficient, consider adding a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) or ethanol can be effective in increasing the solubility of both the parent compound and its hydrolysis products.[18] Start with a small volume (e.g., 5-10% of the total volume) and gently agitate.

  • Gentle Warming: In some instances, gentle warming (e.g., to 30-40°C) in a water bath can aid dissolution. However, be cautious as excessive heat can accelerate degradation.

  • Filtration: If dissolution is successful, it is advisable to filter the solution through a 0.22 µm syringe filter to remove any remaining micro-precipitates before use.[19]

Q5: How can I proactively prevent precipitation in my future experiments?

Prevention is key to reliable and reproducible results. The following strategies can help maintain the solubility of glycyl diphenylborinate.

Formulation Strategies for Stable Aqueous Solutions

StrategyMechanism of ActionRecommended Implementation
pH Control Maintaining an optimal pH can stabilize the boronate ester and prevent hydrolysis.[12]Prepare solutions in a carefully selected buffer system, typically in the pH range of 6.0-7.0. Avoid buffers known to interact with boronic acids.
Use of Co-solvents Organic solvents can increase the solubility of the hydrophobic diphenylborinate moiety.Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and dilute it into the aqueous buffer immediately before use.[18]
Employing Solubilizing Agents Agents like cyclodextrins or dendrimers can encapsulate the hydrophobic parts of the molecule, enhancing its aqueous solubility.[20]This is an advanced formulation strategy that requires careful optimization and validation for your specific application.
Lowering Temperature Reduced temperatures slow down the rate of hydrolysis.[21]Prepare and store solutions at 2-8°C when not in immediate use.[22]
Q6: What are the best practices for preparing and storing glycyl diphenylborinate stock solutions?

Proper preparation and storage are critical for maintaining the integrity of your glycyl diphenylborinate.

Protocol for Preparing a Stable Stock Solution

  • Solvent Selection: For a concentrated stock solution, use a dry, aprotic organic solvent such as DMSO or DMF.[18] Glycyl diphenylborinate is readily soluble in these solvents.[18]

  • Weighing and Dissolving: Weigh the required amount of glycyl diphenylborinate solid in a clean, dry vial. Add the chosen organic solvent to achieve the desired concentration.

  • Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or below in tightly sealed vials to prevent moisture absorption.[18]

  • Working Solutions: When preparing aqueous working solutions, dilute the stock solution into your experimental buffer immediately before use. Avoid preparing large batches of aqueous solutions that will be stored for extended periods.

Section 3: Mechanistic Insights

Understanding the underlying chemical principles is crucial for effective troubleshooting.

The Hydrolysis Pathway

The instability of glycyl diphenylborinate in aqueous media is primarily due to the hydrolysis of the B-O bond.

G cluster_0 Hydrolysis of Glycyl Diphenylborinate A Glycyl Diphenylborinate (Aqueous Solution) H2O + H₂O A->H2O B Diphenylborinic Acid + Glycine H2O_rev - H₂O B->H2O_rev C Tetraphenyldiboroxane (Precipitate) H2O->B Hydrolysis H2O_rev->C Condensation

Caption: The hydrolysis and subsequent condensation pathway leading to precipitation.

This equilibrium is dynamic and influenced by the factors discussed in Q2. The formation of the anhydride, tetraphenyldiboroxane, is a key step in the precipitation process due to its very low solubility in water.[8]

References

  • Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials - ACS Publications. [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

  • Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. KAUST Repository. [Link]

  • Chemistry Of Boronic Esters. AA Blocks. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Preparation and Storage of Diphenylborinic Acid and Its Anhydride. Journal of the American Chemical Society. [Link]

  • Fluorescent Probes for Disease Diagnosis. Chemical Reviews - ACS Publications. [Link]

  • Precipitated Fluorophore-Based Probe for Accurate Detection of Mitochondrial Analytes. ACS Sensors. [Link]

  • Studies on borate esters III. Borate esters of D‐mannitol, D‐glucitol, D‐fructose and D‐glucose in water. ResearchGate. [Link]

  • Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels. NIH. [Link]

  • How Can You Identify A Precipitate In Chemistry?. YouTube. [Link]

  • Enhanced Turn-On Fluorescence Detection of Aqueous Lead Ions with Size-Shrinkable Hydrogels. ACS Omega. [Link]

  • The hydrolysis mechanism of borate esters. ResearchGate. [Link]

  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC - NIH. [Link]

  • Thermochemistry of phenylboronic acid, diphenylborinic acid, and their anhydrides. Transactions of the Faraday Society (RSC Publishing). [Link]

  • Diphenylborinic anhydride | C24H20B2O | CID 596810. PubChem. [Link]

  • Organoboron chemistry. Wikipedia. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society. [Link]

  • Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Luminescence Channels. PMC - NIH. [Link]

  • Question Video: Determining the Correct Sequence of Steps Needed to Conduct an Experiment Using the Precipitation Method. Nagwa. [Link]

  • The hydrolysis of alkyl borates. Digital Commons @ NJIT. [Link]

  • Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. MDPI. [Link]

  • Precipitation Reactions. Chemistry LibreTexts. [Link]

  • Precipitates & Solubility Rules. Loudoun County Public Schools. [Link]

  • (PDF) Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. ResearchGate. [Link]

  • Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. PMC - NIH. [Link]

  • (PDF) Progress in the medical chemistry of organoboron compounds. ResearchGate. [Link]

  • Dendrimer. Wikipedia. [Link]

  • Regioselective Functionalization of Polyols via Organoboron Catalysis. University of Ottawa. [Link]

  • ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS. DergiPark. [Link]

  • 2-Aminoethyl diphenylborinate, 1 X 1 g (D9754-1G). MilliporeSigma® (Sigma-Aldrich). [Link]

  • Manufacturers of 2-Aminoethyl diphenylborinate, 97%, CAS 524-95-8, A 2143, along with worldwide shipping. Otto Chemie Pvt Ltd - IN. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Fluorescent Boronic Acid Probes in pH-Sensitive Applications

Welcome to the technical support center for fluorescent boronic acid probes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile class of fluorescent se...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluorescent boronic acid probes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile class of fluorescent sensors. Given that a compound like "glycyl diphenylborinate" falls within this category, this guide will address the foundational principles and common challenges encountered, with a specific focus on the critical role of pH in modulating fluorescence intensity. Our goal is to provide you with the expertise and practical insights needed to troubleshoot experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for the fluorescence of boronic acid-based probes?

A1: The fluorescence of these probes is intrinsically linked to the chemical state of the boronic acid group, which is governed by pH. The boronic acid moiety (-B(OH)₂) exists in a pH-dependent equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) form.[1] This transformation is crucial because the two forms have different electronic properties. The neutral form is typically an electron-withdrawing group, while the anionic form is more electron-donating.[2] This change in electron density directly impacts the electronic structure of the attached fluorophore, leading to changes in fluorescence intensity, spectral shifts, or fluorescence lifetime.[2]

Q2: What is the typical pKa of a fluorescent boronic acid probe, and how does it relate to its optimal working pH?

A2: The pKa of aromatic boronic acids is generally around 9.[2] However, this can be significantly influenced by the specific chemical structure of the probe, including the nature of the fluorophore and the presence of other functional groups. For instance, electron-withdrawing groups can lower the pKa.[3] The optimal working pH for a boronic acid sensor is typically close to its pKa, as this is the range where the probe is most sensitive to changes in the local environment. For many biological applications, probes are designed to have a pKa in the physiological range of 6.5 to 8.5 to maximize their responsiveness.[2]

Q3: How does the binding of a target molecule (like a saccharide) affect the pH-dependent fluorescence?

A3: Boronic acids are widely used to detect diol-containing molecules, such as saccharides. When a boronic acid binds to a diol, it forms a cyclic boronate ester. This binding event stabilizes the anionic tetrahedral form of the boron atom, effectively lowering the pKa of the boronic acid group.[2] For example, the pKa of a probe might shift from 8.2 in its free form to 5.8 when bound to fructose.[2] This pKa shift is often the basis for the sensing mechanism, as it leads to a significant change in the probe's fluorescence at a constant pH.

Q4: Can I use any buffer for my experiments?

A4: No, the choice of buffer is critical. You should avoid buffers that contain diols or other molecules that can interact with the boronic acid moiety, as this will interfere with your measurements. For example, buffers containing Tris (tris(hydroxymethyl)aminomethane) should be used with caution. Phosphate-buffered saline (PBS) is a common choice for experiments at physiological pH. It is always recommended to test the fluorescence of your probe in the buffer alone to ensure there are no unwanted interactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: No or Very Low Fluorescence Signal

Q: I've prepared my fluorescent boronic acid probe in a buffer at what I believe is the correct pH, but I'm not seeing any fluorescence. What could be the problem?

A: This is a common issue that can stem from several factors, often related to the pH being outside the optimal range for the probe's fluorescence.

Possible Causes & Solutions:

  • Incorrect pH: The most likely cause is that the pH of your solution is in a range where the probe is in a non-fluorescent or "quenched" state. Many boronic acid probes exhibit low fluorescence at either very acidic or very basic pH values.

    • Solution: Verify the pH of your solution using a calibrated pH meter. Perform a pH titration experiment to determine the pH-fluorescence profile of your specific probe. This will reveal the optimal pH range for your measurements.

  • Probe Degradation: Boronic acids can be susceptible to degradation under certain conditions, such as exposure to strong oxidizing agents or prolonged exposure to UV light, which can lead to a loss of fluorescence.

    • Solution: Prepare fresh solutions of your probe for each experiment. Store the stock solution protected from light and at a low temperature as recommended by the manufacturer.

  • Incorrect Excitation/Emission Wavelengths: Ensure you are using the correct excitation and emission wavelengths for your specific probe. These can sometimes shift with changes in pH.

    • Solution: Consult the technical data sheet for your probe. If the information is unavailable, run an excitation-emission matrix (EEM) scan to determine the optimal wavelengths at your experimental pH.

Issue 2: Unstable or Drifting Fluorescence Signal

Q: The fluorescence intensity of my sample is continuously decreasing (or increasing) over time. Why is this happening and how can I fix it?

A: A drifting signal can compromise the accuracy of your measurements. The root cause is often related to photobleaching or a slow chemical reaction in the sample.

Possible Causes & Solutions:

  • Photobleaching: Continuous exposure of the fluorophore to the excitation light can lead to its irreversible photochemical destruction, resulting in a steady decrease in fluorescence intensity.

    • Solution: Reduce the excitation light intensity or the exposure time. Use an opaque incubation box and protect your samples from ambient light. If possible, use a probe with higher photostability.

  • Slow pH Equilibration: If your sample was recently prepared by mixing components with different pH values, the overall pH may be slowly equilibrating, causing the fluorescence to drift as the boronic acid equilibrium shifts.

    • Solution: Ensure thorough mixing and allow sufficient time for the pH of the final solution to stabilize before taking measurements. Always verify the final pH with a meter.

  • Chemical Reaction: The probe may be slowly reacting with a component in your sample, leading to a change in its fluorescent properties.

    • Solution: Investigate potential interactions between the probe and other molecules in your sample. Run control experiments by incubating the probe with individual components of your sample to identify any unwanted reactions.

Issue 3: Unexpected Fluorescence Response to pH Changes

Q: I was expecting the fluorescence of my probe to increase with increasing pH, but it's decreasing (or vice versa). What does this mean?

A: The direction of the fluorescence change with pH is highly dependent on the specific chemical structure of the probe and the underlying photophysical mechanism (e.g., Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT)).

Possible Causes & Solutions:

  • Mechanism of Fluorescence Modulation: The relationship between the boronic acid's state and fluorescence is not always straightforward.

    • In some PET-based sensors, the neutral boronic acid acts as a quencher, and its conversion to the anionic form upon increasing pH (or binding a diol) blocks the quenching process, leading to an increase in fluorescence.[1]

    • In other probes, particularly those based on an ICT mechanism, the change in the electronic nature of the boronic acid group can lead to a decrease in fluorescence or a spectral shift.[2]

    • Solution: Consult the literature for your specific probe or class of probes to understand its mechanism of action. A pH titration is essential to empirically determine the behavior of your probe.

  • Presence of Interfering Substances: An unknown component in your sample might be interacting with the probe and altering its expected response to pH.

    • Solution: Run a control experiment with the probe in a clean buffer system to confirm its intrinsic pH response. If the response differs in your sample, systematically test for interferences from other components.

Experimental Protocols & Data Presentation

Protocol 1: Determining the pH-Fluorescence Profile of a Boronic Acid Probe

This protocol will allow you to characterize the pH-dependent fluorescence of your probe, which is a critical first step in any experiment.

Materials:

  • Fluorescent boronic acid probe (stock solution in a suitable solvent like DMSO or methanol)

  • A series of buffers covering a wide pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Calibrated pH meter

  • Fluorometer

Procedure:

  • Prepare a series of buffer solutions with different pH values (e.g., in 0.5 pH unit increments from pH 4 to 10).

  • In a set of cuvettes or a microplate, add the same final concentration of your probe to each buffer. Ensure the final concentration of the organic solvent from the stock solution is low (typically <1%) to avoid affecting the buffer pH and probe solubility.

  • Incubate the samples for a set period (e.g., 15 minutes) at a constant temperature to allow for equilibration.

  • Measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths.

  • Record the exact pH of each sample using a pH meter.

  • Plot the fluorescence intensity as a function of pH. This plot will show the optimal pH range for your probe and can be used to estimate its pKa.

Data Summary: pH Effects on Boronic Acid Probes

The following table summarizes the key relationships between pH, the state of the boronic acid, and the resulting fluorescence.

Condition Dominant Boronic Acid Form Hybridization of Boron Electronic Nature Potential Effect on Fluorescence
Low pH (pH < pKa) Neutral Boronic Acid (R-B(OH)₂)sp²Electron-withdrawingCan lead to quenching (lower fluorescence) in PET-based sensors.
High pH (pH > pKa) Anionic Boronate (R-B(OH)₃⁻)sp³Electron-donatingCan lead to fluorescence enhancement in PET-based sensors.
Analyte Binding (Diol) Anionic Boronate Estersp³Electron-donatingStabilizes the anionic form, effectively lowering the pKa and causing a fluorescence change at a fixed pH.[2]

Visualizing the Mechanisms

Diagram 1: pH-Dependent Equilibrium of Boronic Acid

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) low_ph_label R-B(OH)₂ (Neutral sp² form) high_ph_label R-B(OH)₃⁻ (Anionic sp³ form) low_ph_label->high_ph_label + OH⁻ - H₂O

Caption: The equilibrium between the neutral and anionic forms of boronic acid is governed by pH.

Diagram 2: Troubleshooting Workflow for Fluorescence Issues

G start Fluorescence Issue (Low Signal / Drifting) check_ph Verify pH of Solution start->check_ph ph_correct pH Correct? check_ph->ph_correct check_wavelengths Verify Excitation/ Emission Wavelengths ph_correct->check_wavelengths Yes adjust_ph Adjust pH to Optimal Range ph_correct->adjust_ph No wavelengths_correct Wavelengths Correct? check_wavelengths->wavelengths_correct check_photobleaching Investigate Photobleaching wavelengths_correct->check_photobleaching Yes run_eem Run EEM Scan to Find Optimal Wavelengths wavelengths_correct->run_eem No photobleaching_present Photobleaching? check_photobleaching->photobleaching_present reduce_exposure Reduce Light Exposure (Intensity/Time) photobleaching_present->reduce_exposure Yes final_check Re-run Experiment photobleaching_present->final_check No adjust_ph->final_check run_eem->final_check reduce_exposure->final_check

Caption: A decision tree for troubleshooting common fluorescence signal problems.

References

  • Geddes, C. D., & Lakowicz, J. R. (Eds.). (2006). Topics in Fluorescence Spectroscopy: Volume 4: Probe Design and Chemical Sensing. Springer.
  • Springsteen, G., & Wang, B. (2002). A detailed general-acid-catalyzed mechanism for the fructose-selective binding of a boronic acid-appended amino acid. Chemistry-A European Journal, 8(24), 5291-5300.
  • DiCesare, N., & Lakowicz, J. R. (2002). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of biomedical optics, 7(4), 538-545.
  • Li, H., & Wessling, R. A. (2016). A wavelength-ratiometric pH sensitive probe based on the boronic acid moiety and suppressed sugar response. Dyes and Pigments, 125, 234-240.
  • Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2005). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Analytical chemistry, 77(13), 4013-4021.
  • Chaplin, A. B., & Vdovin, V. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Accounts of Chemical Research, 54(9), 2135-2147.
  • Liu, Z., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8344-8351.
  • Zhang, Y., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC advances, 8(51), 29093-29110.
  • Sun, X., et al. (2019).
  • Wang, B., & Springsteen, G. (Eds.). (2006).
  • James, T. D., & Shinkai, S. (2002). Artificial receptors as chemosensors for carbohydrates. Topics in Current Chemistry, 218, 159-200.
  • Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship between pKa and C-B bond length of phenylboronic acid: a combined experimental and theoretical study. Tetrahedron letters, 45(51), 9381-9384.
  • Niu, L. Y., et al. (2013). A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH. International journal of molecular sciences, 14(12), 23596-23613.
  • Li, M., & Fossey, J. S. (2014). Boronic acid-based fluorescent sensors. RSC Advances, 4(68), 36131-36145.
  • Nishimura, T., et al. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. International Journal of Molecular Sciences, 23(20), 12211.
  • Wang, R., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 12(10), 838.
  • Kim, S. Y., & Hong, J. I. (2011). A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction.
  • Sun, X., James, T. D., Wang, B., & Anslyn, E. V. (2018). A Unifying Mechanistic Concept for the Turn-On Fluorescence of ortho-Aminomethylphenylboronic Acid-Based Saccharide Sensors. Journal of the American Chemical Society, 140(48), 16489-16496.
  • Lee, D., & Kim, J. (2017). A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction.

Sources

Optimization

storage and stability issues of glycyl diphenylborinate solutions

Technical Support Center: Glycyl Diphenylborinate Solutions A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for glycyl diphenylborinate. This guide is designed to provid...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Glycyl Diphenylborinate Solutions

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for glycyl diphenylborinate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical solutions for the storage and stability challenges associated with glycyl diphenylborinate solutions. As a borinic acid ester of glycine, this compound's stability is influenced by factors inherent to both its peptide and organoboron moieties.

While specific peer-reviewed stability data for glycyl diphenylborinate is limited, this document synthesizes established principles from analogous compounds, such as 2-Aminoethyl diphenylborinate (2-APB), and the fundamental chemistry of peptide boronic acids and organoboron reagents. Our goal is to provide a robust framework for handling this molecule to ensure experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can compromise the stability of glycyl diphenylborinate in solution?

The stability of glycyl diphenylborinate is primarily threatened by two chemical processes: hydrolysis and oxidation.

  • Hydrolysis: The ester linkage between the diphenylborinate group and the glycyl moiety is susceptible to cleavage by water. This reaction is often catalyzed by acidic or basic conditions and will break the molecule down into glycine and diphenylborinic acid or its derivatives. One study on the related compound 2-APB noted evidence for its hydrolysis in aqueous buffers[1]. General handling procedures for boron compounds emphasize the need to protect them from moisture[2].

  • Oxidation: The boron-carbon bonds can be susceptible to oxidative cleavage. Research on other peptide boronic acid derivatives has shown that the boronic acid group can be cleaved from the peptide backbone via an oxidative pathway, particularly in the presence of oxidizing agents like hydrogen peroxide[3].

  • pH Effects: The stability of the glycyl portion of the molecule is also pH-dependent. At non-neutral pH, glycine itself can undergo reactions like dimerization, which could be a potential long-term degradation pathway in concentrated solutions[4].

Q2: What are the recommended storage conditions for solid glycyl diphenylborinate and its solutions?

To mitigate degradation risks, stringent storage conditions are necessary. The recommendations below are based on best practices for the analogous and well-characterized compound, 2-APB[5][6][7].

Form Solvent Storage Temperature Recommended Duration Rationale
Solid Powder N/A-20°C≥ 4 years[6]Minimizes thermal degradation and slows any potential reactions with atmospheric moisture. Must be stored in a tightly sealed container in a dry environment[2][8].
Organic Stock Anhydrous DMSO, Ethanol, or DMF-80°CUp to 1 year[5]Cryogenic temperatures drastically slow hydrolytic and oxidative processes. Using anhydrous solvents is critical to prevent moisture-induced degradation.
Aqueous Solution Aqueous Buffers (e.g., PBS)2-8°CNot Recommended (Use Immediately)Due to the high risk of hydrolysis, aqueous solutions are unstable. It is strongly advised not to store them for more than one day[6]. Prepare fresh from an organic stock solution immediately before each experiment.

Q3: What solvents should I use to prepare a stock solution?

High-quality, anhydrous organic solvents are recommended.

  • DMSO (Dimethyl sulfoxide): Offers high solubility for many borinate compounds[5][6].

  • Ethanol: A viable alternative, though solubility may be lower than in DMSO[5][6].

  • DMF (Dimethylformamide): Another option with good solubilizing power for this class of compounds[6].

When preparing the stock solution, it is best practice to purge the solvent of choice with an inert gas like argon or nitrogen to remove dissolved oxygen, further protecting the compound from oxidation[6].

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Q1: My experimental results are inconsistent or show a loss of compound activity over time. Could my glycyl diphenylborinate solution be the problem?

Answer: Yes, inconsistent results are a classic sign of compound degradation. If the activity of your compound appears to diminish in subsequent experiments using the same stock solution, degradation upon storage or during experimental handling is the most likely cause.

Underlying Cause: The primary culprit is likely the hydrolysis of the borinic ester bond, especially if your protocol involves diluting the stock solution into an aqueous buffer and allowing it to sit for an extended period before use. Even at -20°C, small amounts of residual water in a non-anhydrous solvent can lead to slow degradation over weeks or months.

Solution Workflow:

  • Prepare Fresh: Discard the old stock solution and prepare a new one from the solid compound using high-quality, anhydrous solvent.

  • Aliquot and Store: Aliquot the new stock solution into single-use volumes in tightly sealed vials and store them at -80°C. This prevents repeated freeze-thaw cycles, which can introduce moisture into the main stock.

  • Minimize Time in Aqueous Media: When preparing your working solution, dilute the stock into your aqueous experimental buffer immediately before adding it to your assay. Do not prepare large batches of aqueous working solution to be used throughout the day[6].

  • Perform a Control Experiment: Run your experiment with the freshly prepared solution alongside a control group. If the expected activity is restored, this confirms that the previous solution had degraded.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Inconsistent Experimental Results / Loss of Activity q1 Is the stock solution old or frequently used? start->q1 sol1 Discard old stock. Prepare a fresh solution from solid powder in anhydrous solvent. q1->sol1 Yes q2 Is the aqueous working solution prepared long before use? q1->q2 No sol2 Aliquot new stock into single-use volumes. Store at -80°C. sol1->sol2 sol2->q2 sol3 Prepare aqueous dilutions immediately before each experiment. Do not store aqueous solutions. q2->sol3 Yes end_node Run validation experiment with fresh solution. Problem solved. q2->end_node No sol3->end_node

Caption: A workflow for diagnosing and resolving inconsistent experimental results.

Q2: I see a precipitate in my frozen DMSO stock solution after thawing. What is it and what should I do?

Answer: A precipitate upon thawing can be either the compound crashing out of solution due to its concentration exceeding its solubility at a lower temperature, or it could be a degradation product.

Underlying Cause:

  • Low Solubility: The most common reason is that the solution was prepared at a concentration near its saturation point. As it thaws, different parts of the solution warm at different rates, and the compound may not immediately redissolve.

  • Degradation: Hydrolysis products (e.g., diphenylborinic acid) may have different solubility profiles than the parent compound and could precipitate.

Solution:

  • Gentle Warming and Sonication: Warm the vial to room temperature (or up to 37°C if the compound is thermally stable) and vortex thoroughly. Sonication can also be very effective at redissolving precipitates[5]. Ensure the precipitate is fully dissolved before use.

  • Check for Activity: If the precipitate redissolves completely, test its activity in your assay. If it performs as expected, the issue was likely physical precipitation.

  • If It Doesn't Redissolve: If the precipitate does not go back into solution with warming and sonication, it is likely a degradation product or an insoluble impurity. The solution should be discarded.

Q3: How can I perform a basic quality check on my glycyl diphenylborinate solution to assess its stability?

Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is an excellent method to assess the purity and stability of your solution over time. The formation of new peaks or a decrease in the area of the main peak indicates degradation. Diphenylborinate adducts of amino acids have been shown to be separable by reverse-phase chromatography[9].

Protocol: Stability Assessment by RP-HPLC

Objective: To monitor the purity of a glycyl diphenylborinate stock solution and detect the presence of degradation products.

Materials:

  • Glycyl diphenylborinate solution (in DMSO or other organic solvent)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Autosampler vials

Methodology:

  • Sample Preparation: Dilute a small aliquot of your stock solution (e.g., 5 µL) into a suitable solvent mixture (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.1-0.5 mg/mL.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 220 nm and 254 nm (the diphenyl group should have strong absorbance around 254 nm).

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B (re-equilibration)

  • Analysis:

    • Time Zero (T=0): Analyze a freshly prepared solution to establish a reference chromatogram. Note the retention time and peak area of the main compound peak.

    • Time Point Analysis: Store your stock solution under your chosen conditions (e.g., -20°C or -80°C). At regular intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot, prepare a sample as in Step 1, and run the HPLC analysis.

    • Data Comparison: Compare the chromatograms. A stable solution will show a single major peak with a consistent retention time and area. The appearance of new, more polar (earlier eluting) peaks often indicates hydrolytic degradation. A decrease in the main peak's area percent signifies degradation.

Diagram of Potential Degradation Pathways

DegradationPathways cluster_main Primary Degradation Pathways parent Glycyl Diphenylborinate (C₆H₅)₂BOCH₂C(O)NHCH₂COOH hydrolysis Hydrolysis Products Glycine + Diphenylborinic Acid parent->hydrolysis H₂O (Acid/Base Catalyzed) oxidation Oxidative Products e.g., Glycine + Phenol + Boric Acid parent->oxidation [O] (e.g., ROS, O₂)

Caption: Potential degradation pathways for glycyl diphenylborinate in solution.

References

  • ESPI Metals. (n.d.). Boron Safety Data Sheet. Retrieved from ESPI Metals. [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure for Boron Trifluoride. Environmental Health and Safety. Retrieved from Rutgers University. [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure for Boron Tribromide. Environmental Health & Safety. Retrieved from UCSB. [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from Lab Alley. [Link]

  • East Harbour Group. (2020). Material Safety Data Sheet - Boron Powder. Retrieved from East Harbour Group. [Link]

  • MedChemExpress. (2021). 2-Aminoethyl diphenylborinate Safety Data Sheet. Retrieved from Szabo-Scandic. [Link]

  • Li, Y., et al. (2006). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 95(9), 1955-1965. [Link]

  • Tuchman, M., et al. (1984). Mass spectral and HPLC analysis of biological compounds with diphenylborinic acid. Journal of Chromatography B: Biomedical Sciences and Applications, 310(2), 313-320. [Link]

  • Fliegert, R., et al. (2023). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. Molecules, 28(6), 2588. [Link]

  • Sakata, K., & Yanagawa, H. (2010). Effects of pH and temperature on dimerization rate of glycine: Evaluation of favorable environmental conditions for chemical evolution of life. Geochemical Journal, 44(3), 229-236. [Link]

  • Mire-Sluis, A., et al. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. [Link]

  • Tuchman, M., et al. (1984). Mass spectral and HPLC analysis of biological compounds with diphenylborinic acid. Journal of Chromatography B: Biomedical Sciences and Applications, 310(2), 313-320. [Link]

Sources

Troubleshooting

common artifacts in glycyl diphenylborinate imaging and how to avoid them

Welcome to the technical support center for glycyl diphenylborinate-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for glycyl diphenylborinate-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting solutions for common artifacts encountered during imaging experiments.

Troubleshooting Guide: Common Artifacts & Solutions

Fluorescence microscopy is a powerful technique, but it is susceptible to artifacts that can compromise data integrity. Below is a systematic guide to identifying, understanding, and mitigating common issues.

Artifact 1: High Background Fluorescence / Low Signal-to-Noise Ratio

A high background can obscure your specific signal, making data interpretation difficult or impossible.

Potential CauseRecommended Solution & Scientific Rationale
Excess Unbound Probe Optimize Probe Concentration: Perform a concentration titration to find the lowest effective probe concentration. Excess probe molecules that are not bound to the target will contribute to background fluorescence. Increase Wash Steps: Insufficient washing may leave unbound probe in the sample. Increase the number and/or duration of wash steps with an appropriate buffer (e.g., PBS) to effectively remove residual probe.[1][2][3]
Sample Autofluorescence Use an Unstained Control: Always image an unstained control sample using the same acquisition settings to determine the baseline level of autofluorescence.[4][5][6] Spectral Unmixing: Many endogenous molecules like NADH, flavins, and collagen naturally fluoresce, often in the green spectrum.[7][8] If your microscope is equipped for it, use spectral imaging and linear unmixing to computationally separate the specific probe signal from the autofluorescence signature. Quenching Agents: Consider treating fixed samples with quenching agents like sodium borohydride or Sudan Black B, which can reduce autofluorescence from aldehydes or lipofuscin, respectively.[6][9]
Contaminated Reagents/Consumables Use High-Quality Reagents: Ensure buffers and media are fresh and filtered. Old or contaminated reagents can autofluoresce.[4] Clean Glassware: Use high-quality, clean microscope slides and coverslips, as dust, scratches, and oils can be fluorescent.[3][10]
Artifact 2: Non-Specific Staining

This occurs when the probe binds to off-target sites, leading to false-positive signals.

Potential CauseRecommended Solution & Scientific Rationale
Hydrophobic or Electrostatic Interactions Optimize Blocking/Wash Buffers: Non-specific binding is often driven by weak, non-covalent interactions.[11][12] Increase the stringency of your wash buffer by adding a non-ionic detergent (e.g., 0.05% Tween-20) or by increasing the salt concentration to disrupt these interactions.[2][13] Using a blocking buffer containing BSA or serum can also help by occupying potential non-specific binding sites.[13][14]
Probe Aggregation Centrifuge/Filter the Probe: Before use, centrifuge the probe solution at high speed or pass it through a 0.22 µm filter to remove any aggregates. These aggregates can stick non-specifically to cells or tissue.[15]
Inappropriate Probe Concentration Titrate the Probe: An excessively high probe concentration can drive off-target binding.[1][16][17] Determine the optimal concentration that provides a robust specific signal with minimal non-specific background.
Fixation-Induced Artifacts Test Different Fixatives: The choice of fixative (e.g., formaldehyde, methanol) can alter tissue and protein conformation, potentially exposing epitopes that lead to non-specific binding.[18] If you suspect this is an issue, test alternative fixation methods. For example, methanol fixation can sometimes disrupt membranes, which might be beneficial or detrimental depending on the target.[18]
Artifact 3: Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, resulting in signal loss during imaging.[19]

Potential CauseRecommended Solution & Scientific Rationale
Excessive Light Exposure Minimize Illumination: Reduce the intensity of the excitation light source (e.g., use neutral density filters) and minimize the exposure time.[20][21][22] Only expose the sample to light when actively acquiring an image.[19][21] Modern microscopes often have features to shutter the light path when the camera is not active.[20]
Reactive Oxygen Species Use Antifade Mounting Media: The presence of oxygen accelerates photobleaching.[20] Use a commercially available antifade mounting medium, which contains reagents that scavenge free radicals and reduce the rate of photobleaching.[20][21][22][23]
Fluorophore Instability Choose Photostable Dyes: If possible, select probes conjugated to newer, more photostable fluorophores.[21][22] While the core glycyl diphenylborinate structure is fixed, custom conjugations may offer choices.
Quantitative Analysis Needs Create a Photobleaching Curve: For quantitative studies, it's crucial to account for signal loss. Image a control sample over the same duration as your experiment to create a photobleaching curve. This allows you to normalize your experimental data for any intensity loss that is due to photobleaching and not a biological effect.[19]

Experimental Workflows & Diagrams

Standard Staining Protocol Workflow

This workflow provides a foundational procedure for staining with glycyl diphenylborinate probes. Optimization of concentrations and incubation times is critical.

G cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging p1 1. Cell Seeding / Tissue Sectioning p2 2. Fixation (e.g., 4% PFA) p1->p2 p3 3. Permeabilization (if target is intracellular) p2->p3 s1 4. Blocking (e.g., BSA/Serum) p3->s1 s2 5. Probe Incubation (Titrated Concentration) s3 6. Washing Steps (e.g., 3x with PBS-T) i1 7. Mounting (with Antifade Reagent) s3->i1 i2 8. Image Acquisition (Optimized Settings)

Caption: A standard experimental workflow for fluorescence imaging.

Troubleshooting Decision Tree

Use this logical diagram to diagnose and resolve common imaging artifacts.

G start Problem with Image? q_signal Is the signal weak or absent? start->q_signal q_background Is the background high? q_signal->q_background No sol_signal Increase probe concentration Check filter compatibility Verify target expression q_signal->sol_signal Yes q_nonspecific Is staining non-specific? q_background->q_nonspecific No sol_background Reduce probe concentration Increase washing Check for autofluorescence q_background->sol_background Yes q_fading Does the signal fade quickly? q_nonspecific->q_fading No sol_nonspecific Add detergent to wash buffer Optimize blocking step Filter probe solution q_nonspecific->sol_nonspecific Yes sol_fading Use antifade mountant Reduce light intensity Minimize exposure time q_fading->sol_fading Yes end_node Acquire High-Quality Image q_fading->end_node No sol_signal->q_background sol_background->q_nonspecific sol_nonspecific->q_fading sol_fading->end_node

Caption: A decision tree for troubleshooting imaging artifacts.

Frequently Asked Questions (FAQs)

Q1: How do I distinguish true signal from autofluorescence?

A: The most critical step is to prepare a control sample that undergoes the entire staining protocol except for the addition of the fluorescent probe.[4][5] Image this unstained sample using the exact same microscope settings (laser power, exposure, gain) as your stained sample. Any signal detected in this control is autofluorescence.[6] Endogenous fluorophores like FAD, NADH, and collagen are common sources.[8] If autofluorescence is significant, you may need to use spectral unmixing or switch to a probe in a different spectral range (e.g., far-red) where autofluorescence is typically lower.[5]

Q2: My cells appear stressed or have altered morphology after staining. What's wrong?

A: This suggests cellular toxicity, which can be caused by either the probe concentration being too high or the incubation time being too long. Perform a dose-response experiment to determine the optimal, non-toxic concentration of your probe. Additionally, minimize the incubation time to the shortest duration that still provides adequate signal. Always include a vehicle-only control to ensure the solvent for the probe is not the cause of the toxicity.

Q3: What are the essential negative controls for my experiment?

A: At a minimum, you should include two controls:

  • Unstained Control: A sample that is not treated with the glycyl diphenylborinate probe. This is essential for assessing autofluorescence.[4][5]

  • Secondary-Only Control (if applicable): If you are using a system with secondary antibodies, a control incubated with only the secondary antibody is crucial to check for its non-specific binding.[6][15]

For more rigorous validation, consider a biological negative control, such as cells where the target is knocked down or known not to be expressed.[4]

Q4: Can I use these probes for live-cell imaging?

A: Yes, many fluorescent probes are designed for live-cell imaging, but phototoxicity becomes a major concern. The high-intensity light used for excitation can generate reactive oxygen species that damage and kill cells. To mitigate this, use the lowest possible light intensity and the shortest possible exposure times that still yield a usable signal.[21] Time-lapse experiments should be performed with the longest possible interval between acquisitions to allow cells to recover.

Q5: My signal is very weak. How can I improve it?

A: First, confirm that your microscope's filters are appropriate for the excitation and emission spectra of your probe.[3][15] If the settings are correct, you can try increasing the probe concentration or extending the incubation time, but be mindful of increasing the background signal.[16][17] Ensure the probe has not degraded by using fresh, properly stored aliquots.[3] If the target protein is of low abundance, you may need to consider a signal amplification strategy, though this adds complexity and potential for background.[15]

References

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Retrieved from [Link]

  • KEYENCE. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Retrieved from [Link]

  • Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips. Retrieved from [Link]

  • Rizzuto, R., et al. (n.d.). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. PubMed Central. Retrieved from [Link]

  • Zhang, X., et al. (n.d.). Identification of fluorescent compounds with non-specific binding property via high throughput live cell microscopy. PubMed. Retrieved from [Link]

  • Central Laser Facility. (n.d.). Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. Retrieved from [Link]

  • Electron Microscopy Sciences. (n.d.). The Antidote for Photobleaching. Retrieved from [Link]

  • Bliq Photonics. (2023, September 14). An Important Yet Neglected Presence: Autofluorescence. Retrieved from [Link]

  • Nikon's MicroscopyU. (n.d.). Autofluorescence in Microscopy Literature References. Retrieved from [Link]

  • ResearchGate. (2014, March 20). How to get rid of non-specific signals in the staining of immunofluorescent microscopy? Retrieved from [Link]

  • Zhang, X., et al. (2019). Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. PLOS One. Retrieved from [Link]

  • Spectral Instruments Imaging. (n.d.). Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Retrieved from [Link]

  • Creative Bioarray. (n.d.). FISH Tips and Troubleshooting. Retrieved from [Link]

  • Non-Specific Binding, a Limitation of the Immunofluorescence Method to Study Macrophages In Situ. (2021, April 27). PMC - NIH. Retrieved from [Link]

  • KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]

  • Bioprocess Online. (n.d.). Confocal Scanning and Artifact Rejection. Retrieved from [Link]

  • Gal, M. R., et al. (2003). Characterization of Common Microscopy Artifacts with the Real Time Microscope. Cambridge University Press. Retrieved from [Link]

  • e-con Systems. (2024, May 21). What Causes Blooming Artifacts in Microscopic Imaging and How to Prevent Them. Retrieved from [Link]

  • FocalPlane - The Company of Biologists. (2020, July 7). Fixation artifacts and how to minimize them. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). C-DiGit Blot Scanner Maintenance and Troubleshooting. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Flavonoid Detection: A Comparative Analysis of Diphenylborinate-Based and Colorimetric Reagents

For researchers, scientists, and drug development professionals, the accurate detection and quantification of flavonoids are critical for unlocking their therapeutic potential. The choice of detection reagent is a pivota...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate detection and quantification of flavonoids are critical for unlocking their therapeutic potential. The choice of detection reagent is a pivotal decision in the experimental workflow, directly impacting the sensitivity, specificity, and reliability of the results. This guide provides an in-depth comparison of the preeminent diphenylborinate-based reagent, Naturstoffreagenz A, with two widely used colorimetric alternatives, Aluminum Chloride and Ferric Chloride.

A preliminary investigation into "glycyl diphenylborinate" as a potential detection agent revealed a notable absence of its application in the peer-reviewed literature for flavonoid analysis. While chemically related to the diphenylborinate family, its utility in this specific application is not established. Therefore, this guide will focus on the industry-standard diphenylborinate reagent and its performance relative to other common methodologies.

Part 1: The Chemistry of Detection: Mechanisms of Action

Understanding the underlying chemical principles of each reagent is fundamental to interpreting results and troubleshooting experiments. The interaction between the reagent and the flavonoid structure dictates the specificity and nature of the detection signal.

Naturstoffreagenz A (Diphenylborinic acid 2-aminoethyl ester - DPBA)

Naturstoffreagenz A, also known as Neu's Reagent, is the most renowned diphenylborinate-based reagent for flavonoid detection.[1][2] Its mechanism relies on the formation of stable, fluorescent chelate complexes with specific structural features of the flavonoid molecule.[1][2][3] The boron atom in DPBA acts as a Lewis acid, forming coordinate bonds with hydroxyl and keto groups on the flavonoid skeleton. This complexation results in a significant enhancement of fluorescence, which is typically observed under long-wave UV light (around 365 nm).[2][4]

The primary binding sites for DPBA are:

  • Ortho-dihydroxyl groups on the B-ring (e.g., at the C3' and C4' positions).

  • A 5-hydroxy group in conjunction with a C4-keto group on the A and C rings.

The formation of these complexes creates a more rigid, planar structure, which enhances the quantum yield of fluorescence, shifting the emission to longer wavelengths (often appearing as yellow, orange, or green fluorescence).[1][3]

Caption: Mechanism of Aluminum Chloride with flavonoids.

Ferric Chloride (FeCl₃)

The ferric chloride test is a general screening method for phenolic compounds, including flavonoids. [5][6][7]The reaction is based on the formation of a colored complex between the ferric ion (Fe³⁺) and a phenolic hydroxyl group. [8]The presence of flavonoids and other phenols in a sample will produce a distinct color change, typically to dark green, blue, or brown. [5][7][9]This method is primarily qualitative and is often used as a preliminary test or for visualizing spots on a Thin Layer Chromatography (TLC) plate. [10]While simple, it is not specific to flavonoids and will react with any compound containing a phenolic moiety. [6][7]

TLC_Workflow_DPBA start Start: Developed & Dried TLC Plate prep_reagent Prepare Reagents: 1% DPBA in MeOH 5% PEG 4000 in EtOH start->prep_reagent spray_A Spray with DPBA Solution prep_reagent->spray_A dry_1 Air Dry spray_A->dry_1 spray_B Spray with PEG 4000 Solution dry_1->spray_B dry_2 Air Dry Completely spray_B->dry_2 visualize Visualize under UV Light (365 nm) dry_2->visualize end End: Fluorescent Spots Detected visualize->end AlCl3_Workflow start Start: Extract & Quercetin Standards mix Mix 0.6 mL Sample/Std with 0.6 mL 2% AlCl₃ start->mix incubate Incubate 60 min at Room Temp (in dark) mix->incubate measure Measure Absorbance at 420 nm incubate->measure calculate Calculate Concentration using Standard Curve measure->calculate end End: Total Flavonoid Content (mg QE/g) calculate->end FeCl3_Workflow start Start: Aqueous/Ethanolic Extract add_reagent Add a few drops of 5% FeCl₃ Solution start->add_reagent observe Observe for Immediate Color Change add_reagent->observe result_pos Positive: Green/Blue/Brown Color (Phenolics Present) observe->result_pos Color Change result_neg Negative: No significant color change observe->result_neg No Change

Sources

Comparative

Orthogonal Validation of Glycyl Diphenylborinate Fluorescence: A Comparative Guide to HPLC-FLD and LC-MS Analysis

In the realm of molecular probes and chemical sensors, the assertion of a compound's fluorescent properties demands rigorous, multi-faceted validation. This is particularly true for novel compounds like glycyl diphenylbo...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of molecular probes and chemical sensors, the assertion of a compound's fluorescent properties demands rigorous, multi-faceted validation. This is particularly true for novel compounds like glycyl diphenylborinate, an organoboron compound with potential applications in biological imaging and sensing. While a spectrofluorometer might reveal bulk fluorescence in a cuvette, this is insufficient to confirm that the signal originates from the intact molecule of interest and not from a fluorescent impurity, a degradation product, or a complex formed in solution.

This guide provides an in-depth comparison of two powerful analytical techniques for validating the fluorescence of glycyl diphenylborinate: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from field experience to equip researchers, scientists, and drug development professionals with a robust framework for validating their fluorescent compounds. The successful application of fluorescent probes hinges on a well-structured validation process, a critical step for both preclinical and clinical applications.[1][2]

The Imperative of Chromatographic Validation

Before delving into the methodologies, it is crucial to understand why a simple fluorescence spectrum is not enough. A bulk measurement cannot distinguish between the fluorescence of the target molecule and potential contaminants. Chromatographic separation is therefore essential. By physically separating the components of a sample before detection, we can correlate the fluorescence signal with a specific chemical entity.

HPLC-FLD: Correlating Fluorescence with a Chromatographic Peak

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating compounds based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). When coupled with a Fluorescence Detector (FLD), it becomes a powerful tool for quantifying fluorescent analytes.

The Experimental Rationale

An HPLC-FLD experiment is designed to answer a fundamental question: "Does the fluorescence I observe co-elute with the compound I believe is fluorescent?" The logic is straightforward: if glycyl diphenylborinate is indeed fluorescent, then the peak corresponding to its elution from the HPLC column should exhibit a signal on the fluorescence detector at the appropriate excitation and emission wavelengths.

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="HPLC-FLD Experimental Workflow", fontname="Arial", fontsize=10]; end

Figure 1: A simplified workflow for the validation of glycyl diphenylborinate fluorescence using HPLC-FLD.

Detailed Experimental Protocol: HPLC-FLD
  • Sample Preparation:

    • Dissolve a known concentration of synthesized glycyl diphenylborinate in a suitable solvent (e.g., acetonitrile/water mixture). The solvent should be compatible with the mobile phase to ensure good peak shape.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC system.

  • HPLC System and Conditions:

    • Column: A reverse-phase C18 column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm) is a good starting point for many organic molecules.[3]

    • Mobile Phase: A gradient elution is often necessary for complex samples or to ensure good separation from impurities.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 10% B

      • 12.1-15 min: 10% B

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

  • Fluorescence Detector Settings:

    • Excitation Wavelength (λex): To be determined from spectrofluorometer data of the bulk sample. Let's assume a hypothetical λex of 350 nm.

    • Emission Wavelength (λem): To be determined from spectrofluorometer data. Let's assume a hypothetical λem of 450 nm.

Data Interpretation

LC-MS: Unambiguous Molecular Identification

While HPLC-FLD provides strong evidence, it does not offer definitive proof of identity. This is where Mass Spectrometry (MS) becomes indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the molecular identification capabilities of MS. The key advantage of LC-MS is its ability to provide the mass-to-charge ratio (m/z) of the eluting compounds, which is a unique and identifying characteristic.[4]

The Experimental Rationale

The central aim of using LC-MS in this context is to confirm that the molecule eluting at the same retention time as the fluorescent peak has the correct molecular weight for glycyl diphenylborinate. This provides an orthogonal validation, moving from a physical property (fluorescence) to a fundamental chemical property (mass).

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="LC-MS Experimental Workflow", fontname="Arial", fontsize=10]; end

Figure 2: A simplified workflow for the definitive identification of glycyl diphenylborinate using LC-MS.

Detailed Experimental Protocol: LC-MS
  • Sample Preparation: The same as for HPLC-FLD.

  • LC System and Conditions: The same HPLC conditions as described above can be used. This is crucial for comparing the retention times between the two experiments.

  • Mass Spectrometer Settings:

    • Ionization Source: Electrospray Ionization (ESI) is a common choice for polar organic molecules.

    • Polarity: Positive ion mode is likely to protonate the glycyl diphenylborinate, resulting in the [M+H]+ ion.

    • Mass Range: A scan range of m/z 100-500 should be sufficient to encompass the expected mass of glycyl diphenylborinate and potential fragments.

    • Capillary Voltage: ~3.5 kV

    • Cone Voltage: ~30 V (can be optimized to control fragmentation)

    • Source Temperature: ~150 °C

    • Desolvation Temperature: ~350 °C

Data Interpretation

The LC-MS data will consist of a total ion chromatogram (TIC) and mass spectra for each point in the chromatogram. By extracting the ion chromatogram for the expected m/z of protonated glycyl diphenylborinate, you can see if a peak appears at the same retention time as the fluorescent peak from the HPLC-FLD experiment. The mass spectrum of this peak should show a prominent ion corresponding to the [M+H]+ of your compound.

Comparative Analysis: HPLC-FLD vs. LC-MS

FeatureHPLC-FLDLC-MS
Primary Validation Correlates fluorescence with a chromatographic peak.Confirms the molecular weight of the compound in a chromatographic peak.
Confidence in Identity High, but indirect. Relies on retention time matching.Very high, direct evidence of molecular identity.
Sensitivity Can be extremely sensitive for highly fluorescent compounds.Generally very sensitive, capable of trace-level analysis.[5][6]
Information Provided Retention time, fluorescence intensity.Retention time, mass-to-charge ratio, structural information (with MS/MS).
Cost & Complexity Relatively lower cost and complexity.Higher initial investment and operational complexity.

Synthesizing the Data for a Complete Validation

The most robust validation comes from integrating the data from both techniques.

  • Run HPLC-FLD: Establish the retention time of the fluorescent peak.

  • Run LC-MS: Using the same chromatographic method, confirm that a compound with the correct mass-to-charge ratio for glycyl diphenylborinate elutes at the same retention time.

Alternative and Complementary Approaches

While HPLC-FLD and LC-MS are the gold standards for this type of validation, other techniques can provide supporting evidence. For instance, some boronic acids can be detected via post-column derivatization with reagents like alizarin, which forms a fluorescent complex.[7][8] This can be used to confirm the presence of the boronic acid moiety at the expected retention time, further corroborating the identity of the peak.

References

  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin - PubMed. (2015). PubMed. [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ResearchGate. (n.d.). ResearchGate. [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Publications. (2019). ACS Publications. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Utrecht University. [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - Wageningen University & Research. (2015). Wageningen University & Research. [Link]

  • The Pivotal Role of Validation in Optical Probe Development - LICORbio™. (2018). LI-COR Biosciences. [Link]

  • Validating Transcripts with Probes and Imaging Technology - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor - Scirp.org. (2021). Scientific Research Publishing. [Link]

  • LC/MS detection: powerful tool for organic compound analysis - Scientist Live. (2013). Scientist Live. [Link]

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Validation

Illuminating the Invisible: A Comparative Guide to Fluorescent Dyes for Imaging Plant Flavonoids

For researchers in plant biology, agronomy, and natural product chemistry, visualizing the spatial distribution of flavonoids within plant tissues is paramount. These secondary metabolites are not only crucial for plant...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in plant biology, agronomy, and natural product chemistry, visualizing the spatial distribution of flavonoids within plant tissues is paramount. These secondary metabolites are not only crucial for plant defense and signaling but also hold significant promise for human health and drug development. For decades, the go-to method for this visualization has been the use of fluorescence-enhancing agents. This guide provides an in-depth comparison of the established standard, Diphenylboric acid 2-aminoethyl ester (DPBA), and explores viable alternatives for in-situ imaging of flavonoids, offering technical insights and detailed experimental protocols to aid in your research endeavors.

The Challenge of Flavonoid Visualization

Flavonoids, in their native state, exhibit low levels of fluorescence, making them challenging to visualize directly in plant tissues at physiologically relevant concentrations.[1][2] To overcome this, researchers rely on compounds that can bind to flavonoids and significantly enhance their fluorescent signal upon excitation. The ideal fluorescent probe for flavonoid imaging should exhibit high specificity, significant fluorescence enhancement, and photostability, while being non-toxic to the plant cells.

The Gold Standard: Diphenylboric Acid 2-aminoethyl Ester (DPBA)

Diphenylboric acid 2-aminoethyl ester, also known as Naturstoffreagenz A, has long been the most widely used reagent for localizing flavonoids in plant tissues.[2][3]

Mechanism of Action

DPBA is not a fluorescent dye itself but a fluorogenic reagent. It reacts with the hydroxyl and carbonyl groups of flavonoids to form fluorescent complexes.[4] Specifically, DPBA binds to the 3',4'-ortho-dihydroxyl group on the B-ring and the 5-hydroxyl and 4-keto group on the A and C rings of many flavonoids.[4] This complexation restricts intramolecular vibrations and promotes radiative decay, resulting in a significant enhancement of fluorescence. The emission wavelength of the DPBA-flavonoid complex can vary depending on the specific flavonoid, allowing for some level of differentiation. For instance, in Arabidopsis, DPBA-quercetin complexes typically emit a golden-yellow fluorescence, while DPBA-kaempferol complexes emit a greenish-yellow fluorescence.[5]

Advantages of DPBA:
  • High Sensitivity and Specificity: DPBA exhibits a strong affinity for certain classes of flavonoids, particularly flavonols like quercetin and kaempferol, leading to a significant increase in fluorescence intensity.[5]

  • Established Protocols: Decades of use have resulted in well-documented and optimized protocols for a wide range of plant species and tissues.

  • In Vivo Imaging: DPBA is cell-permeable and can be used for imaging flavonoids in living plant tissues.

Limitations of DPBA:
  • Differential Enhancement: The fluorescence enhancement is not uniform across all flavonoid classes. For example, it shows much weaker fluorescence with flavanones like naringenin compared to flavonols.[5]

  • Glycosylation Effects: The glycosylation pattern of flavonoids can influence their interaction with DPBA and the resulting fluorescence.[6]

  • Potential for Artifacts: As with any staining technique, improper handling can lead to artifacts. It is crucial to include controls, such as flavonoid-deficient mutants, to confirm the specificity of the signal.[7]

An Alternative Complexing Agent: Aluminum Chloride (AlCl₃)

Aluminum chloride is another well-known reagent that forms fluorescent complexes with flavonoids. While its primary application has been in spectrophotometric and chromatographic quantification of total flavonoid content, it can also be adapted for fluorescence microscopy.[8][9]

Mechanism of Action

Similar to DPBA, Al³⁺ ions form chelates with flavonoids. The primary binding sites are the 4-keto group and the 3- or 5-hydroxyl group, as well as ortho-dihydroxyl groups on the A and B rings.[8] This complexation leads to a bathochromic shift (a shift to longer wavelengths) in the absorption and emission spectra of the flavonoids, resulting in enhanced fluorescence.

Advantages of AlCl₃:
  • Broad Reactivity: AlCl₃ can complex with a wide range of flavonoid structures.

  • Cost-Effective: It is a readily available and inexpensive reagent.

Limitations of AlCl₃ for In-Situ Imaging:
  • Less Common for Microscopy: There are fewer established protocols for using AlCl₃ specifically for in-situ imaging in plants compared to DPBA.

  • Potential for Lower Specificity: Al³⁺ can potentially interact with other plant phenolics, which may lead to background fluorescence.

  • Photostability Concerns: The photostability of AlCl₃-flavonoid complexes under prolonged laser exposure during confocal microscopy needs to be carefully evaluated.

Emerging Frontiers: Novel Fluorescent Probes and Intrinsic Fluorescence

The quest for more specific and versatile tools for flavonoid imaging is an active area of research. Two promising avenues are the development of novel fluorescent probes and the utilization of the intrinsic fluorescence of certain flavonoids.

Morin: An Intrinsically Fluorescent Flavonol

Morin is a naturally occurring flavonol that exhibits intrinsic fluorescence, which is enhanced upon binding to certain metal ions like aluminum.[2][10] Its fluorescence properties are sensitive to the local environment, which could potentially be exploited for in-situ studies.[10]

  • Potential Advantages: As a natural product, it may have good biocompatibility. Its intrinsic fluorescence eliminates the need for a separate enhancing agent.

  • Current Status: While its fluorescent properties are well-characterized, its application as a primary stain for imaging the full spectrum of flavonoids in plants is not yet established. Further research is needed to validate its specificity and utility in complex plant tissues.

Rutin-Based Fluorescent Sensors

Recent studies have explored the use of rutin, a common flavonoid glycoside, in the development of fluorescent sensors.[11][12] These sensors are typically designed to detect specific metal ions, with the rutin molecule acting as the recognition element and a fluorophore providing the signal.

  • Potential Advantages: These probes can be designed for high selectivity towards specific analytes or flavonoid subclasses.

  • Current Status: The application of such probes for general flavonoid imaging in plants is still in its infancy. Most current research focuses on in vitro applications.

Comparative Summary

FeatureDiphenylboric Acid 2-aminoethyl Ester (DPBA)Aluminum Chloride (AlCl₃)MorinRutin-Based Probes
Mechanism Forms fluorescent complexes with flavonoidsForms fluorescent chelates with flavonoidsIntrinsically fluorescent flavonolSynthetic probes with flavonoid recognition moiety
Primary Application In-situ fluorescence microscopySpectrophotometry, ChromatographyIn-vitro sensing, potential for microscopyIn-vitro sensing of specific analytes
Specificity High for flavonols (e.g., quercetin, kaempferol)Broad reactivity with flavonoids and other phenolicsSpecific to morin and its complexesCan be designed for high specificity
Protocol Availability Well-established for various plant speciesLess common for in-situ plant imagingNot established for general flavonoid imagingIn developmental stages
Advantages High sensitivity, established protocols, in-vivo imagingCost-effective, broad reactivityIntrinsic fluorescence, biocompatibilityPotential for high selectivity
Limitations Differential enhancement, glycosylation effectsPotential for lower specificity, fewer microscopy protocolsLimited to morin's presence, not a general stainNot yet available for general plant imaging

Experimental Protocols

Protocol 1: Flavonoid Staining in Arabidopsis thaliana Roots with DPBA

This protocol is adapted from established methods for visualizing flavonoids in Arabidopsis roots.[7]

Materials:

  • DPBA (Naturstoffreagenz A) stock solution: 0.25% (w/v) in DMSO. Store at -20°C.

  • Staining solution: Dilute the DPBA stock solution 1:100 in 5% (w/v) glucose solution. Prepare fresh.

  • Arabidopsis thaliana seedlings (5-7 days old).

  • Microscope slides and coverslips.

  • Confocal laser scanning microscope.

Procedure:

  • Gently remove seedlings from the growth medium and rinse with distilled water.

  • Mount the seedlings in a drop of the staining solution on a microscope slide.

  • Incubate for at least 20 minutes in the dark at room temperature.

  • Place a coverslip over the seedlings.

  • Image the roots using a confocal microscope.

    • Excitation: 488 nm

    • Emission: 500-550 nm for kaempferol derivatives (greenish-yellow) and 560-620 nm for quercetin derivatives (golden-yellow).

  • As a negative control, use a flavonoid-deficient mutant (e.g., tt4) to confirm the specificity of the staining.

Workflow for DPBA Staining of Plant Flavonoids

DPBA_Staining_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Start Plant Material (e.g., Arabidopsis seedlings) Rinse Rinse with distilled water Start->Rinse Mount Mount in DPBA solution Rinse->Mount Incubate Incubate in dark (20 min) Mount->Incubate Coverslip Add coverslip Incubate->Coverslip Image Confocal Microscopy (Ex: 488 nm) Coverslip->Image Analyze Analyze Fluorescence (Emission Spectra) Image->Analyze

Caption: Experimental workflow for flavonoid visualization using DPBA.

Protocol 2: General Protocol for Flavonoid Staining with Aluminum Chloride

This is a generalized protocol that may require optimization for specific plant tissues.

Materials:

  • Aluminum chloride (AlCl₃) solution: 1% (w/v) in ethanol.

  • Plant tissue sections (e.g., hand-cut sections of leaves or stems).

  • Microscope slides and coverslips.

  • Fluorescence microscope.

Procedure:

  • Place the plant tissue section on a microscope slide.

  • Add a drop of the AlCl₃ solution to the tissue.

  • Incubate for 10-15 minutes at room temperature.

  • Add a coverslip.

  • Observe under a fluorescence microscope.

    • Excitation: ~420 nm

    • Emission: ~480 nm (will vary depending on the flavonoid)

  • Observe a control section without AlCl₃ to assess autofluorescence.

Logical Relationship of Flavonoid Staining Agents

Flavonoid_Staining_Agents DPBA DPBA (Fluorescence Enhancer) AlCl3 Aluminum Chloride (Complexing Agent) NovelProbes Novel Probes (Emerging)

Caption: Classification of flavonoid fluorescent imaging agents.

Conclusion and Future Outlook

While DPBA remains the cornerstone for in-situ imaging of flavonoids in plants, it is essential for researchers to be aware of its limitations and the potential of alternative methods. Aluminum chloride offers a simple, cost-effective alternative, although it is less characterized for microscopy applications. The future of flavonoid imaging lies in the development of novel, highly specific fluorescent probes that can target particular flavonoid subclasses or even individual compounds. As our understanding of the complex roles of flavonoids in plant biology deepens, so too will the need for more sophisticated tools to visualize and quantify these vital molecules in their native environment.

References

  • Li, M., et al. (2022). Rapid and Sensitive Detection of Rutin in Food Based on Nitrogen-Doped Carbon Quantum Dots as Fluorescent Probe. Foods, 11(24), 4069. [Link]

  • Ferrara, B. T., & Thompson, E. P. (2019). A method for visualizing fluorescence of flavonoid therapeutics in vivo in the model eukaryote Dictyostelium discoideum. Biotechniques, 66(2), 65–71. [Link]

  • Matteini, P., Agati, G., Pinelli, P., & Goti, A. (2011). Modes of complexation of rutin with the flavonoid reagent diphenylborinic acid 2-aminoethyl ester. New Journal of Chemistry, 35(5), 1068-1075. [Link]

  • Zhang, Y., et al. (2021). Extraction and Application of Natural Rutin From Sophora japonica to Prepare the Novel Fluorescent Sensor for Detection of Copper Ions. Frontiers in Chemistry, 9, 643534. [Link]

  • Buer, C. S., et al. (2007). Flavonoid accumulation patterns of transparent testa mutants of Arabidopsis. Planta, 225(5), 1251–1264. [Link]

  • Li, M., et al. (2022). Rapid and Sensitive Detection of Rutin in Food Based on Nitrogen-Doped Carbon Quantum Dots as Fluorescent Probe. Foods, 11(24), 4069. [Link]

  • Sengupta, B., & Sengupta, P. K. (2022). Experimental and Theoretical Study of Fluorescent Properties of Morin. International Journal of Molecular Sciences, 23(15), 8696. [Link]

  • Mondal, B., et al. (2022). Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells. Biomedicines, 10(6), 1265. [Link]

  • Sengupta, B., & Sengupta, P. K. (2022). Experimental and Theoretical Study of Fluorescent Properties of Morin. International Journal of Molecular Sciences, 23(15), 8696. [Link]

  • Buer, C. S., et al. (2007). Flavonoids Are Differentially Taken Up and Transported Long Distances in Arabidopsis. Plant Physiology, 145(2), 478–490. [Link]

  • Lee, J., et al. (2013). Rapid quantification of cellular flavonoid levels using quercetin and a fluorescent diphenylboric acid 2-amino ethyl ester probe. Food Science and Biotechnology, 22(5), 1443-1448. [Link]

  • Sengupta, B., & Sengupta, P. K. (2022). Morin fluorescence excitation and emission spectra, concentration 25 mM... ResearchGate. [Link]

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  • Lewis, D. R., et al. (2011). Use of DPBA in visualisation of flavonoids in Arabidopsis roots... ResearchGate. [Link]

  • Tohge, T., et al. (2016). Flavonoid accumulation profile in distinct parts of A. thaliana... ResearchGate. [Link]

  • Park, J. H., et al. (2014). Efficient radiolabeling of rutin with 125I and biodistribution study of radiolabeled rutin. Journal of Radioanalytical and Nuclear Chemistry, 303(1), 699-704. [Link]

  • Sengupta, B., & Sengupta, P. K. (2002). Flavonols as novel fluorescence probes: perspectives and emerging frontiers. ResearchGate. [Link]

  • Uemura, T., et al. (2021). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant and Cell Physiology, 62(11), 1738–1748. [Link]

  • Dias, C., et al. (2024). Investigating Flavonoids by HPTLC Analysis Using Aluminium Chloride as Derivatization Reagent. ResearchGate. [Link]

  • Koinzer, S., et al. (2021). Generation and characterisation of an Arabidopsis thaliana f3h/fls1/ans triple mutant that accumulates eriodictyol derivatives. Planta, 254(4), 74. [Link]

  • Dias, C., et al. (2024). Investigating Flavonoids by HPTLC Analysis Using Aluminium Chloride as Derivatization Reagent. Molecules, 29(21), 5161. [Link]

  • Jo, E., et al. (2022). Natural-product-based fluorescent probes: recent advances and applications. Molecular Omics, 18(9), 786-801. [Link]

  • Nagano, T., et al. (2007). Development of fluorescent probes for bioimaging applications. Journal of the Royal Society, Interface, 4(14), 433–443. [Link]

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Comparative

A Comparative Guide to Diphenylborinic Acid Esters for In Vivo Imaging of Reactive Oxygen Species

The ability to visualize dynamic biological processes within a living organism is paramount for advancing our understanding of health and disease. In vivo fluorescence imaging, a non-invasive technique, allows for the re...

Author: BenchChem Technical Support Team. Date: January 2026

The ability to visualize dynamic biological processes within a living organism is paramount for advancing our understanding of health and disease. In vivo fluorescence imaging, a non-invasive technique, allows for the real-time tracking of cellular and molecular events, providing crucial insights for researchers, scientists, and drug development professionals.[1] A key area of interest is the detection of reactive oxygen species (ROS), which are implicated in a multitude of physiological and pathological pathways, including inflammation, cancer, and neurodegenerative disorders.[2][3][4] This guide provides a comparative analysis of diphenylborinic acid esters, a versatile class of fluorescent probes designed for the in vivo detection of specific ROS, primarily peroxynitrite (ONOO⁻) and hydrogen peroxide (H₂O₂).

The Principle: Borinic Esters as ROS-Activated Fluorophores

Diphenylborinic acid and its ester derivatives have emerged as a powerful tool in the design of "turn-on" fluorescent probes. The core principle lies in the chemoselective reaction between the boronic or borinic acid moiety and the target ROS. In its native state, the borinic ester quenches the fluorescence of an attached fluorophore. Upon reaction with the specific ROS, the boron-carbon bond is cleaved, releasing the fluorophore from its quenched state and resulting in a significant increase in fluorescence intensity. This mechanism provides a high signal-to-noise ratio, which is essential for sensitive in vivo imaging.

Arylboronic acids and their esters are the most common recognition sites for peroxynitrite.[2] Peroxynitrite is a potent oxidant and nitrating agent formed from the reaction of superoxide and nitric oxide, playing a critical role in various pathological conditions.[2] Similarly, borinic acid-based probes have been developed for the detection of hydrogen peroxide, a key signaling molecule in cellular pathways.[3][4]

Comparative Analysis of Diphenylborinic Acid Ester Probes

The selection of an appropriate probe for in vivo imaging depends on several factors, including the target ROS, the desired spectral properties, and the biological context. Below is a comparison of representative diphenylborinic acid ester-based probes, highlighting their key characteristics and performance in experimental settings.

Probe Name/TypeTarget ROSFluorophoreExcitation (nm)Emission (nm)Key Features & PerformanceReference
DPB (N,O-chelated diphenylboron-based) Peroxynitrite (ONOO⁻)Diphenylboron-based~488~520High selectivity, rapid response time (2.0 min), and a low detection limit (55 nM). Successfully used for bioimaging in models of drug-induced acute liver damage.[2][2]
Coumarin-based Borinic Acid Probe Hydrogen Peroxide (H₂O₂)Coumarin~360~450Demonstrates significantly faster kinetics (10,000-fold more reactive) compared to its boronic acid counterpart. Enables real-time monitoring of both extracellular and intracellular H₂O₂.[5][6][5][6]
Hemicyanine-based Borinic Acid Probe Hydrogen Peroxide (H₂O₂)HemicyanineVariesVariesOffers superior kinetics over boronic acid probes, matching the performance of the Amplex UltraRed/HRP assay. Suitable for real-time H₂O₂ monitoring in cellular models.[3][4][3][4]
Pyrene-based Boronate Probe (PyBor) Peroxynitrite (ONOO⁻)Pyrene~340~380, ~400Selectively detects peroxynitrite in aqueous solutions and living cells (RAW264.7 macrophages).[7][7]
Coumarin-Pyridine Boronobenzyl Probe (CP-Bz-o-BA) Peroxynitrite (ONOO⁻)Coumarin-PyridineVariesVariesReacts rapidly with ONOO⁻ to form a specific cyclization product, allowing for more selective detection in the presence of other oxidants like H₂O₂.[8][8]

Note: The excitation and emission wavelengths are approximate and can vary depending on the specific molecular structure and the local environment.

Causality in Experimental Design: Why Choose Borinic Over Boronic Acids?

While both boronic and borinic acid-based probes operate on a similar principle, a critical distinction lies in their reaction kinetics. For real-time in vivo imaging of highly dynamic processes, the speed of the probe's response is paramount.

The Kinetic Advantage of Borinic Acids:

Experimental evidence has conclusively shown that borinic acids are significantly more reactive towards H₂O₂ than their boronic acid counterparts.[5][6] One study reported a 10,000-fold higher second-order rate constant for a borinic acid probe compared to its boronic analog.[6] This enhanced reactivity is crucial for several reasons:

  • Real-Time Monitoring: The rapid "turn-on" of fluorescence allows for the immediate visualization of ROS production, enabling the study of transient signaling events.[3][4][5]

  • Increased Sensitivity: A faster reaction rate can lead to a more robust signal, improving the detection of low concentrations of ROS.

  • Reduced Probe Concentration: The higher efficiency of the reaction may allow for the use of lower probe concentrations, minimizing potential off-target effects and cytotoxicity.

The choice between a borinic and a boronic acid-based probe, therefore, depends on the specific experimental question. For studies requiring the detection of steady-state ROS levels, a boronic acid probe may suffice. However, for capturing rapid fluctuations in ROS concentrations, a borinic acid-based probe is the superior choice.

Experimental Workflow & Protocols

A successful in vivo imaging experiment using diphenylborinic acid esters involves a series of well-defined steps, from probe preparation to image acquisition and analysis.

General Experimental Workflow

Caption: A generalized workflow for the evaluation of diphenylborinic acid ester probes for in vivo imaging.

Protocol: In Vitro H₂O₂ Detection with a Coumarin-based Borinic Acid Probe

This protocol is adapted from methodologies described for coumarin-based borinic acid probes.[5]

Materials:

  • Coumarin-based borinic acid probe

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂) solution (freshly diluted)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Probe Preparation: Prepare a stock solution of the coumarin-based borinic acid probe in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration (e.g., 10 µM) in PBS.

  • H₂O₂ Titration: Prepare a series of H₂O₂ dilutions in PBS.

  • Reaction: In a 96-well black microplate, add the probe solution to each well. Then, add the different concentrations of H₂O₂ to the respective wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 minutes for rapid probes).[5]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the coumarin fluorophore (e.g., Ex: 360 nm, Em: 450 nm).

  • Data Analysis: Plot the fluorescence intensity as a function of H₂O₂ concentration to determine the detection limit and dynamic range.

Protocol: In Vivo Imaging of Peroxynitrite in a Mouse Model of Inflammation

This protocol is a generalized representation based on studies utilizing boronate-based probes for in vivo imaging of inflammation.[2][9]

Materials:

  • Diphenylborinic acid ester probe for peroxynitrite

  • Animal model of inflammation (e.g., lipopolysaccharide-induced)

  • In Vivo Imaging System (IVIS) or similar

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Model: Induce inflammation in the animal model according to the established protocol.

  • Probe Administration: Dissolve the probe in a biocompatible vehicle (e.g., PBS with a small percentage of DMSO) and administer it to the animal, typically via intravenous injection.

  • Anesthesia: Anesthetize the animal using a suitable anesthetic agent.

  • In Vivo Imaging: Place the animal in the imaging chamber of the IVIS. Acquire fluorescence images at different time points post-injection using the appropriate excitation and emission filters for the probe.

  • Image Analysis: Quantify the fluorescence signal in the region of interest (e.g., the inflamed tissue) to assess the level of peroxynitrite.

  • Biodistribution (Optional): After the final imaging time point, euthanize the animal and excise major organs. Image the organs ex vivo to determine the biodistribution of the probe.

Trustworthiness and Self-Validating Systems

The reliability of in vivo imaging data hinges on the specificity and stability of the fluorescent probe. A well-designed experimental plan should include controls to validate the observed signal.

  • Specificity Controls: To confirm that the fluorescence signal is due to the target ROS, experiments should be conducted in the presence of scavengers or inhibitors of ROS production. For instance, the signal from a peroxynitrite probe should be diminished by treatment with a nitric oxide synthase inhibitor.

  • Negative Controls: Using a non-reactive analog of the probe or imaging a healthy control group of animals helps to establish the baseline fluorescence and rule out non-specific signal.

  • Positive Controls: Administering an exogenous source of the target ROS can be used to confirm the probe's responsiveness in the biological system.

Future Directions and Considerations

The field of in vivo imaging probes is continuously evolving. Future developments in diphenylborinic acid esters are likely to focus on:

  • Near-Infrared (NIR) Probes: Shifting the excitation and emission wavelengths to the NIR region (700-900 nm) will enhance tissue penetration and reduce autofluorescence, leading to improved image quality in deep tissues.[10]

  • Ratiometric Probes: Probes that exhibit a shift in their emission wavelength upon reaction with the target ROS can provide more quantitative data by minimizing the influence of probe concentration and instrumental variations.[9]

  • Targeted Probes: Conjugating the diphenylborinic acid ester to a molecule that specifically binds to a particular cell type or subcellular organelle will allow for more precise localization of ROS production.

References

  • The First N,O-Chelated Diphenylboron-Based Fluorescent Probe for Peroxynitrite and Its Bioimaging Applications.
  • Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo.
  • Recent advances in self‐immobilizing fluorescent probes for in vivo imaging.
  • In vitro and in vivo imaging of peroxynitrite by a ratiometric boron
  • Borinic Acid-Based Fluorogenic Probes as an Alternative to the Amplex Red Assay for Real-Time H2O2 Monitoring in Live Cells. Semantic Scholar.
  • Bioluminescent Probe for Hydrogen Peroxide Imaging in Vitro and in Vivo.
  • Borinic Acid-Based Fluorogenic Probes as an Alternative to the Amplex Red Assay for Real-Time H2O2 Monitoring in Live Cells. PubMed.
  • Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers.
  • Borinic acids as new fast-responsive triggers for hydrogen peroxide detection. ChemRxiv.
  • A fluorescent probe directly detect peroxynitrite based on boronate oxidation and its applications for fluorescence imaging in living cells. PubMed.
  • Why use fluorescent probes in your in vivo imaging studies?. Revvity.
  • Toward Specific Detection of Peroxynitrite Intramolecular Cyclization of Boronobenzylated Pyridinium Probe in Chemical and Cellular Systems. PubMed.

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Validation

A Researcher's Guide to Glycyl Diphenylborinate: Assessing Specificity for Flavonoid Classes

This guide provides an in-depth analysis of glycyl diphenylborinate (DPGB) as a derivatizing agent for the detection and differentiation of flavonoid classes. We will explore the underlying chemical principles, compare i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of glycyl diphenylborinate (DPGB) as a derivatizing agent for the detection and differentiation of flavonoid classes. We will explore the underlying chemical principles, compare its performance against other common reagents, and provide actionable experimental protocols for researchers, scientists, and drug development professionals. Our focus is on delivering a scientifically rigorous and practical resource to enhance the accuracy and reliability of your flavonoid analyses.

Introduction: The Challenge of Flavonoid Analysis

Flavonoids are a vast and structurally diverse class of polyphenolic secondary metabolites found throughout the plant kingdom. Their roles in plant physiology are numerous, and their potential benefits to human health—ranging from antioxidant to anti-inflammatory and anti-cancer properties—have made them a major focus of phytochemical and pharmacological research. This structural diversity, however, presents a significant analytical challenge. Accurately identifying and quantifying different flavonoid classes, such as flavonols, flavones, flavanones, isoflavones, and anthocyanins, within complex biological matrices requires highly specific and sensitive analytical methods.

Glycyl diphenylborinate (DPGB), also known through related compounds like Neu's reagent (Naturstoffreagenz A), has become a cornerstone reagent in this field. It reacts with specific structural features of flavonoids to produce highly fluorescent complexes, enabling their detection and differentiation. This guide will critically assess the specificity of DPGB, providing you with the knowledge to optimize its application and interpret your results with confidence.

The Mechanism of Action: How Glycyl Diphenylborinate Creates a Fluorescent Signal

The utility of DPGB lies in its ability to form stable, fluorescent five- or six-membered rings with flavonoids that possess specific hydroxyl group arrangements. The core of this reaction is the boron atom in DPGB, which acts as a Lewis acid, readily complexing with appropriately positioned hydroxyl groups on the flavonoid skeleton.

The primary structural requirements for a strong reaction with DPGB are:

  • A 3-hydroxy-4-keto or 5-hydroxy-4-keto system: This arrangement, common in flavonols, allows for the formation of a highly stable and fluorescent complex.

  • Ortho-dihydroxyl groups: The presence of hydroxyl groups at adjacent positions on the A or B rings (e.g., at C-3' and C-4') also facilitates complexation, often leading to a bathochromic shift (a shift to longer wavelengths) in the fluorescence emission.

The resulting complex enhances the rigidity of the flavonoid molecule and increases its fluorescence quantum yield, making it easily detectable. The color of the fluorescence can also provide clues about the flavonoid's structure. For instance, flavonols like quercetin and kaempferol typically exhibit a bright yellow-green fluorescence, while other flavonoids may produce orange or weaker signals.

Below is a diagram illustrating the chelation mechanism of DPGB with a model flavonol.

DPGB_Flavonoid_Chelation cluster_reactants Reactants cluster_product Product Flavonoid Flavonol (e.g., Quercetin) with 3-OH and 4-C=O Complex Stable, Fluorescent DPGB-Flavonoid Complex Flavonoid->Complex Chelation at 3-OH and 4-keto group DPGB Glycyl Diphenylborinate (DPGB) DPGB->Complex

Caption: Chelation mechanism of DPGB with a flavonol.

Specificity Profile of Glycyl Diphenylborinate Across Flavonoid Classes

The fluorescence intensity and color resulting from the reaction with DPGB are highly dependent on the structural class of the flavonoid. This differential reactivity is the basis for its use in distinguishing between these classes.

  • Flavonols (e.g., Quercetin, Kaempferol, Myricetin): This class exhibits the strongest reaction with DPGB. The presence of a hydroxyl group at C-3 and a ketone at C-4 creates an ideal site for the formation of a highly stable and intensely fluorescent complex. The resulting fluorescence is typically a bright, stable yellow-green.

  • Flavones (e.g., Luteolin, Apigenin): Flavones lack the 3-hydroxyl group, which significantly reduces their reactivity with DPGB. While they may still form complexes if they possess ortho-dihydroxyl groups on the B-ring (like luteolin) or a 5-hydroxyl group, the resulting fluorescence is generally much weaker and may be of a different color (e.g., yellow-orange) compared to flavonols.

  • Flavanones (e.g., Naringenin, Hesperidin): Flavanones lack the C2-C3 double bond, which alters the electronic configuration of the molecule. While they may have the necessary hydroxyl groups, the resulting fluorescence with DPGB is typically weak or negligible.

  • Isoflavones (e.g., Genistein, Daidzein): Similar to flavones, the reactivity of isoflavones with DPGB is generally low. Genistein, with its 5-hydroxyl group, may show a weak reaction, but it is not a primary reagent for this class.

  • Anthocyanins: These are colored compounds that exist as glycosides. Their interaction with DPGB is not a standard analytical approach, as they are typically analyzed using spectrophotometry in the visible range.

Comparative Analysis: DPGB vs. Alternative Reagents

While DPGB is a powerful tool, it is essential to understand its performance in the context of other available reagents. The choice of reagent should be guided by the specific analytical question being addressed.

ReagentMechanism of ActionTarget FlavonoidsAdvantagesDisadvantages
Glycyl Diphenylborinate (DPGB) / Neu's Reagent Forms fluorescent chelate complexes with specific hydroxyl group arrangements.Primarily flavonols; also flavones with ortho-dihydroxyl groups.High sensitivity and specificity for flavonols; allows for differentiation based on fluorescence color.Weaker reaction with other flavonoid classes; requires a UV lamp for visualization.
Aluminum Chloride (AlCl₃) Forms acid-stable and/or acid-labile complexes with hydroxyl and keto groups, causing a bathochromic shift in UV-Vis absorption.Flavonols and flavones with free hydroxyl groups at C-3 or C-5.Simple, cost-effective colorimetric method; can be used for quantification with a spectrophotometer.Can be less specific than DPGB; the stability of the complex can be pH-dependent.
Wilson's Citric Acid-Boric Acid Reagent Forms complexes with flavonoids having a 5-hydroxyl group and a 4-keto group.Flavones and flavonols with a free 5-OH group.Specific for a particular structural feature.Less sensitive than fluorescence-based methods; requires heating.
Vanillin-HCl / Vanillin-H₂SO₄ Electrophilic substitution of vanillin on the phloroglucinol nucleus (A-ring) of flavonoids.Flavan-3-ols (catechins) and proanthocyanidins.Specific for condensed tannins and their precursors.Not suitable for most other flavonoid classes; the reaction can be destructive.

Experimental Protocols: Putting Theory into Practice

The following protocols provide a starting point for the application of DPGB in a research setting. Remember to optimize parameters such as reagent concentration and incubation time for your specific application.

This method is excellent for rapid screening of plant extracts for the presence of flavonols.

  • Sample Preparation: Dissolve your crude extract or purified fraction in a suitable solvent (e.g., methanol, ethanol).

  • TLC Development: Spot the sample on a silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., ethyl acetate:formic acid:acetic acid:water).

  • Drying: After development, allow the plate to dry completely in a fume hood.

  • Derivatization:

    • Prepare a 1% solution of DPGB in methanol.

    • Spray the dried TLC plate evenly with the DPGB solution until it is moist but not saturated.

    • Allow the plate to dry for a few minutes.

    • Prepare a 5% solution of polyethylene glycol (PEG) 4000 in methanol.

    • Spray the plate with the PEG solution. This step stabilizes and enhances the fluorescence.

  • Visualization: Allow the plate to dry again, then visualize it under a UV lamp at 365 nm. Flavonols will appear as bright yellow-green fluorescent spots.

This protocol can be adapted for the quantification of flavonols in solution.

  • Standard Preparation: Prepare a stock solution of quercetin in methanol and create a series of dilutions to generate a standard curve (e.g., 0.1 to 10 µg/mL).

  • Sample Preparation: Prepare your sample solution in methanol.

  • Reaction Mixture:

    • In a microplate well or cuvette, add 100 µL of your standard or sample.

    • Add 50 µL of a 0.2% solution of DPGB in methanol.

    • Add 50 µL of a 5% solution of boric acid in methanol.

    • Mix well and incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a spectrofluorometer. The optimal excitation and emission wavelengths for the quercetin-DPGB complex should be determined empirically but are typically in the range of 400-420 nm for excitation and 520-540 nm for emission.

  • Quantification: Plot the fluorescence intensity of the standards against their concentration to create a standard curve. Use the equation of the line to calculate the concentration of quercetin in your samples.

The workflow for the quantitative assay is depicted below.

Quantitative_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Standards Prepare Quercetin Standards Mix Mix Standards/Samples with DPGB and Boric Acid Prep_Standards->Mix Prep_Samples Prepare Samples Prep_Samples->Mix Incubate Incubate for 30 min (protected from light) Mix->Incubate Measure Measure Fluorescence (Ex/Em ~410/530 nm) Incubate->Measure Plot Plot Standard Curve Measure->Plot Calculate Calculate Sample Concentration Plot->Calculate

Caption: Workflow for quantitative flavonol analysis using DPGB.

Critical Experimental Parameters

To ensure reproducible and accurate results, consider the following factors:

  • Solvent: The choice of solvent can influence the stability and fluorescence of the DPGB-flavonoid complex. Methanol and ethanol are commonly used.

  • pH: The pH of the reaction medium can affect the ionization state of the flavonoid hydroxyl groups and thus their ability to complex with DPGB.

  • Reagent Concentration: An excess of DPGB is typically used to ensure complete complexation. However, very high concentrations can lead to background fluorescence.

  • Incubation Time: Allow sufficient time for the reaction to reach completion. This should be optimized for your specific flavonoid of interest.

Conclusion and Recommendations

Glycyl diphenylborinate is an invaluable reagent for the analysis of flavonoids, offering excellent sensitivity and specificity, particularly for the flavonol subclass. Its ability to produce distinct fluorescent signals based on the flavonoid structure makes it a powerful tool for both qualitative screening (e.g., on TLC plates) and quantitative analysis (in solution).

However, its low reactivity with other flavonoid classes, such as flavanones and isoflavones, means that it is not a universal reagent for all flavonoids. For a comprehensive analysis of a complex sample, a multi-reagent approach is often necessary. For example, DPGB could be used to specifically quantify flavonols, while a colorimetric method like the vanillin-HCl assay could be used for flavan-3-ols.

By understanding the mechanism, specificity, and optimal conditions for using DPGB, researchers can leverage its strengths to gain deeper insights into the complex world of flavonoids.

References

  • Flavonoids: Chemistry, biochemistry and applications. Andersen, Ø. M., & Markham, K. R. (Eds.). (2005). CRC press. [Link]

  • Thin-layer chromatography with a post-chromatographic derivatization for the identification of flavonoids in plant material. Ciesla, L., & Waksmundzka-Hajnos, M. (2009). Journal of Chromatography A, 1216(14), 2835-2842. [Link]

  • The Flavonoids. Harborne, J. B., & Mabry, T. J. (Eds.). (2013). Springer. [Link]

  • High-performance thin-layer chromatography for the analysis of medicinal plants. Reich, E., & Schibli, A. (2007). Thieme. [Link]

Comparative

A Researcher's Guide to Flavonoid Quantification: Correlating Glycyl Diphenylborinate Signal with Concentration

For professionals in drug development, natural product chemistry, and plant science, the accurate quantification of flavonoids is a cornerstone of research. These polyphenolic compounds are not only vital for plant physi...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development, natural product chemistry, and plant science, the accurate quantification of flavonoids is a cornerstone of research. These polyphenolic compounds are not only vital for plant physiology but also possess a vast spectrum of pharmacological activities. Among the arsenal of analytical techniques, the use of 2-aminoethyl diphenylborinate (DPBA), also known as glycyl diphenylborinate or Naturstoffreagenz A, stands out as a rapid and sensitive method for flavonoid detection. This guide provides an in-depth analysis of the correlation between the DPBA-induced fluorescent signal and flavonoid concentration, objectively comparing its performance against established chromatographic methods.

The Mechanism: From Chemical Interaction to Fluorescent Signal

The efficacy of DPBA lies in its specific chemical reaction with certain flavonoids. DPBA forms stable, highly fluorescent complexes with flavonoids that possess specific structural features, primarily a C4 keto group and at least one hydroxyl group at the C3 or C5 position.[1] The interaction is particularly strong with flavonols and flavones.[2] This chelation process significantly enhances the native fluorescence of the flavonoids, which is often too low to be detected at physiological concentrations.[1][3]

The signal can be further amplified and stabilized by the subsequent addition of reagents like polyethylene glycol (PEG), which increases the sensitivity of detection.[4][5] The resulting fluorescence, typically with excitation around 470-485 nm and emission between 525-535 nm, is directly proportional to the concentration of the flavonoid-DPBA complex.[6] This forms the basis for quantitative analysis.

Signaling Pathway Diagram

G Flavonoid Flavonoid (with specific -OH and keto groups) Complex Flavonoid-DPBA Complex (Non-fluorescent or weakly fluorescent) Flavonoid->Complex + DPBA DPBA Reagent (Glycyl Diphenylborinate) DPBA->Complex Excitation Light Excitation (~485 nm) Complex->Excitation is subjected to Emission Fluorescent Signal Emission (~535 nm) Excitation->Emission Quantification Signal Quantification Emission->Quantification

Caption: Mechanism of DPBA-induced fluorescence for flavonoid detection.

Experimental Protocol: A Self-Validating Workflow for Microplate-Based Quantification

This protocol is designed to establish a reliable correlation between fluorescence and concentration, incorporating essential controls for data integrity.

Materials:

  • 2-Aminoethyl diphenylborinate (DPBA) solution (1% w/v in methanol). Prepare fresh.[5]

  • Flavonoid standards (e.g., quercetin, kaempferol).

  • Methanol (HPLC grade).

  • Black, clear-bottom 96-well microplates.

  • Microplate reader with fluorescence detection.

  • Sample extracts.

Step-by-Step Methodology:

  • Preparation of Calibration Curve Standards:

    • Action: Create a serial dilution of a known flavonoid standard (e.g., quercetin) in methanol to achieve a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Causality: The calibration curve is the critical component of a self-validating system. It establishes the precise mathematical relationship between a known concentration and its fluorescent signal, allowing for the accurate calculation of unknown concentrations in your samples.

  • Sample and Standard Plating:

    • Action: Pipette 100 µL of each standard, your sample extracts, and a methanol-only blank into separate wells of the black microplate.

    • Causality: Black plates are essential to minimize well-to-well light scattering and background fluorescence, ensuring signal specificity. The blank corrects for any intrinsic signal from the solvent and reagents.

  • DPBA Reagent Addition and Incubation:

    • Action: Add 100 µL of the 1% DPBA solution to each well. Mix gently and incubate for 20-30 minutes at room temperature, protected from light.[3]

    • Causality: This incubation period allows the chelation reaction between DPBA and the flavonoids to reach equilibrium. Shielding from light is crucial to prevent photobleaching of the newly formed fluorescent complexes.

  • Fluorescence Measurement:

    • Action: Place the microplate in a reader and measure the fluorescence. Use an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.

    • Causality: These wavelengths are optimized for the DPBA-quercetin complex. It is advisable to perform a wavelength scan for other flavonoids to determine their optimal excitation/emission maxima.

  • Data Analysis:

    • Action: Subtract the average fluorescence of the blank wells from all other readings. Plot the blank-corrected fluorescence values of the standards against their known concentrations. Apply a linear regression to the data points.

    • Causality: This step normalizes the data. The resulting linear equation (y = mx + c) from the calibration curve is then used to calculate the flavonoid concentration in your experimental samples from their measured fluorescence values. A high correlation coefficient (R² > 0.99) indicates a strong, reliable correlation.

Performance Comparison: DPBA vs. Chromatographic Gold Standards

While the DPBA method is powerful, its performance must be contextualized against other common analytical techniques. The choice of method should always be dictated by the specific requirements of the experiment.

Parameter DPBA Fluorescent Assay High-Performance Liquid Chromatography (HPLC-DAD) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Chelation-induced fluorescence enhancement.[7]Chromatographic separation followed by UV-Vis absorbance detection.[8]Chromatographic separation followed by mass-to-charge ratio detection.[9]
Specificity Class-specific. Detects flavonoids with certain structural motifs. Cannot distinguish between similar flavonoids in a mixture.[10]Compound-specific. Resolves individual compounds based on their physicochemical properties, allowing for specific quantification.[11][12]Highly Compound-specific. Provides mass information for unambiguous identification and differentiation of isomers.[9][13]
Sensitivity High. Fluorescence is an inherently sensitive detection method.Good to High. Dependent on the chromophore of the analyte.[8]Very High. Capable of detecting compounds at picogram to femtogram levels.
Quantification Quantitative. Highly correlated with HPLC (R² > 0.99 reported for quercetin). Prone to overestimation at very low concentrations.Gold Standard for Quantification. Highly accurate and reproducible.[11]Gold Standard for Quantification. Offers the highest accuracy and precision.
Primary Use Case High-throughput screening, in-vivo/in-situ visualization, rapid quantification of total target flavonoids.[3][9]Routine quality control, quantification of known, abundant flavonoids in complex mixtures.[8][11]Metabolomics, identification of unknown compounds, quantification of trace-level analytes, structural elucidation.[9][13]
Throughput High. Easily automated in 96- or 384-well plate formats.Low to Medium. Serial analysis with typical run times of 20-60 minutes per sample.Low to Medium. Similar run times to HPLC.
Logical Framework for Method Selection

G cluster_input Experimental Goal cluster_methods Recommended Method Goal What is your primary analytical need? DPBA DPBA Fluorescent Assay Goal->DPBA High-throughput screening? In-situ localization? Rapid total flavonoid estimate? HPLC HPLC-DAD Goal->HPLC Precise quantification of specific, known flavonoids in a mixture? LCMS LC-MS Goal->LCMS Identification of unknown compounds? Highest sensitivity and specificity needed? Metabolomic profiling?

Sources

Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of Flavonoids: The Case of Glycyl Diphenylborinate

Introduction: The Allure of Simplicity in Flavonoid Detection For decades, researchers have sought rapid and sensitive methods for the detection and quantification of flavonoids, a diverse class of plant secondary metabo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of Simplicity in Flavonoid Detection

For decades, researchers have sought rapid and sensitive methods for the detection and quantification of flavonoids, a diverse class of plant secondary metabolites with significant interest in the pharmaceutical and nutraceutical industries.[1] Among the various reagents employed, 2-aminoethyl diphenylborinate (DPBA), often referred to as glycyl diphenylborinate or Neu's reagent, has carved out a niche.[2][3][4] Its primary appeal lies in its ability to form fluorescent complexes with many flavonoids, offering a visually intuitive and straightforward approach for their localization in plant tissues via histochemistry or as a spray reagent in thin-layer chromatography (TLC).[2][3]

This has led to the development of spectrofluorometric assays that leverage DPBA for the quantitative analysis of total flavonoid content, promising high sensitivity and rapid execution.[2] However, for the rigorous demands of drug development and robust scientific research, where accuracy, specificity, and reproducibility are paramount, a deeper understanding of the reagent's limitations is essential. This guide provides a critical evaluation of glycyl diphenylborinate for quantitative analysis, comparing it with established chromatographic techniques and offering field-proven insights into making appropriate methodological choices.

The Core Limitation: A Lack of Specificity and Conditional Complexation

The foundational issue with using glycyl diphenylborinate for quantitative analysis is that the very property that makes it a useful screening tool—its ability to react with a broad range of flavonoids—undermines its specificity.[2] Quantitative analysis requires a predictable and consistent relationship between the analyte concentration and the analytical signal. With DPBA, this relationship is fraught with complexities.

Non-Specific Binding and Structural Dependence

DPBA does not bind to a single, unique functional group across all flavonoids. Instead, it chelates with specific structural motifs, primarily ortho-dihydroxylated groups (catechol moieties) on the B-ring and 5-hydroxy-4-keto groups between the A and C rings.[3] A single flavonoid, such as rutin, can possess multiple competing chelation sites.[3]

This leads to several quantitative challenges:

  • Differential Affinity: The fluorescence intensity and spectral properties of the DPBA complex will vary significantly between different flavonoids (e.g., quercetin vs. kaempferol vs. luteolin) due to structural differences. In a mixed sample, this results in a composite signal that cannot be accurately attributed to any single compound.

  • Inability to Distinguish Isomers: Structural isomers, which often have vastly different biological activities, may produce very similar or indistinguishable signals with DPBA, a significant drawback that chromatographic methods easily overcome.[5]

Ambiguous and Environment-Dependent Stoichiometry

Research has shown that the complexation between a flavonoid and DPBA is not a simple 1:1 reaction. It can be a two-step process, yielding both mono-adducts and bis-adducts, where one or two DPBA molecules bind to a single flavonoid molecule.[3] Crucially, the formation and stability of these different complexes are highly dependent on the experimental conditions.[3]

  • Influence of pH: The complexation behavior is markedly different in acidic, neutral, or alkaline conditions.[3] For instance, under alkaline conditions, the absorption spectrum of a rutin-DPBA complex shifts by approximately 50 nm compared to its acidic profile, indicating a different binding mechanism.[3] This sensitivity makes the method susceptible to minor variations in sample pH or buffer composition, severely limiting its robustness.

  • Solvent Effects: The choice of solvent also dictates the nature of the complex formed.[3] A method that yields different results based on slight changes in the solvent matrix is not suitable for validated quantitative analysis.

The relationship between DPBA and a target flavonoid can be visualized as a series of competing equilibria, making a simple quantitative readout unreliable.

G cluster_reactants Reactants cluster_conditions Experimental Conditions cluster_products Potential Products Flavonoid Flavonoid (e.g., Rutin) Complex1 Mono-Adduct Complex (e.g., at 5-OH, 4-keto) Flavonoid->Complex1 Complex2 Mono-Adduct Complex (e.g., at 3',4'-OH) Flavonoid->Complex2 DPBA DPBA Reagent DPBA->Complex1 DPBA->Complex2 Complex3 Bis-Adduct Complex DPBA->Complex3 pH pH pH->Complex1 pH->Complex2 pH->Complex3 Solvent Solvent Solvent->Complex1 Solvent->Complex2 Solvent->Complex3 Complex1->Complex3

Figure 1: Complexation equilibria of DPBA with a multi-site flavonoid.

Superior Alternatives: The Power of Separation Science

For reliable, reproducible, and specific quantitative analysis, chromatographic methods are the undisputed industry standard.[6][7] These techniques overcome the fundamental limitations of bulk spectroscopic assays by physically separating the components of a complex mixture before detection and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used method for flavonoid analysis.[7] Its power lies in its versatility and the variety of detectors that can be coupled with it. An HPLC system with a Diode-Array Detector (DAD) or UV-Vis detector allows for the quantification of specific flavonoids based on their retention time and UV absorbance spectrum, providing a layer of identification that DPBA lacks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the highest level of certainty, LC coupled with Mass Spectrometry (LC-MS), particularly tandem MS (MS/MS), is the gold standard.[5][6] This method provides:

  • Unmatched Specificity: Analytes are characterized by both their retention time and their unique mass-to-charge ratio (and fragmentation patterns in MS/MS), virtually eliminating ambiguity.[5]

  • Exceptional Sensitivity: LC-MS often achieves limits of detection (LOD) and quantification (LOQ) far lower than spectroscopic methods.[5]

  • Structural Information: MS fragmentation patterns can be used to identify unknown flavonoids or distinguish between closely related structures.[6][8]

The following workflow diagram illustrates the critical difference in analytical rigor.

G cluster_dpba DPBA Spectrofluorometric Method cluster_hplc HPLC / LC-MS Method dpba_start Start: Complex Sample dpba_react Add DPBA Reagent & Incubate dpba_start->dpba_react dpba_measure Measure Bulk Fluorescence dpba_react->dpba_measure dpba_end Result: Single Value (Total Flavonoids?) dpba_measure->dpba_end hplc_start Start: Complex Sample hplc_inject Inject into LC System hplc_start->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect Detect & Identify (UV, MS, MS/MS) hplc_separate->hplc_detect hplc_quant Quantify Each Compound hplc_detect->hplc_quant hplc_end Result: Specific concentrations of multiple analytes hplc_quant->hplc_end

Figure 2: Workflow comparison of a bulk assay vs. a separation-based method.

Performance Comparison: A Head-to-Head Evaluation

When evaluated against the standard parameters of analytical method validation outlined by regulatory bodies like the ICH and USP, the deficiencies of the DPBA method for quantitative purposes become clear.[9][10][11]

Validation ParameterGlycyl Diphenylborinate (DPBA) AssayHPLC-DAD / LC-MS/MSRationale & Justification
Specificity Very PoorExcellentDPBA cross-reacts with numerous flavonoids.[3] HPLC/LC-MS physically separates analytes before detection, ensuring the signal is from a single compound.[5][7]
Accuracy Poor to ModerateExcellentAccuracy is compromised by interfering substances and non-specific binding. Chromatographic methods allow for accurate quantification against certified reference standards.[9]
Precision ModerateExcellentWhile pipetting can be precise, signal variability due to minor pH/solvent changes reduces overall precision. Automated HPLC systems provide exceptional repeatability.[9]
Linearity & Range Poor to ModerateExcellentThe potential for multi-step complexation (mono- and bis-adducts) compromises linearity over a wide concentration range.[3] HPLC methods routinely demonstrate excellent linearity.
Limit of Quantitation (LOQ) ModerateExcellentWhile the fluorescence can be sensitive, the "noise" from matrix interference raises the practical LOQ. LC-MS, in particular, offers far superior sensitivity.[5]
Robustness PoorExcellentThe method is highly sensitive to changes in pH and solvent composition, making it non-robust.[3] Validated HPLC methods are designed to be robust against minor procedural changes.[9][12]
Matrix Effects HighLow to Moderate (Can be corrected)The bulk measurement is highly susceptible to quenching or enhancement from other matrix components.[13] While matrix effects exist in LC-MS, they can be identified and mitigated using internal standards.

Experimental Protocols: A Practical Comparison

To illustrate the practical differences, we present two protocols: one for a DPBA-based assay adapted from published methodologies and a standard HPLC-DAD method for the quantification of quercetin.

Protocol 1: Spectrofluorometric Estimation of "Total Flavonoids" using DPBA
  • Principle: This protocol measures the total fluorescence generated by the complexation of DPBA with flavonoids in a sample extract. The result is typically expressed as "quercetin equivalents," which implicitly acknowledges the method's lack of specificity.

  • Self-Validation: The protocol includes a standard curve, but its validity is limited as it assumes the diverse flavonoids in the sample behave identically to the quercetin standard, a known flaw.

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of quercetin in methanol. Create a series of dilutions ranging from 5 µg/mL to 200 µg/mL.

  • Sample Preparation: Extract 1g of dried, powdered plant material with 10 mL of 80% methanol using sonication for 30 minutes. Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

  • Reagent Preparation: Prepare a 0.25% (w/v) solution of 2-aminoethyl diphenylborinate in methanol.

  • Reaction: In a 96-well microplate, add 100 µL of each standard dilution or sample extract. To each well, add 100 µL of the DPBA reagent.

  • Incubation: Incubate the plate in the dark at room temperature for 20 minutes.

  • Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of 535 nm.[2]

  • Quantification: Construct a standard curve of fluorescence vs. quercetin concentration. Use the linear regression equation to calculate the "total flavonoid content" of the samples in mg quercetin equivalents per gram of dry weight.

Protocol 2: Quantitative Analysis of Quercetin by HPLC-DAD
  • Principle: This protocol separates quercetin from other compounds in the sample extract using reverse-phase HPLC. Quantification is achieved by comparing the peak area of quercetin in the sample to that of a certified standard at a specific wavelength.

  • Self-Validation: The system suitability test (SST) and the use of a specific retention time and UV spectrum for peak identification provide a high degree of confidence and meet regulatory expectations for method validation.[9][10]

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of certified quercetin reference standard in methanol. Create a series of dilutions ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Use the same extract prepared in Protocol 1. Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 70% B over 20 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • DAD Detection: Monitor at 370 nm. Collect spectra from 200-600 nm.

  • System Suitability: Inject the 50 µg/mL standard six times. The relative standard deviation (RSD) for peak area and retention time should be <2%.

  • Analysis: Inject the standards to create a calibration curve. Inject the prepared samples.

  • Quantification: Identify the quercetin peak in the sample chromatograms by matching the retention time and the DAD spectrum with the certified standard. Quantify the concentration using the peak area and the standard curve.

Conclusion and Recommendation

While glycyl diphenylborinate (DPBA) remains a valuable tool for qualitative visualization and in situ localization of flavonoids in botanical microscopy and TLC, its application in rigorous quantitative analysis is severely limited. The reagent's lack of specificity, ambiguous reaction stoichiometry, and high dependency on experimental conditions make it unsuitable for methods requiring accuracy, robustness, and reliability, which are the cornerstones of analytical chemistry in a regulatory or drug development environment.

For researchers and scientists requiring dependable quantitative data, the adoption of separation-based methods is not just recommended; it is essential. HPLC-DAD offers a robust, specific, and widely accessible platform for the quantification of known flavonoids. For ultimate performance in specificity, sensitivity, and the ability to analyze highly complex samples, LC-MS/MS is the definitive choice. The apparent simplicity of the DPBA assay is a deceptive trade-off for the scientific integrity and validity that chromatographic methods provide.

References

  • Lee, S., et al. (2013). A rapid, sensitive method for assessing cellular quercetin levels is proposed using diphenylboric acid 2-aminoethyl ester (DPBA), a fluorescent probe, and quercetin, a representative flavonoid. ResearchGate. Available at: [Link]

  • Cornard, J. P., & Merlin, J. C. (2002). Modes of complexation of rutin with the flavonoid reagent diphenylborinic acid 2-aminoethyl ester. ResearchGate. Available at: [Link]

  • Guzman-Alvarez, N., et al. (2022). Representation of diphenylborinic acid 2-aminoethyl ester (a) and rutin (b). ResearchGate. Available at: [Link]

  • Pandey, P., et al. (2017). A benign alternative process for efficient separation of pure commercially important flavonoid nutraceuticals from edible plants. National Institutes of Health. Available at: [Link]

  • Lee, J. Y., et al. (2022). Direct Identification and Quantification of Flavonoids and Their Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • Tiwari, S., & Rana, R. (2015). Qualitative and Quantitative Analysis of Flavonoids. ResearchGate. Available at: [Link]

  • Shabir, G. A. (2003). A short review on method validation. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Vessman, J. (1996). Validation of analytical methods. ResearchGate. Available at: [Link]

  • Zheng, Y., et al. (2023). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. MDPI. Available at: [Link]

  • Zhang, Z., et al. (2017). Applications of organoboron compounds in carbohydrate chemistry and glycobiology: Analysis, separation, protection, and activation. ResearchGate. Available at: [Link]

  • Schmidt, S., et al. (2010). Identification of complex, naturally occurring flavonoid glycosides in kale (Brassica oleracea var. sabellica) by high-performance liquid chromatography diode-array detection/electrospray ionization multi-stage mass spectrometry. PubMed. Available at: [Link]

  • Lavanya, G., et al. (2021). Analytical Method Development and Validation: A Review. Ashdin Publishing. Available at: [Link]

  • Shinde, S. S., & Khulbe, P. (2024). Analytical Method Validation: A Comprehensive Review of Current Practices. South Eastern European Journal of Public Health. Available at: [Link]

  • Madeira, P. J. A., & Florêncio, M. H. (2009). Flavonoid-matrix cluster ions in MALDI mass spectrometry. ResearchGate. Available at: [Link]

  • Little, T. A. (2021). Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. BioPharm International. Available at: [Link]

  • Mokolokolo, F. P., et al. (2023). Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. National Institutes of Health. Available at: [Link]

  • Adhikari, S., et al. (2021). Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study. National Institutes of Health. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of Glycyl Diphenylborinate with Plant Metabolites

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of the cross-reactivity of glycyl diphenylborinate, a widely used fluorescent probe, with various classes...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the cross-reactivity of glycyl diphenylborinate, a widely used fluorescent probe, with various classes of plant metabolites. As Senior Application Scientists, we aim to equip you with the necessary knowledge to critically evaluate its application, interpret results with precision, and design robust experimental workflows.

Introduction: The Dual Nature of a "Specific" Probe

This guide delves into the nuanced reactivity of glycyl diphenylborinate, moving beyond its established interaction with flavonoids to explore its cross-reactivity with other major classes of plant secondary metabolites: phenolic acids and alkaloids. We will provide a critical comparison with a gold-standard analytical technique, High-Performance Liquid Chromatography (HPLC), and furnish detailed experimental protocols to empower you to validate your findings and ensure the scientific integrity of your research.

The Binding Mechanism: How Glycyl Diphenylborinate Interacts with Flavonoids

The fluorescence of the glycyl diphenylborinate-flavonoid complex is the cornerstone of its application. This interaction is not merely an association but a specific chemical reaction leading to the formation of a stable, fluorescent chelate. The binding is primarily dependent on the presence of specific functional groups on the flavonoid skeleton.

The key structural features on a flavonoid molecule that facilitate this binding are:

  • The 5-hydroxy-4-keto group: This arrangement in the A and C rings of the flavonoid allows for the formation of a stable five-membered ring with the boron atom of glycyl diphenylborinate.

  • The 3',4'-ortho-diphenolic group: Located on the B ring, this pair of adjacent hydroxyl groups provides another potent chelation site.

The resulting complex restricts the intramolecular rotation of the flavonoid, leading to a significant enhancement of its fluorescence upon excitation, typically in the UV range.[3]

cluster_flavonoid Flavonoid cluster_gdpb Glycyl Diphenylborinate cluster_complex Fluorescent Complex Flavonoid Flavonoid (e.g., Quercetin) A_ring A Ring Flavonoid->A_ring B_ring B Ring Flavonoid->B_ring C_ring C Ring Flavonoid->C_ring OH_5 5-OH A_ring->OH_5 OH_3_4 3',4'-OH B_ring->OH_3_4 Keto_4 4-Keto C_ring->Keto_4 Boron Boron Atom OH_5->Boron Chelation Site 1 Keto_4->Boron Chelation Site 1 OH_3_4->Boron Chelation Site 2 GDPB Glycyl Diphenylborinate GDPB->Boron Complex Fluorescent Chelate Boron->Complex

Binding of Glycyl Diphenylborinate to a Flavonoid.

Beyond Flavonoids: Assessing Cross-Reactivity

While the affinity of glycyl diphenylborinate for flavonoids is well-documented, its interactions with other structurally related plant metabolites are less explored. This section critically examines the evidence for cross-reactivity with phenolic acids and the potential for interference from alkaloids.

Phenolic Acids: A Case of Mistaken Identity?

Phenolic acids are a diverse group of compounds characterized by a phenolic ring and a carboxylic acid function. They are broadly classified into hydroxybenzoic acids and hydroxycinnamic acids. Structurally, they share the phenolic hydroxyl groups with flavonoids, which are potential binding sites for glycyl diphenylborinate.

Evidence from histochemical studies has shown that glycyl diphenylborinate can indeed react with phenolic acids. For instance, it has been successfully used for the in situ localization of chlorogenic acid, a prominent hydroxycinnamic acid in many plants.[4] This cross-reactivity is likely due to the chelation of the boron atom with the ortho-dihydroxy groups on the phenolic ring of caffeic acid, a component of chlorogenic acid.

Implications of Cross-Reactivity: This cross-reactivity has significant implications for researchers using glycyl diphenylborinate for flavonoid localization. In tissues rich in phenolic acids, the observed fluorescence may not be solely attributable to flavonoids, potentially leading to an overestimation of their concentration and a misinterpretation of their spatial distribution.

Metabolite ClassRepresentative CompoundKey Structural Features for BindingEvidence of Interaction with Glycyl Diphenylborinate
Flavonoids Quercetin5-hydroxy-4-keto, 3',4'-dihydroxyStrong, well-documented fluorescence enhancement
Phenolic Acids Chlorogenic AcidOrtho-dihydroxy groupsDocumented use for histolocalization, indicating binding
Alkaloids CaffeineNitrogen heterocyclesNo direct evidence of binding, potential for spectral interference
Alkaloids: A Silent Interference?

Alkaloids are a large and diverse group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. While they lack the specific chelating groups found in flavonoids and some phenolic acids, their complex structures and varied functional groups warrant consideration for potential interactions with glycyl diphenylborinate.

Currently, there is a lack of direct evidence in the scientific literature for a specific binding interaction between glycyl diphenylborinate and alkaloids. However, the absence of evidence is not evidence of absence. Two potential modes of interference should be considered:

  • Non-specific Binding: Weak, non-covalent interactions could potentially occur, although these are unlikely to produce a significant fluorescence enhancement.

  • Spectroscopic Interference: Some alkaloids exhibit native fluorescence or can quench the fluorescence of other compounds.[5] This could lead to either false-positive signals or an underestimation of flavonoid concentrations.

A Head-to-Head Comparison: Glycyl Diphenylborinate vs. HPLC

For a more objective assessment of a plant's metabolite profile, it is crucial to compare the performance of glycyl diphenylborinate with a gold-standard analytical technique. High-Performance Liquid Chromatography (HPLC) offers unparalleled separation and quantification capabilities for a wide range of plant metabolites.

FeatureGlycyl DiphenylborinateHigh-Performance Liquid Chromatography (HPLC)
Specificity Moderate to high for flavonoids, but with known cross-reactivity with some phenolic acids.High; can separate and identify individual compounds based on retention time and spectral data.
Sensitivity High for fluorescent complexes.High, especially with sensitive detectors like fluorescence or mass spectrometry.
Quantification Semi-quantitative; fluorescence intensity can be correlated with concentration, but is prone to interference.Quantitative; provides accurate and precise concentration measurements with proper calibration.
Spatial Resolution High; allows for in situ localization within tissues and cells.None; analysis is performed on tissue extracts, losing spatial information.
Throughput High for qualitative screening of multiple samples.Lower; sample preparation and run times can be lengthy.
Cost & Complexity Relatively low cost and simple to implement for microscopy.High initial investment for instrumentation and requires skilled operators.

Experimental Protocols for Cross-Reactivity Assessment

To ensure the trustworthiness of your results, we provide the following self-validating experimental workflows.

Protocol 1: In Vitro Fluorescence Spectroscopy Assay

This protocol allows for the direct assessment of the interaction between glycyl diphenylborinate and various plant metabolites in a controlled environment.

Objective: To determine if a specific plant metabolite (e.g., a phenolic acid or alkaloid) forms a fluorescent complex with glycyl diphenylborinate.

Materials:

  • Glycyl diphenylborinate (2-aminoethyl diphenylborinate)

  • Test compounds (e.g., quercetin, chlorogenic acid, caffeine)

  • Methanol or ethanol (spectroscopic grade)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare Stock Solutions:

    • Dissolve glycyl diphenylborinate in methanol to a final concentration of 1 mg/mL.

    • Dissolve each test compound in methanol to a final concentration of 1 mg/mL.

  • Set up the Assay:

    • In the wells of the 96-well plate, add 50 µL of the test compound stock solution.

    • As a positive control, use quercetin.

    • As a negative control, use methanol.

    • Add 50 µL of the glycyl diphenylborinate stock solution to each well.

    • Prepare a parallel set of wells with the test compounds and methanol only (to measure native fluorescence).

  • Incubation:

    • Incubate the plate at room temperature for 15 minutes in the dark.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer. Set the excitation wavelength to ~365 nm and the emission wavelength to scan from 400 nm to 600 nm to capture the emission maximum.

  • Data Analysis:

    • Subtract the fluorescence of the test compound alone from the fluorescence of the test compound with glycyl diphenylborinate.

    • Compare the fluorescence enhancement of the test compounds to that of the positive control (quercetin).

A Prepare Stock Solutions (GDPB, Test Compounds) B Pipette into 96-well Plate (Controls & Samples) A->B C Add GDPB to Wells B->C D Incubate in Dark (15 min, RT) C->D E Measure Fluorescence (Ex: 365 nm, Em: 400-600 nm) D->E F Analyze Data (Subtract background, Compare to control) E->F

Workflow for the In Vitro Fluorescence Assay.
Protocol 2: HPLC-DAD Validation

This protocol uses HPLC with a Diode Array Detector (DAD) to confirm the presence and quantity of metabolites in a plant extract, providing an orthogonal validation for the fluorescence data.

Objective: To separate and quantify the major flavonoids and phenolic acids in a plant extract.

Materials:

  • Plant extract of interest

  • HPLC system with a C18 column and DAD

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Water (HPLC grade)

  • Standards for suspected cross-reacting compounds

Procedure:

  • Sample Preparation:

    • Filter the plant extract through a 0.22 µm syringe filter.

  • HPLC Method:

    • Set up a gradient elution method using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • A typical gradient might be: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-90% B; 35-40 min, 90% B; 40-45 min, 90-5% B; 45-50 min, 5% B.

    • Set the flow rate to 1 mL/min and the column temperature to 30°C.

    • Set the DAD to collect spectra from 200 nm to 600 nm.

  • Injection and Data Acquisition:

    • Inject the plant extract and the standards.

    • Acquire the chromatograms and UV-Vis spectra.

  • Data Analysis:

    • Identify the peaks in the plant extract by comparing their retention times and UV-Vis spectra to the standards.

    • Quantify the identified compounds using a calibration curve generated from the standards.

Interpreting Your Data and Best Practices

When using glycyl diphenylborinate, a multi-faceted approach to data interpretation is essential:

  • Acknowledge Potential Cross-Reactivity: Be aware that the fluorescence observed may not be exclusively from flavonoids, especially in tissues known to be rich in phenolic acids.

  • Use Appropriate Controls: Always include positive (e.g., quercetin) and negative (e.g., a non-binding compound) controls in your experiments.

  • Validate with an Orthogonal Method: Whenever possible, confirm your findings with a more specific technique like HPLC or LC-MS.

  • Consider the Biological Context: Correlate your findings with known metabolic pathways and the physiological state of the plant.

Conclusion: A Powerful Tool, When Used Wisely

Glycyl diphenylborinate remains a powerful and accessible tool for the study of flavonoids in plants. Its ability to provide spatial information on metabolite distribution is a significant advantage over extraction-based methods. However, our analysis reveals that the assumption of its absolute specificity for flavonoids is a simplification. The documented cross-reactivity with phenolic acids necessitates a more critical approach to experimental design and data interpretation.

By understanding the chemical basis of its reactivity, acknowledging its limitations, and validating findings with orthogonal techniques like HPLC, researchers can continue to leverage the strengths of glycyl diphenylborinate to generate accurate and reliable insights into the complex world of plant metabolism.

References

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  • Kisa, F., et al. (2021). Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. International Journal of Molecular Sciences, 22(16), 8888. [Link]

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  • Patel, K. N., & Patel, J. K. (2017). Spectrophotometric method for the determination of total alkaloids in selected plant parts. Journal of Pharmacognosy and Phytochemistry, 6(1), 188-192. [Link]

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  • Tang, Y., et al. (2020). Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract. Molecules, 25(23), 5749. [Link]

  • Bittsánszky, A., et al. (2015). PREPARATION OF BIOACTIVE OXIDIZED HYDROXYCINNAMIC ACID DERIVATIVES. ResearchGate. [Link]

  • Widyawati, T., et al. (2022). Detection of alkaloids, flavonoids, and polyphenols content using normal phase TLC method with hexane:ethyl acetate (7:3). ResearchGate. [Link]

  • Sreevidya, N., & Mehrotra, S. (2003). Spectrophotometric method for estimation of alkaloids precipitable with Dragendorff's reagent in plant materials. Journal of AOAC International, 86(6), 1124-1127. [Link]

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  • Mouterde, L. M. M., et al. (2022). From Biomass-Derived p-Hydroxycinnamic Acids to Novel Sustainable and Non-Toxic Phenolics-Based UV-Filters: A Multidisciplinary Journey. Frontiers in Chemistry, 10, 925345. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Glycyl Diphenylborinate

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop; it is a fundamental component of laboratory safety and environmental stewardship. Th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop; it is a fundamental component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of glycyl diphenylborinate, ensuring the safety of laboratory personnel and adherence to regulatory standards. Our commitment is to furnish you with the critical information necessary for safe and compliant laboratory operations, reinforcing the trust you place in our products.

Understanding the Compound: Hazard Profile of Glycyl Diphenylborinate

Glycyl diphenylborinate, also known by synonyms such as 2-aminoethyl diphenylborinate, is an organoboron compound utilized in various research applications.[1][2][3] A thorough understanding of its hazard profile is the first step in ensuring its safe handling and disposal.

According to safety data sheets (SDS), glycyl diphenylborinate presents the following hazards:

  • Harmful if swallowed: Acute oral toxicity.[1][4]

  • Causes skin irritation: Can cause redness and discomfort upon contact with skin.[1][4][5][6]

  • Causes serious eye irritation: Poses a significant risk to eye health upon contact.[1][4][5][6]

  • May cause respiratory irritation: Inhalation of dust or fumes can lead to respiratory discomfort.[1][4][6]

It is stable under recommended storage conditions but is incompatible with strong oxidizing agents, acids, and bases.[6][7] Thermal decomposition can produce hazardous gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and oxides of boron.[5][6][7]

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowedAcute Toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.
Causes skin irritationSkin Corrosion/Irritation (Category 2)Wear protective gloves. If on skin, wash with plenty of water.[5]
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[5]
May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][6]
The Core Directive: A Step-by-Step Disposal Protocol

The primary objective in the disposal of glycyl diphenylborinate is to convert it into less hazardous, water-soluble components that can be managed through standard chemical waste streams. This is achieved through controlled hydrolysis. Boronic esters are known to undergo hydrolysis to yield boric acid and the corresponding alcohol or amine.[8][9]

Personnel Protective Equipment (PPE) Requirement: Before initiating any disposal procedures, ensure you are wearing the following PPE:

  • Safety goggles (or a face shield)

  • Chemical-resistant gloves (nitrile is a suitable option)

  • A laboratory coat

All operations should be conducted within a certified chemical fume hood to mitigate inhalation risks.[10]

Step 1: Segregation and Initial Containment Proper waste segregation is a cornerstone of laboratory safety and regulatory compliance.[11][12]

  • Collect all waste materials containing glycyl diphenylborinate (e.g., residual solid, contaminated consumables like weigh boats or pipette tips) in a dedicated, clearly labeled hazardous waste container.[13][14]

  • The container must be made of a material compatible with the waste; a high-density polyethylene (HDPE) container is a suitable choice.[12][15]

  • The label must include the words "Hazardous Waste," the full chemical name "Glycyl diphenylborinate," and the associated hazards (e.g., "Toxic," "Irritant").[13][14]

Step 2: Controlled Hydrolysis (for bulk quantities) For larger quantities of pure or concentrated glycyl diphenylborinate, a hydrolysis step is recommended to reduce its reactivity and toxicity.

  • Causality: Borinic esters like glycyl diphenylborinate can be hydrolyzed under basic conditions to break the B-O bond, yielding diphenylborinic acid and glycine. Further reaction under appropriate conditions can lead to boric acid and benzene, though this is a more complex degradation pathway. The initial hydrolysis simplifies the waste matrix.

  • In a suitably sized beaker within a fume hood, prepare a dilute solution of sodium hydroxide (e.g., 1 M NaOH).

  • Slowly and with constant stirring, add the glycyl diphenylborinate waste to the basic solution. This should be done in small portions to control any potential exothermic reaction.

  • Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis.

Step 3: Neutralization and Final Aqueous Waste Collection

  • After hydrolysis, the resulting solution will be basic. Neutralize the solution by slowly adding a dilute acid, such as hydrochloric acid (1 M HCl), while monitoring the pH. The target pH should be between 6.0 and 8.0.[12]

  • Transfer the neutralized aqueous solution to a designated hazardous waste container for aqueous chemical waste. This container should be clearly labeled with all components of the mixture, including the hydrolysis products.[12][13]

Step 4: Disposal of Contaminated Solids

  • Any solid materials contaminated with glycyl diphenylborinate, such as personal protective equipment (gloves), paper towels, or silica gel from chromatography, should be collected in a separate, clearly labeled hazardous waste container for solid chemical waste.[11]

  • Do not mix these solids with the aqueous waste stream.

Step 5: Final Disposal

  • All hazardous waste containers must be sealed and stored in a designated satellite accumulation area (SAA) until they are collected by a licensed hazardous waste disposal service.[12][14]

  • Ensure that all labeling is accurate and complete to comply with EPA and local regulations.[13][15] It is imperative to contract with a certified waste broker or a licensed waste disposal facility for the final treatment and disposal of the chemical waste.[16]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of glycyl diphenylborinate waste.

GlycylDiphenylborinateDisposal Glycyl Diphenylborinate Disposal Workflow start Waste Generation (Glycyl Diphenylborinate) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood decision Waste Type? fume_hood->decision solid_waste Contaminated Solids (e.g., PPE, consumables) decision->solid_waste Solid liquid_waste Pure Compound or Concentrated Solution decision->liquid_waste Liquid/Concentrated collect_solid Collect in a labeled solid hazardous waste container solid_waste->collect_solid hydrolysis Step 2: Controlled Hydrolysis (Slowly add to dilute NaOH) liquid_waste->hydrolysis storage Store sealed containers in Satellite Accumulation Area (SAA) collect_solid->storage neutralization Step 3: Neutralization (Adjust pH to 6-8 with dilute HCl) hydrolysis->neutralization collect_aqueous Collect in a labeled aqueous hazardous waste container neutralization->collect_aqueous collect_aqueous->storage disposal Arrange for pickup by a licensed hazardous waste contractor storage->disposal

Caption: A flowchart outlining the proper disposal procedure for glycyl diphenylborinate.

Regulatory Compliance and Best Practices

Adherence to federal and local regulations is non-negotiable. The procedures outlined in this guide are designed to be in accordance with the standards set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[17]

  • Chemical Hygiene Plan (CHP): All laboratories are required to have a written Chemical Hygiene Plan.[10][18] The disposal procedures for glycyl diphenylborinate should be incorporated into your laboratory's CHP.

  • Labeling: Ensure all waste containers are properly labeled with the identity of the chemical(s) and appropriate hazard warnings.[14][17]

  • Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of.[16]

By following these detailed procedures, you can ensure the safe and compliant disposal of glycyl diphenylborinate, protecting yourself, your colleagues, and the environment.

References

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  • Safety Laws and Standards Pertinent to Laboratories. National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

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